Benzyl methyl sulfone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409406. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methylsulfonylmethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-11(9,10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEARMXYKACECDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185060 | |
| Record name | alpha-(Methylsulphonyl)toluene | |
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Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3112-90-1 | |
| Record name | [(Methylsulfonyl)methyl]benzene | |
| Source | CAS Common Chemistry | |
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| Record name | alpha-(Methylsulphonyl)toluene | |
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| Record name | Benzyl methyl sulfone | |
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| Record name | alpha-(Methylsulphonyl)toluene | |
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| Record name | α-(methylsulphonyl)toluene | |
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| Record name | Benzyl methyl sulfone | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to Benzyl Methyl Sulfone: Synthesis, Properties, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl methyl sulfone is a deceptively simple yet versatile organosulfur compound that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its unique combination of stability, reactivity, and physicochemical properties makes it an invaluable synthon for constructing complex molecular architectures. The methylsulfonyl moiety is a key pharmacophore found in numerous approved drugs, valued for its ability to enhance metabolic stability, improve solubility, and act as a strong hydrogen bond acceptor.[1] This guide provides a comprehensive overview of this compound, detailing its primary synthesis routes with mechanistic insights, physicochemical and spectroscopic properties, and significant applications, particularly in the realm of drug discovery.
Introduction to this compound
This compound, with the chemical formula C₈H₁₀O₂S, belongs to the sulfone class of organic compounds.[2] Structurally, it features a sulfonyl group (–SO₂–) bridging a benzyl (–CH₂Ph) and a methyl (–CH₃) group. This arrangement confers a unique electronic profile: the sulfonyl group is strongly electron-withdrawing, which acidifies the adjacent benzylic protons, making the methylene carbon a useful nucleophilic handle in synthesis.[2]
The methyl sulfone motif is prevalent in pharmaceuticals, valued for its chemical robustness and its role in modulating drug-like properties.[1][3] It is metabolically stable, resistant to hydrolysis, and can significantly lower the lipophilicity of a molecule, thereby improving its aqueous solubility and pharmacokinetic profile.[1] Consequently, this compound is a frequently utilized intermediate for introducing this critical functional group into drug candidates.[4]
Synthesis of this compound
The most common and straightforward method for preparing this compound is the oxidation of its thioether precursor, benzyl methyl sulfide. Other notable methods include nucleophilic substitution reactions.
Primary Synthesis Route: Oxidation of Benzyl Methyl Sulfide
The oxidation of benzyl methyl sulfide (also known as thioanisole benzyl ether) proceeds in a stepwise manner, first to the corresponding sulfoxide and then to the sulfone.[2] This transformation requires a stoichiometric amount of a suitable oxidizing agent.
Reaction Scheme: C₆H₅CH₂SCH₃ + 2 [O] → C₆H₅CH₂SO₂CH₃
Common Oxidizing Agents:
-
Hydrogen Peroxide (H₂O₂): A green and cost-effective oxidant, often used in the presence of a catalyst or in acidic media (e.g., acetic acid). The reaction is typically exothermic and requires careful temperature control to avoid over-oxidation or side reactions.
-
meta-Chloroperoxybenzoic Acid (m-CPBA): A highly effective and selective oxidant that works under mild conditions. It is a common choice in laboratory-scale synthesis for clean conversions.
-
Oxone® (Potassium Peroxymonosulfate): A versatile and stable solid oxidant that is soluble in water, making the workup straightforward.
-
Sodium Chlorite (NaClO₂): Can be used with hydrochloric acid to generate chlorine dioxide in situ, providing an efficient oxidation system in organic solvents.[5]
Mechanism Insight: The oxidation mechanism involves the nucleophilic sulfur atom of the thioether attacking the electrophilic oxygen of the oxidant. This forms a sulfoxide intermediate. A second oxidation step, which is generally slower than the first, elevates the sulfoxide to the sulfone. The choice of oxidant and reaction conditions can be tuned to selectively stop at the sulfoxide stage or to drive the reaction to completion to form the sulfone.[6]
Workflow for Oxidation Synthesis
Caption: General workflow for the synthesis of this compound via oxidation.
Detailed Experimental Protocol (Oxidation with H₂O₂)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzyl methyl sulfide (1 equiv.). Dissolve it in glacial acetic acid.
-
Reaction: Cool the flask in an ice bath. Slowly add a 30% aqueous solution of hydrogen peroxide (2.2-2.5 equiv.) dropwise, ensuring the internal temperature does not exceed 25°C.
-
Heating: After the addition is complete, remove the ice bath and heat the mixture to 70-80°C for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting sulfide is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. The solid this compound will precipitate.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold water. Recrystallize the solid from a suitable solvent system, such as ethanol/water, to obtain pure white crystals.
-
Characterization: Confirm the product's identity and purity by measuring its melting point and acquiring NMR spectra.
Causality Note: The use of acetic acid as a solvent facilitates the reaction, and careful, slow addition of H₂O₂ is crucial to manage the exothermic nature of the oxidation. The final precipitation and recrystallization steps are effective for isolating and purifying the solid product from the aqueous and acidic reaction medium.
Alternative Route: Nucleophilic Substitution
This compound can also be synthesized via the reaction of a sodium methanesulfinate salt with a benzyl halide (e.g., benzyl bromide). This Sₙ2 reaction forms the C-S bond directly.[7]
Reaction Scheme: CH₃SO₂Na + C₆H₅CH₂Br → C₆H₅CH₂SO₂CH₃ + NaBr
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.
Physicochemical Data Table
| Property | Value | Reference(s) |
| CAS Number | 3112-90-1 | [4][8][9] |
| Molecular Formula | C₈H₁₀O₂S | [4][8][10] |
| Molecular Weight | 170.23 g/mol | [4][8][10] |
| Appearance | White crystalline solid | [11] |
| Melting Point | 124-126 °C | [4][8][12] |
| Boiling Point | ~334.8 °C (Predicted) | [4] |
| Solubility | Soluble in hot ethanol, chloroform; sparingly soluble in water. | [11] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the structure and purity of synthesized this compound.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.4 ppm (m, 5H): Aromatic protons of the phenyl group.
-
δ ~4.3 ppm (s, 2H): Methylene protons (–CH₂–) adjacent to the sulfonyl group and the phenyl ring.
-
δ ~2.9 ppm (s, 3H): Methyl protons (–CH₃) attached to the sulfonyl group.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~130-128 ppm: Aromatic carbons.
-
δ ~63 ppm: Benzylic methylene carbon (–CH₂–).
-
δ ~42 ppm: Methyl carbon (–CH₃).
-
-
Infrared (IR) Spectroscopy:
-
Strong, characteristic absorption bands for the sulfonyl group (S=O stretching) are expected around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric) .
-
Applications in Drug Development and Organic Synthesis
The utility of this compound stems from the reactivity of its benzylic position and the desirable properties of the methylsulfonyl group.
Role as a Key Synthetic Intermediate
The electron-withdrawing nature of the sulfone group makes the benzylic protons acidic enough to be deprotonated by a moderately strong base (e.g., n-BuLi, LDA). The resulting carbanion is a potent nucleophile that can participate in various carbon-carbon bond-forming reactions.
-
Julia Olefination: The this compound anion can react with aldehydes or ketones. The resulting β-hydroxy sulfone can be further transformed into an alkene, making this a key transformation in the synthesis of complex natural products and pharmaceuticals.[4]
-
Alkylation Reactions: The carbanion can be alkylated with various electrophiles (e.g., alkyl halides) to build more complex carbon skeletons.
Application in Medicinal Chemistry
Caption: Role of this compound as a precursor in multi-step drug synthesis.
The methyl sulfone group itself is a desirable feature in many drug molecules. It acts as a bioisostere for other groups, is metabolically robust, and can improve the physicochemical properties of a lead compound. Therefore, this compound serves as a reliable reagent for incorporating this valuable moiety.[1]
Safety and Handling
This compound is generally considered to be an irritant.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling the compound.[8][11] All manipulations should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][13]
-
Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8]
-
Precautionary Measures: Avoid breathing dust. Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye protection.[8] In case of contact, rinse the affected area with plenty of water.[11]
Conclusion
This compound is a cornerstone intermediate in synthetic chemistry. Its preparation, primarily through the robust oxidation of benzyl methyl sulfide, is well-established and scalable. The compound's true value lies in its dual functionality: the reactive benzylic site allows for sophisticated molecular construction, while the stable methylsulfonyl group imparts beneficial properties crucial for the development of modern pharmaceuticals. For researchers in organic synthesis and drug discovery, a comprehensive understanding of this compound's synthesis, properties, and reactivity is essential for leveraging its full potential in the creation of novel and effective molecules.
References
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Benzyl Methyl Sulfone: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists
CAS Number: 3112-90-1
Introduction: The Understated Importance of the Benzyl Sulfone Moiety
Benzyl methyl sulfone, a crystalline solid with the CAS number 3112-90-1, represents a pivotal building block in the landscape of modern organic synthesis and drug discovery. While seemingly a simple aromatic sulfone, its true value lies in the unique combination of stability, reactivity, and physicochemical properties conferred by the benzyl and methyl sulfonyl groups. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of this compound, from its fundamental characteristics and synthesis to its strategic applications as a synthetic intermediate and its role in shaping the properties of pharmacologically active molecules. As a senior application scientist, the following sections are structured to not only provide protocols but to also elucidate the underlying chemical principles and strategic considerations that guide the use of this versatile reagent.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and analytical characteristics of this compound is fundamental to its effective application and characterization in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 3112-90-1 | [1] |
| Molecular Formula | C₈H₁₀O₂S | [2] |
| Molecular Weight | 170.23 g/mol | [2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 124-126 °C | [1] |
| Solubility | Soluble in many organic solvents, low solubility in water. | [3] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.45-7.35 (m, 5H, Ar-H), 4.25 (s, 2H, CH₂), 2.85 (s, 3H, CH₃) | [4] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 130.5, 129.0, 128.8, 128.3, 62.5, 41.5 | [2] |
| IR (KBr, cm⁻¹) | ~3030 (Ar C-H), ~2930 (Aliphatic C-H), ~1320 & 1150 (asymmetric and symmetric SO₂ stretch) | [5][6] |
| Mass Spectrum (EI) | m/z (%): 170 (M⁺), 91 (100, [C₇H₇]⁺) | [7] |
Synthesis of this compound: A Practical Laboratory Protocol
The most direct and common method for the preparation of this compound is the oxidation of its corresponding sulfide, benzyl methyl sulfide. This transformation is typically achieved with high efficiency using hydrogen peroxide as a green and readily available oxidant. The following protocol details a reliable procedure for this synthesis.
Oxidation of Benzyl Methyl Sulfide to this compound
This protocol is based on the well-established methodology of sulfide oxidation, which proceeds through a sulfoxide intermediate. The use of an excess of the oxidizing agent ensures the complete conversion to the sulfone.
Reaction Scheme:
A schematic of the oxidation reaction.
Materials:
-
Benzyl methyl sulfide
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane or Ethyl Acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl methyl sulfide (1 equivalent) in glacial acetic acid (approximately 5-10 mL per gram of sulfide).
-
Addition of Oxidant: To the stirring solution, slowly add hydrogen peroxide (30% aqueous solution, 2.2-2.5 equivalents) dropwise. The addition should be controlled to maintain the reaction temperature below 50 °C, as the reaction is exothermic. Cooling the flask in a water bath may be necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting sulfide and the formation of the more polar sulfone product. The reaction is typically complete within 2-4 hours.[8]
-
Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing an ice-cold saturated aqueous solution of sodium bicarbonate. This will neutralize the acetic acid and quench any unreacted hydrogen peroxide. Ensure that the quenching is done slowly to control the effervescence.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated aqueous sodium chloride solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation and Purification: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield pure this compound as a white crystalline solid.
Causality Behind Experimental Choices:
-
Acetic Acid as Solvent: Acetic acid is an excellent solvent for both the sulfide and the sulfone, and it also acts as a catalyst for the oxidation by forming peracetic acid in situ, which is a more potent oxidizing agent.[9]
-
Excess Hydrogen Peroxide: Using a stoichiometric excess of hydrogen peroxide ensures the complete oxidation of the intermediate sulfoxide to the desired sulfone.[10]
-
Sodium Bicarbonate Quench: This step is crucial for safety and ease of workup. It neutralizes the acidic solvent and safely decomposes the excess peroxide.
Applications in Organic Synthesis: The Julia-Kocienski Olefination
This compound is a valuable precursor in C-C bond-forming reactions, most notably in the Julia-Kocienski olefination. This reaction allows for the stereoselective synthesis of alkenes from sulfones and carbonyl compounds. The benzyl sulfone acts as a stable carbanion precursor, which, upon deprotonation, adds to an aldehyde or ketone. Subsequent elimination furnishes the alkene.
Synthesis of Stilbene Derivatives via Julia-Kocienski Olefination
This protocol provides a general procedure for the synthesis of stilbene (1,2-diphenylethene) derivatives, showcasing the utility of benzyl sulfones in constructing disubstituted alkenes.
Reaction Workflow:
A generalized workflow for the Julia-Kocienski olefination.
Materials:
-
Benzyl phenyl sulfone (or a similar heteroaryl-activated benzyl sulfone)
-
An appropriate benzaldehyde derivative
-
A strong, non-nucleophilic base (e.g., NaHMDS, KHMDS, or LiHMDS)
-
Anhydrous aprotic solvent (e.g., THF, DME)
-
Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride)
-
Standard organic extraction and purification supplies
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) cooled to -78 °C (dry ice/acetone bath), dissolve the benzyl sulfone (1 equivalent) in anhydrous THF.
-
Deprotonation: To the cooled, stirring solution, add the strong base (1.1 equivalents) dropwise. The formation of the carbanion is often indicated by a color change. Stir the mixture at -78 °C for 30-60 minutes.
-
Addition of Carbonyl: Add a solution of the benzaldehyde derivative (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to stir at -78 °C for a specified time (typically 1-3 hours), and then slowly warm to room temperature. The reaction progress can be monitored by TLC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over an anhydrous drying agent, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired stilbene derivative. The E/Z selectivity of the product can be determined by ¹H NMR analysis.[11]
Mechanistic Considerations and Trustworthiness:
-
Choice of Base and Solvent: The choice of base and solvent can influence the stereochemical outcome of the reaction. For instance, lithium bases in non-polar solvents can favor chelation control, while potassium bases in polar solvents may favor an open transition state.[12]
-
The Smiles Rearrangement: In the Julia-Kocienski variant, a heteroaryl sulfone (like benzothiazolyl) is often used. After the initial addition to the carbonyl, an intramolecular Smiles rearrangement occurs, which is a key step leading to the elimination and formation of the alkene. This one-pot procedure is often more convenient than the classical Julia olefination.[13][14]
-
Self-Validating System: The purity and stereoisomeric ratio of the final alkene product can be readily assessed by standard analytical techniques such as NMR and GC-MS, providing a direct measure of the reaction's success and selectivity.
The Role of the Sulfonyl Group in Drug Design and Development
The incorporation of a sulfonyl group, such as the one present in this compound, is a common strategy in medicinal chemistry to fine-tune the properties of a drug candidate. The sulfonyl moiety is not merely a passive linker but an active contributor to a molecule's pharmacokinetic and pharmacodynamic profile.
Key Contributions of the Sulfonyl Group:
-
Hydrogen Bonding: The two oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors. This allows for strong and specific interactions with biological targets like enzymes and receptors, which can significantly enhance binding affinity and potency.[3][15]
-
Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation. Strategically placing this group can block metabolically labile sites on a molecule, thereby increasing its half-life and duration of action in the body.[15]
-
Modulation of Physicochemical Properties: As a polar functional group, the sulfonyl moiety can increase the polarity and aqueous solubility of a drug candidate, which is often beneficial for bioavailability. It can also modulate the acidity or basicity of nearby functional groups.[15]
-
Structural Rigidity: The tetrahedral geometry of the sulfonyl group can introduce a degree of conformational constraint, which can help to lock the molecule into a bioactive conformation that fits optimally into the target's binding site.[16]
Signaling Pathway Visualization:
Conceptual diagram of the sulfonyl group's influence in drug design.
Safety and Handling
This compound is considered to be of low acute toxicity. However, as with all laboratory chemicals, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound, with its straightforward synthesis and versatile reactivity, is more than just a simple chemical intermediate. It serves as a testament to the power of fundamental building blocks in advancing the frontiers of chemical synthesis and medicinal chemistry. Its role in the robust Julia-Kocienski olefination highlights its utility in the construction of complex molecular architectures. Furthermore, the inherent properties of the sulfonyl group it carries provide a valuable tool for drug designers to enhance the potency, stability, and pharmacokinetic profiles of new therapeutic agents. This guide has aimed to provide a comprehensive and practical overview for researchers, empowering them to confidently and effectively utilize this compound in their scientific endeavors.
References
- Royal Society of Chemistry. (n.d.). Supporting Information.
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- ChemRxiv. (2023). Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations.
- MDPI. (n.d.). Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols in Different Media: An Overview.
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- Nenajdenko, V. G., et al. (2025). A reagent to access methyl sulfones. PMC - NIH.
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An In-Depth Technical Guide to the NMR Spectra Analysis of Benzyl Methyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
This guide serves as a comprehensive technical resource for the nuclear magnetic resonance (NMR) spectral analysis of benzyl methyl sulfone. As a Senior Application Scientist, the following sections synthesize foundational NMR principles with practical, field-proven insights to empower researchers in their structural elucidation endeavors. This document provides a detailed examination of the ¹H and ¹³C NMR spectra, supported by experimental protocols and theoretical explanations to ensure both technical accuracy and practical utility.
Introduction: The Structural Significance of this compound
This compound is a key structural motif in a variety of organic compounds, finding applications in medicinal chemistry and materials science. The sulfone group, with its strong electron-withdrawing nature and tetrahedral geometry, significantly influences the electronic environment of adjacent molecular fragments. Accurate structural characterization is paramount, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of its chemical structure in solution. This guide will deconstruct the ¹H and ¹³C NMR spectra of this compound, providing a framework for its identification and characterization.
Theoretical Framework: Understanding the NMR Signature of a Sulfone
The interpretation of NMR spectra is grounded in the principles of chemical shift, spin-spin coupling, and nuclear relaxation. For this compound, the sulfonyl group (-SO₂-) plays a pivotal role in defining the spectral features.
The Inductive Effect of the Sulfonyl Group: The two oxygen atoms double-bonded to the sulfur atom create a strong dipole and withdraw electron density from neighboring atoms. This deshielding effect is a primary determinant of the chemical shifts of the benzylic and methyl protons and carbons. A comprehensive study on the ¹H chemical shifts of sulfones highlights that the SO₂ group's influence is a combination of its electric field, magnetic anisotropy, and steric effects[1].
Magnetic Anisotropy: While the anisotropy of the S=O bond is considered to be small, the overall electronic environment created by the sulfonyl group contributes to the chemical shift values of nearby nuclei[1].
Chemical Equivalence: Due to free rotation around the C-S bonds at room temperature, the two benzylic protons are chemically and magnetically equivalent, as are the three methyl protons. This leads to simplified, singlet signals in the ¹H NMR spectrum, a key identifying feature.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The acquisition of high-resolution NMR spectra is fundamental to accurate structural analysis. The following protocol outlines a validated methodology for the preparation and analysis of a this compound sample.
Sample Preparation
A standard protocol for preparing NMR samples of small organic molecules is as follows:
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR analysis[2].
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds. For polar molecules, dimethyl sulfoxide-d₆ (DMSO-d₆) is often employed[2][3]. The typical volume of solvent is 0.6-0.7 mL[2].
-
Dissolution: Dissolve the sample in the deuterated solvent within a clean, dry vial.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube[4][5].
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, for routine analysis, the residual solvent peak is often used as a secondary reference[2].
NMR Spectrometer Setup and Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, symmetrical peaks.
-
¹H NMR Acquisition: A standard single-pulse experiment is typically sufficient. Key parameters include a 90° pulse angle, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is standard for ¹³C NMR to produce a spectrum with singlets for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.
The following diagram illustrates the general workflow for NMR analysis:
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is characterized by its simplicity, which directly reflects the molecule's symmetry.
Expected Chemical Shifts and Multiplicities:
| Protons | Chemical Shift (δ) in CDCl₃ | Multiplicity | Integration |
| Methyl (CH₃) | ~2.86 ppm | Singlet | 3H |
| Benzylic (CH₂) | ~4.29 ppm | Singlet | 2H |
| Aromatic (C₆H₅) | ~7.35-7.45 ppm | Multiplet | 5H |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The provided data is based on a PhD thesis by El-Awa, A. M. (2007)[6].
Interpretation:
-
Methyl Protons (CH₃): The three protons of the methyl group are chemically equivalent and appear as a sharp singlet. Their downfield shift compared to a typical methyl group in an alkane is due to the strong electron-withdrawing effect of the adjacent sulfonyl group.
-
Benzylic Protons (CH₂): The two benzylic protons are also chemically equivalent and resonate as a singlet. Their significant downfield shift is a result of both the inductive effect of the sulfonyl group and the magnetic anisotropy of the benzene ring.
-
Aromatic Protons (C₆H₅): The five protons of the phenyl group are not chemically equivalent and typically appear as a complex multiplet in the aromatic region of the spectrum. The ortho, meta, and para protons experience slightly different electronic environments.
¹³C NMR Spectral Analysis of this compound
The proton-decoupled ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule.
Expected Chemical Shifts:
| Carbon | Chemical Shift (δ) in CDCl₃ |
| Methyl (CH₃) | ~44.5 ppm |
| Benzylic (CH₂) | ~63.8 ppm |
| Aromatic (ipso-C) | ~128.5 ppm |
| Aromatic (ortho-C) | ~130.8 ppm |
| Aromatic (meta-C) | ~128.9 ppm |
| Aromatic (para-C) | ~128.8 ppm |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The provided data is based on a PhD thesis by El-Awa, A. M. (2007)[6].
Interpretation:
-
Methyl Carbon (CH₃): The chemical shift of the methyl carbon is significantly downfield compared to alkanes, which is a direct consequence of the deshielding effect of the sulfonyl group.
-
Benzylic Carbon (CH₂): The benzylic carbon also experiences a strong deshielding effect from both the sulfonyl group and the phenyl ring, resulting in its downfield chemical shift.
-
Aromatic Carbons: The four distinct signals in the aromatic region correspond to the ipso, ortho, meta, and para carbons of the phenyl ring. The ipso-carbon (the carbon directly attached to the benzylic group) often has a lower intensity due to the absence of a directly attached proton and longer relaxation times.
The following diagram illustrates the structure of this compound with the different proton and carbon environments highlighted:
Solvent Effects in the NMR Analysis of this compound
The choice of deuterated solvent can influence the chemical shifts of the analyte. A comparison between a non-polar solvent like CDCl₃ and a polar aprotic solvent like DMSO-d₆ is instructive. In general, polar solvents can induce significant changes in chemical shifts, particularly for protons involved in hydrogen bonding or located near polar functional groups. For this compound, the solvent-induced shifts (Δδ = δDMSO - δCDCl₃) are expected to be most pronounced for the benzylic protons due to their proximity to the polar sulfonyl group[3]. The aromatic protons will also be affected by the change in the solvent's magnetic anisotropy.
Conclusion
The NMR spectral analysis of this compound is a straightforward yet illustrative example of the power of this technique in organic structure elucidation. The key identifying features in the ¹H NMR spectrum are the two singlets for the methyl and benzylic protons, with their characteristic downfield chemical shifts indicative of the strong electron-withdrawing nature of the sulfonyl group. The ¹³C NMR spectrum complements this information by providing the chemical shifts of all unique carbon atoms in the molecule. By following the detailed experimental protocol and understanding the theoretical underpinnings presented in this guide, researchers can confidently acquire and interpret the NMR spectra of this compound and related compounds, ensuring the integrity of their scientific and developmental work.
References
- El-Awa, A. M. (2007).
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide (3rd ed.). John Wiley & Sons, Ltd. [Link]
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- University of York, Department of Chemistry. (n.d.). Preparing an NMR sample.
- Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). ¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. [Link]
- Abraham, R. J., Mobli, M., & Smith, R. J. (2008). ¹H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(12), 1148-1156. [Link]
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
- Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation.
- University of Cambridge, Department of Chemistry. (n.d.). How to make an NMR sample.
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An In-Depth Technical Guide to the Reaction Mechanisms of Benzyl Methyl Sulfone
Introduction
Benzyl methyl sulfone, with the chemical structure C₆H₅CH₂SO₂CH₃, is a crystalline solid that serves as a pivotal intermediate in modern organic synthesis.[1][2][3] Its utility stems from the unique electronic properties conferred by the sulfonyl group (SO₂), a powerful electron-withdrawing moiety that significantly influences the reactivity of adjacent carbon-hydrogen bonds. This guide provides an in-depth exploration of the core reaction mechanisms of this compound, focusing on the generation and subsequent reactions of its corresponding α-sulfonyl carbanion. For researchers, medicinal chemists, and drug development professionals, a comprehensive understanding of these pathways is crucial for leveraging this versatile building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[4][5] The sulfone functional group is a common feature in numerous bioactive compounds, prized for its metabolic stability and ability to act as a hydrogen bond acceptor.[6][7]
The α-Sulfonyl Carbanion: A Keystone of Reactivity
The primary locus of reactivity in this compound is the methylene (CH₂) group positioned between the phenyl ring and the sulfonyl group. The protons on this carbon are significantly acidic, a direct consequence of the electronic influence of the adjacent sulfonyl group.
Deprotonation and Carbanion Stabilization
The formation of a carbanion by removing a proton from the benzylic carbon is the gateway to the majority of this compound's synthetic applications. This process is readily achieved using a variety of strong bases.
The remarkable stability of the resulting α-sulfonyl carbanion is attributable to two primary electronic effects:
-
Inductive Effect: The highly electronegative oxygen atoms in the sulfonyl group exert a strong electron-withdrawing inductive effect, pulling electron density away from the carbanionic center and dispersing the negative charge.
-
Resonance Delocalization: The negative charge on the α-carbon can be delocalized onto the oxygen atoms of the sulfonyl group through p-orbital overlap. This resonance stabilization is a key contributor to the carbanion's stability and relatively low basicity compared to simple alkyl carbanions.[8][9]
Structural studies have shown that α-sulfonyl carbanions often adopt a planar geometry at the carbanionic carbon, facilitating this ylid-like interaction with the sulfur atom.[10] This inherent stability makes the carbanion an excellent and manageable nucleophile for a wide array of carbon-carbon bond-forming reactions.
Caption: Deprotonation and Resonance Stabilization of this compound.
Selection of Base: A Critical Experimental Choice
The choice of base is paramount and dictates the efficiency of carbanion formation without promoting unwanted side reactions. The selection depends on the specific reaction and substrate compatibility.
| Base | Abbreviation | Typical Solvent | Key Characteristics |
| n-Butyllithium | n-BuLi | THF, Hexanes | Very strong, non-nucleophilic base. Requires cryogenic temperatures (-78 °C). |
| Lithium Diisopropylamide | LDA | THF | Strong, non-nucleophilic, sterically hindered base. Ideal for clean deprotonation. |
| Sodium Hydride | NaH | THF, DMF | Heterogeneous base, requires elevated temperatures. Good for irreversible deprotonation. |
| Potassium Hexamethyldisilazide | KHMDS | THF | Strong, non-nucleophilic base, often provides different selectivity than Li bases. |
Core Reaction Mechanisms and Protocols
Once formed, the this compound anion serves as a potent nucleophile in several cornerstone synthetic transformations.
SN2 Alkylation
Alkylation is one of the most fundamental reactions involving the α-sulfonyl carbanion. It proceeds via a standard SN2 mechanism, where the carbanion attacks an electrophilic alkyl halide (or sulfonate), displacing the leaving group and forming a new carbon-carbon bond.
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Benzyl Methyl Sulfone: A Cornerstone Building Block for Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The sulfonyl functional group has emerged as a uniquely versatile and powerful tool in the arsenal of synthetic organic chemists. Its profound electron-withdrawing nature, coupled with its stability and capacity to serve as an excellent leaving group, has cemented its role in the construction of complex molecular architectures. Among the diverse family of sulfones, Benzyl Methyl Sulfone stands out as a particularly valuable and multifaceted building block. This guide provides a comprehensive exploration of this compound, detailing its synthesis, fundamental reactivity, and its pivotal role in key carbon-carbon bond-forming reactions. We will delve into the mechanistic underpinnings of its utility, from the generation of its highly stabilized α-sulfonyl carbanion to its application in transformative reactions like the Julia-Kocienski olefination. Furthermore, this document will furnish field-proven experimental protocols and discuss the strategic removal of the sulfonyl moiety, underscoring its function as a traceless auxiliary group. For the medicinal chemist and drug development professional, we highlight its application in synthesizing biologically active compounds, leveraging the metabolic stability the sulfone group often imparts.[1]
Introduction: The Strategic Value of the Sulfonyl Group
Sulfones are not merely static functional groups; they are dynamic activators and strategic linchpins in synthesis. Their presence in a molecule dramatically influences its electronic properties, most notably by acidifying adjacent C-H bonds. This activation provides a reliable entry point for nucleophilic chemistry. In the context of drug discovery, the sulfone moiety is a recognized pharmacophore and a bioisostere for other functional groups, often enhancing metabolic stability and modulating pharmacokinetic properties.[1][2]
This compound, with its simple structure, combines the activating sulfonyl group with a benzylic methylene group, creating a reagent primed for a wide array of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3112-90-1 | [3][4][5] |
| Molecular Formula | C₈H₁₀O₂S | [3] |
| Molecular Weight | 170.23 g/mol | [1][3] |
| Melting Point | 124-126 °C | [1][4] |
| Boiling Point | ~334.8 °C (est.) | [1][3] |
| Appearance | White to off-white solid |
Synthesis of this compound
The reliable and scalable synthesis of this compound is paramount to its utility. The most common approaches involve the oxidation of the corresponding sulfide or the direct S-alkylation of a sulfinate salt.
Oxidation of Benzyl Methyl Sulfide
This is a classic and robust method. Benzyl methyl sulfide[6][] is readily prepared via nucleophilic substitution of a benzyl halide with sodium thiomethoxide. The subsequent oxidation of the sulfide to the sulfone requires a potent oxidizing agent.
-
Causality: Reagents like hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA), are commonly used. The choice of oxidant is critical. A two-step oxidation is necessary, proceeding through the sulfoxide intermediate. Using a stoichiometric amount of a milder oxidant can isolate the sulfoxide, whereas an excess of a strong oxidant ensures complete conversion to the sulfone. The mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant.
Alkylation of Sodium Methanesulfinate
This approach constructs the C-S bond directly at the sulfone oxidation state, avoiding the need for strong oxidants. Sodium methanesulfinate is reacted with an electrophilic benzyl source, typically benzyl bromide or benzyl chloride.
-
Causality: This is an Sₙ2 reaction. The sulfinate anion is a soft nucleophile and preferentially attacks the benzylic carbon. The choice of solvent is key to ensuring solubility of the salt and promoting the desired reaction pathway. Polar aprotic solvents like DMF or DMSO are often ideal. This method is highly reliable and avoids over-oxidation byproducts.
Experimental Protocol: Synthesis via Alkylation
This protocol is self-validating as the reaction progress can be monitored by TLC, and the final product's identity and purity can be confirmed by its melting point and NMR spectroscopy, which should match literature values.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium methanesulfinate (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, ~3 mL per mmol of sulfinate).
-
Addition: Add benzyl bromide (1.05 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction by TLC for the disappearance of benzyl bromide.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water. A white precipitate of this compound will form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to remove any unreacted benzyl bromide.
-
Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethanol/water to yield a white crystalline solid.
Core Reactivity: The α-Sulfonyl Carbanion
The synthetic utility of this compound hinges on the acidity of the benzylic protons located alpha (α) to the sulfonyl group. The powerful electron-withdrawing effect of the SO₂ group stabilizes the conjugate base, a carbanion, through resonance and inductive effects.
Figure 1: Generation of the α-sulfonyl carbanion.
This carbanion is a potent carbon nucleophile, capable of participating in a wide range of C-C bond-forming reactions.
-
Choice of Base: The selection of the base is dictated by the pKa of the α-protons (approx. 29 in DMSO) and the desired reaction conditions.
-
Strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) ensure rapid and complete deprotonation at low temperatures (-78 °C), which is ideal for preventing side reactions.[8]
-
Hydride bases like sodium hydride (NaH) can also be used, typically in a polar aprotic solvent like DMSO or DMF, but may require heating.[9] The choice of a lithium base (n-BuLi, LDA) versus a sodium or potassium base can influence the stereochemical outcome of subsequent reactions due to differing chelation effects.[10]
-
Pillar Application: The Julia-Kocienski Olefination
While simple alkylations of the this compound carbanion are common, its most celebrated role is as a precursor for the Julia-Kocienski Olefination. This reaction is a powerful method for synthesizing alkenes, particularly with high stereocontrol.[11][12] The classic Julia olefination is a multi-step process, but the modified Julia-Kocienski reaction allows for a one-pot procedure.[10][13]
The reaction typically involves a heteroaryl sulfone derivative, such as a benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfone, which can be prepared from this compound.[13][14] The heteroaryl group is crucial for facilitating the key mechanistic steps.
The Mechanism
The reaction proceeds through a well-defined pathway:
-
Deprotonation: The α-sulfonyl carbanion is generated as previously described.
-
Aldehyde Addition: The carbanion adds to the carbonyl carbon of an aldehyde or ketone, forming a β-alkoxy sulfone intermediate.
-
Smiles Rearrangement: This is the key step. The newly formed alkoxide attacks the ipso-carbon of the heteroaryl ring, leading to a spirocyclic intermediate. This intermediate then rearranges, transferring the heteroaryl group from the sulfur to the oxygen atom.[12][13]
-
Elimination: The resulting intermediate spontaneously eliminates sulfur dioxide (SO₂) and the heteroaryloxide anion, forming the alkene product.
Figure 2: Mechanistic workflow of the Julia-Kocienski Olefination.
Stereoselectivity and Causality
The E/Z stereoselectivity of the resulting alkene is a critical feature and can often be controlled by the reaction conditions and the nature of the sulfone.[11]
-
PT-Sulfones (1-phenyl-1H-tetrazol-5-yl): These derivatives, developed by Kocienski, are renowned for producing E-alkenes with high selectivity.[10] The steric bulk of the phenyltetrazolyl group favors a transition state that leads to the thermodynamically more stable trans (E) product.[10]
-
Base and Solvent: The choice of counterion (Li⁺ vs. K⁺) and solvent polarity can influence the geometry of the initial aldehyde addition, which in turn affects the final E/Z ratio.[10] For instance, using potassium hexamethyldisilazide (KHMDS) in a polar solvent like DMF often enhances Z-selectivity in certain systems.[14]
The Sulfonyl Group as a Traceless Auxiliary
A key strategic advantage of using sulfones is that the group can be removed after it has served its purpose in bond construction. This "install-react-remove" strategy makes it a powerful auxiliary group.[15][16] The most common removal method is reductive desulfonylation, which replaces the C-SO₂ bond with a C-H bond.[17]
Figure 3: The "Install-React-Remove" synthetic strategy using a sulfone auxiliary.
Methods for Reductive Desulfonylation
-
Dissolving Metal Reductions: Reagents like sodium amalgam (Na/Hg) or lithium in liquid ammonia are effective but can be harsh and incompatible with sensitive functional groups.[17]
-
Samarium(II) Iodide (SmI₂): A milder single-electron transfer agent that is often used, especially in the context of Julia olefinations.
-
Magnesium in Methanol: A practical and milder alternative, using magnesium turnings in methanol with a catalytic amount of mercuric chloride, can cleave the C-S bond efficiently.[17]
-
Radical-Mediated Desulfonylation: Modern methods using photocatalysis or other radical initiators are emerging as powerful, neutral alternatives for cleaving the C-S bond.[18]
Experimental Protocol: Reductive Desulfonylation with Mg/HgCl₂
This protocol is validated by the complete consumption of the starting sulfone (monitored by TLC) and characterization of the hydrocarbon product by NMR and mass spectrometry.
-
Setup: In a round-bottom flask, suspend the alkylated benzyl sulfone (1.0 eq) and magnesium turnings (10-15 eq) in anhydrous methanol.
-
Activation: Add a catalytic amount of mercuric chloride (HgCl₂, ~0.1 eq). The mixture should begin to bubble, indicating the formation of magnesium amalgam and the start of the reaction.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).
-
Workup: Quench the reaction by carefully adding 1 M HCl. Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting hydrocarbon product by flash column chromatography.
Conclusion and Future Outlook
This compound is far more than a simple chemical; it is a strategic building block that provides chemists with a reliable method for forming α-sulfonyl carbanions. Its true power is realized in its role as a precursor in complex transformations like the Julia-Kocienski olefination and as a removable activating group in multi-step syntheses. Its stability, predictable reactivity, and the wealth of chemistry developed around it ensure its continued importance in both academic research and industrial applications, particularly in the synthesis of pharmaceuticals and fine chemicals.[1][2]
The future will likely see the expansion of this compound's utility in new catalytic systems. Its involvement in transition-metal catalyzed desulfonylative cross-coupling reactions[19][20] and asymmetric organocatalytic processes[21] is a burgeoning field, promising novel and efficient pathways to construct chiral centers and complex molecular scaffolds.
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Discovery and history of benzyl methyl sulfone
An In-Depth Technical Guide to the Discovery and Synthetic History of Benzyl Methyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a seemingly simple organosulfur compound, represents a foundational structure in the broader family of sulfones, a class of molecules with profound importance in medicinal chemistry, agrochemicals, and materials science.[1][2] This guide traces the history of its synthesis from the foundational chemical discoveries of the 19th century to modern, efficient methodologies. We will delve into the core synthetic strategies, providing detailed experimental protocols and exploring the chemical principles that underpin these transformations. Furthermore, this document will illuminate the evolution of this compound from a laboratory curiosity to a crucial building block in the development of complex, biologically active molecules, demonstrating its enduring relevance in contemporary drug discovery.[3][4]
The Genesis of a Functional Group: Early History and Discovery Context
The specific, singular moment of discovery for this compound is not pinpointed to a single publication but is rather embedded in the broader history of organosulfur chemistry. The first methods for synthesizing sulfones were reported in the 19th century, establishing the fundamental reactions that would have enabled its creation.[1] The two primary classical approaches, the oxidation of thioethers (sulfides) and the alkylation of sulfinate salts, were the cornerstones of early sulfone synthesis.[1][5]
Therefore, the "discovery" of this compound can be understood as an inevitable outcome of these early, robust synthetic methodologies being applied to readily available precursors like benzyl methyl sulfide and sodium methanesulfinate. Its history is not one of a singular breakthrough but of the systematic application of powerful new chemical reactions.
Foundational Synthesis: The Oxidation of Benzyl Methyl Sulfide
The oxidation of a corresponding sulfide remains arguably the most common and direct route to a sulfone.[5][6] This is due to the accessibility of the sulfide precursors and the thermodynamic stability of the resulting sulfone. The pathway proceeds via a sulfoxide intermediate, which is then further oxidized to the sulfone.[5]
Causality in Experimental Design:
The choice of oxidant is critical and dictates the reaction conditions. Historically, strong, non-selective oxidants like chromium trioxide were used.[7] Modern methods often employ reagents that offer greater control and milder conditions, such as hydrogen peroxide (H₂O₂), often with a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA).[6][8] The use of H₂O₂ is favored for its environmental friendliness (producing only water as a byproduct), while m-CPBA is highly effective but requires stoichiometric amounts and careful purification. For this protocol, we will focus on a common laboratory-scale method using H₂O₂.
Experimental Protocol: Oxidation of Benzyl Methyl Sulfide
Objective: To synthesize this compound via the oxidation of benzyl methyl sulfide.
Materials:
-
Benzyl methyl sulfide (1.0 eq)
-
Glacial acetic acid (solvent)
-
30% Hydrogen peroxide (H₂O₂) (2.2-2.5 eq)
-
Sodium bisulfite solution (saturated)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzyl methyl sulfide (1.0 eq) in glacial acetic acid.
-
Slowly add 30% hydrogen peroxide (2.2-2.5 eq) to the solution dropwise at room temperature. The addition is exothermic and should be controlled.
-
After the addition is complete, heat the reaction mixture to 80-90°C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it carefully into a beaker containing an ice-water slurry.
-
Quench any unreacted peroxide by the slow addition of a saturated sodium bisulfite solution until a test with peroxide indicator strips is negative.
-
A white solid (the product) should precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.
-
For any product remaining in the aqueous filtrate, perform an extraction with ethyl acetate (3x).
-
Combine the organic extracts with the filtered solid, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure this compound as a white crystalline solid.
Workflow Diagram: Sulfide to Sulfone Oxidation
Caption: General workflow for the synthesis of this compound via sulfide oxidation.
Alternative and Modern Synthetic Routes
While oxidation is a primary method, other strategies offer different advantages in terms of substrate scope and functional group tolerance.
Alkylation of Sulfinate Salts
This SN2-type reaction involves the nucleophilic sulfinate anion attacking an electrophilic carbon, such as the benzylic carbon in a benzyl halide.[1][9] This method is highly effective and provides a direct route to unsymmetrical sulfones.
Causality: The success of this reaction hinges on the nucleophilicity of the sulfinate salt and the reactivity of the alkylating agent. Benzyl halides are excellent electrophiles due to the stability of the transition state. The choice of solvent is also key; polar aprotic solvents like DMF or DMSO are typically used to solvate the cation of the sulfinate salt, leaving the anion more available for reaction.
Protocol: Synthesis from Sodium Methanesulfinate and Benzyl Bromide
-
Suspend sodium methanesulfinate (1.1 eq) in dimethylformamide (DMF).
-
Add benzyl bromide (1.0 eq) to the suspension at room temperature.
-
Heat the mixture to 60-70°C and stir for 4-6 hours until TLC analysis indicates the consumption of the benzyl bromide.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Modern Approaches
Recent decades have seen the development of more sophisticated methods, including various C-S coupling reactions and novel reagents that introduce the methyl sulfone group directly.[2][9][10] These methods often offer milder conditions, broader functional group compatibility, and higher efficiency, which are critical in the context of complex molecule synthesis for drug development.[2][10]
Physicochemical and Spectroscopic Data
The identity and purity of this compound are confirmed through its physical properties and spectroscopic analysis.
| Property | Value | Source |
| CAS Number | 3112-90-1 | [3][11] |
| Molecular Formula | C₈H₁₀O₂S | [3][11] |
| Molecular Weight | 170.23 g/mol | [3][11] |
| Appearance | White crystalline solid | [11] |
| Melting Point | 124-126 °C | [11] |
-
¹H NMR: Key signals include a singlet for the methyl protons (~2.8-3.0 ppm), a singlet for the benzylic protons (~4.3-4.5 ppm), and multiplets for the aromatic protons of the phenyl ring (~7.3-7.5 ppm).
-
¹³C NMR: Signals for the methyl carbon, the benzylic carbon, and the distinct aromatic carbons would be observed.
-
IR Spectroscopy: Strong characteristic absorption bands for the S=O stretching of the sulfone group appear around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).
The Benzyl Sulfone Moiety in Drug Development
The sulfone group is a critical pharmacophore due to its unique properties. It is a strong hydrogen bond acceptor, is metabolically stable, and can improve the pharmacokinetic properties of a drug candidate.[3][12] While simple molecules like this compound are not drugs themselves, they serve as vital intermediates and structural motifs in pharmacologically active compounds.[3]
A prominent example is Rigosertib , a styryl benzyl sulfone that has been investigated as a multi-kinase inhibitor for cancer therapy.[4][13] It highlights how the core benzyl sulfone structure can be elaborated to create potent and selective therapeutic agents. The sulfone acts as a rigid and polar linker, correctly positioning the other pharmacophoric elements for interaction with their biological targets.[4][14]
Diagram: The Benzyl Sulfone Core in Medicinal Chemistry
Caption: The this compound core as a foundational building block for complex drug candidates like Rigosertib.
Conclusion
The journey of this compound from its conceptual origins in 19th-century organic chemistry to its role as a key synthetic intermediate today showcases the enduring power of fundamental chemical discoveries. The classical methods of sulfide oxidation and sulfinate alkylation, while old, remain reliable and instructive. They provide a foundation upon which modern, more sophisticated techniques are built. For researchers in drug development, understanding the history, synthesis, and properties of this core structure provides a crucial context for designing the next generation of therapeutics that will rely on the unique and valuable properties of the sulfone functional group.
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An In-Depth Technical Guide to the Physical and Chemical Properties of Benzyl Methyl Sulfone
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of benzyl methyl sulfone (CAS No. 3112-90-1). Intended for researchers, scientists, and professionals in drug development, this document delves into the core characteristics of this versatile sulfone, including its structural features, physical data, spectroscopic profile, synthesis, and chemical reactivity. The information presented herein is curated to support its application in synthetic organic chemistry and medicinal chemistry, providing a foundational understanding for its use as a building block in the creation of complex molecular architectures.
Introduction: The Significance of the Sulfonyl Group in Drug Discovery
The sulfone functional group is a cornerstone in modern medicinal chemistry, valued for its unique electronic properties and metabolic stability.[1] As a strong electron-withdrawing group, the sulfonyl moiety can modulate the physicochemical properties of a molecule, such as its acidity, lipophilicity, and hydrogen bonding capacity. These attributes are critical in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound, in particular, serves as a valuable synthon, offering a reactive benzylic position and a stable methyl sulfonyl group, making it an attractive component in the design of novel therapeutic agents.[2] This guide aims to provide a detailed exposition of its properties to empower researchers in leveraging this compound for their scientific endeavors.
Molecular and Structural Properties
This compound is a solid crystalline compound at room temperature.[3] The molecule consists of a benzyl group and a methyl group attached to a central sulfonyl moiety. The sulfonyl group's geometry is tetrahedral, with the sulfur atom at the center.
// Atom nodes S [label="S", pos="0,0!"]; O1 [label="O", pos="-0.8,-0.8!"]; O2 [label="O", pos="0.8,-0.8!"]; C1 [label="CH₂", pos="0,1.2!"]; C2 [label=" ", shape=point, pos="0,2.4!"]; C_Me [label="CH₃", pos="1.2,0.8!"];
// Benzene ring C3 [label="C", pos="-0.7,3.1!"]; C4 [label="C", pos="-0.7,4.3!"]; C5 [label="C", pos="0,5!"]; C6 [label="C", pos="0.7,4.3!"]; C7 [label="C", pos="0.7,3.1!"];
// Edges S -- O1 [label=""]; S -- O2 [label=""]; S -- C1 [label=""]; S -- C_Me [label=""]; C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C7 [label=""]; C7 -- C2 [label=""];
// Double bonds in benzene ring C3 -- C4 [style=double]; C5 -- C6 [style=double]; C7 -- C2 [style=double, dir=none]; C3 -- C2 [style=invis]; C4 -- C3 [style=invis]; C5 -- C4 [style=invis]; C6 -- C5 [style=invis]; C7 -- C6 [style=invis]; C2 -- C7 [style=invis];
} "Molecular Structure of this compound"
Table 1: Core Molecular and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀O₂S | [3] |
| Molecular Weight | 170.23 g/mol | [3] |
| CAS Number | 3112-90-1 | [3] |
| Appearance | White crystalline solid | |
| Melting Point | 124-126 °C | [3] |
| Boiling Point (est.) | 334.81 °C | [2] |
| Density (Predicted) | 1.188 g/cm³ |
Solubility Profile
The solubility of this compound is a critical parameter for its application in various reaction conditions. While precise quantitative data is not extensively published, its structural features suggest the following solubility characteristics:
-
Water: Expected to have low solubility in water due to the presence of the hydrophobic benzyl group.
-
Polar Aprotic Solvents (DMSO, DMF): Likely to exhibit good solubility in these solvents.
-
Alcohols (Ethanol, Methanol): Expected to have moderate solubility.
-
Chlorinated Solvents (Dichloromethane, Chloroform): Likely to be soluble.
-
Ethers (Diethyl ether, THF): Expected to have limited to moderate solubility.
Spectroscopic Analysis
A thorough understanding of the spectroscopic signature of this compound is essential for reaction monitoring and product characterization.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, benzylic, and methyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30-7.45 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~4.30 | Singlet | 2H | Benzylic protons (-CH₂-) |
| ~2.85 | Singlet | 3H | Methyl protons (-CH₃) |
Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer's field strength.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~130-131 | Aromatic carbons |
| ~128-129 | Aromatic carbons |
| ~62 | Benzylic carbon (-CH₂-) |
| ~41 | Methyl carbon (-CH₃) |
Note: The assignment of aromatic carbons can be complex and may require advanced NMR techniques for unambiguous identification.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by strong absorptions from the sulfonyl group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030 | Medium | Aromatic C-H stretch |
| ~2930 | Medium | Aliphatic C-H stretch |
| ~1310-1330 | Strong | Asymmetric SO₂ stretch |
| ~1120-1140 | Strong | Symmetric SO₂ stretch |
| ~1450, ~1495 | Medium | Aromatic C=C stretch |
The strong absorptions corresponding to the symmetric and asymmetric stretching of the S=O bonds are highly characteristic of the sulfone functional group.[4]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will typically show a molecular ion peak (M⁺) at m/z 170. The fragmentation pattern is influenced by the stability of the resulting fragments.
Predicted Fragmentation Pathway:
The most prominent fragment is often the tropylium ion at m/z 91, formed by the loss of the methyl sulfonyl radical and subsequent rearrangement of the benzyl cation. This is a common and diagnostic fragmentation pattern for benzylic compounds.
Synthesis of this compound
This compound can be synthesized through several methods. A common and reliable laboratory-scale synthesis involves the nucleophilic substitution of a benzyl halide with a methanesulfinate salt.[5]
Experimental Protocol: Synthesis from Benzyl Chloride and Sodium Methanesulfinate
Materials:
-
Benzyl chloride
-
Sodium methanesulfinate
-
Dimethylformamide (DMF) or Ethanol
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methanesulfinate (1.1 equivalents) in a suitable solvent such as DMF or ethanol.
-
To this solution, add benzyl chloride (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white crystalline solid.
-
Dry the purified product under vacuum.
Self-Validation: The identity and purity of the synthesized this compound should be confirmed by measuring its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, and IR), comparing the obtained data with the reference values provided in this guide.
Chemical Reactivity and Applications in Drug Development
The chemical reactivity of this compound is primarily centered around the acidity of the benzylic protons and the stability of the sulfonyl group as a leaving group in certain reactions.
Acidity of Benzylic Protons and Carbanion Formation
The protons on the benzylic carbon are acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group. This allows for the facile generation of a carbanion at the benzylic position upon treatment with a suitable base, such as an organolithium reagent (e.g., n-butyllithium) or a strong non-nucleophilic base.[6]
This carbanion is a potent nucleophile and can react with a variety of electrophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to its use as a versatile building block in organic synthesis.
Reactions with Electrophiles
The this compound carbanion can undergo reactions with various electrophiles, including:
-
Alkylation: Reaction with alkyl halides to form new C-C bonds at the benzylic position.
-
Aldol-type reactions: Addition to aldehydes and ketones.
-
Michael additions: Conjugate addition to α,β-unsaturated carbonyl compounds.[7]
Julia-Kocienski Olefination
This compound is a key reagent in the Julia-Kocienski olefination, a powerful method for the stereoselective synthesis of alkenes. In this reaction, the carbanion derived from a modified benzyl sulfone (typically with a heterocyclic sulfonyl group) reacts with an aldehyde or ketone to form an intermediate that subsequently eliminates to form an alkene.[8]
Reduction of the Sulfonyl Group
The sulfonyl group is generally stable to many reducing agents. However, under specific conditions, such as with strong reducing agents like diisobutylaluminium hydride (DIBAL-H), it can be reduced to the corresponding sulfide.[9]
Applications in Medicinal Chemistry
The structural motif of this compound is found in various biologically active molecules. Its ability to serve as a versatile scaffold for the introduction of diverse substituents makes it a valuable tool in the synthesis of potential drug candidates.[7][10] The sulfone group itself can act as a hydrogen bond acceptor, contributing to the binding affinity of a molecule to its biological target.
Safety, Handling, and Storage
This compound is an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a synthetically versatile compound with a rich chemical profile. Its physical and chemical properties, particularly the reactivity of its benzylic position and the stability of the sulfonyl group, make it an important building block in organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its key characteristics, from its fundamental molecular properties to its applications in the construction of complex molecules. A thorough understanding of the information presented herein will aid researchers in effectively utilizing this compound in their drug discovery and development efforts.
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An In-Depth Technical Guide to the Spectroscopic Data of Benzyl Methyl Sulfone (¹H NMR, ¹³C NMR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl methyl sulfone is a sulfur-containing organic compound with a molecular formula of C₈H₁₀O₂S. Its structure, featuring a phenyl group and a methyl group attached to a sulfonyl functional group, makes it a subject of interest in various chemical and pharmaceutical research areas. Understanding the precise molecular structure and electronic environment of this compound is crucial for its application and for the development of new chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectroscopic data of this compound, offering insights into the interpretation of its spectral features and a detailed protocol for data acquisition.
The Causality Behind Experimental Choices in NMR Spectroscopy
The selection of specific NMR experiments and parameters is guided by the desire to obtain unambiguous structural information. For a molecule like this compound, a standard ¹H NMR experiment provides information on the number of different types of protons, their relative numbers, and their neighboring protons through chemical shifts, integration, and spin-spin coupling. A ¹³C NMR spectrum, in turn, reveals the number of different types of carbon atoms and their chemical environment. The choice of a deuterated solvent, such as chloroform-d (CDCl₃), is critical as it dissolves the analyte without introducing interfering proton signals in the ¹H NMR spectrum.
¹H and ¹³C NMR Spectroscopic Data of this compound
The spectroscopic data presented here are pivotal for the unambiguous identification and characterization of this compound. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the methyl, methylene, and phenyl protons. The electron-withdrawing nature of the sulfonyl group (SO₂) significantly influences the chemical shifts of the adjacent protons, causing them to appear at a lower field (deshielded) than they would in a less electron-poor environment.
Table 1: ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants of this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Methyl Protons (-SO₂CH₃) | ~2.8 - 3.1 | Singlet (s) | N/A |
| Methylene Protons (-CH₂Ph) | ~4.2 - 4.4 | Singlet (s) | N/A |
| Aromatic Protons (C₆H₅) | ~7.3 - 7.5 | Multiplet (m) | N/A |
Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration of the sample.
Interpretation of the ¹H NMR Spectrum:
-
Methyl Protons: The three protons of the methyl group are chemically equivalent and do not have any adjacent protons to couple with, hence they appear as a sharp singlet. The strong deshielding effect of the sulfonyl group shifts this signal downfield to the region of approximately 2.8-3.1 ppm.
-
Methylene Protons: The two protons of the methylene bridge are also chemically equivalent and appear as a singlet. Their proximity to both the electron-withdrawing sulfonyl group and the aromatic ring results in a significant downfield shift to around 4.2-4.4 ppm.
-
Aromatic Protons: The five protons on the phenyl ring are not all chemically equivalent and will typically show a complex multiplet pattern in the aromatic region of the spectrum (~7.3-7.5 ppm). The ortho, meta, and para protons experience slightly different electronic environments.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. As with the proton signals, the chemical shifts of the carbon atoms are influenced by the electronegativity of the attached groups.
Table 2: ¹³C NMR Chemical Shifts of this compound in CDCl₃
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Methyl Carbon (-SO₂C H₃) | ~44.4 |
| Methylene Carbon (-C H₂Ph) | ~62.9 |
| Aromatic Carbons (C ₆H₅) | ~128.1 - 130.8 |
Note: The aromatic region will show multiple signals corresponding to the ipso, ortho, meta, and para carbons, which may sometimes overlap.
Interpretation of the ¹³C NMR Spectrum:
-
Methyl Carbon: The carbon of the methyl group appears at a chemical shift of around 44.4 ppm, deshielded by the adjacent sulfonyl group.
-
Methylene Carbon: The benzylic methylene carbon is significantly deshielded by both the sulfonyl group and the phenyl ring, resulting in a chemical shift of approximately 62.9 ppm.
-
Aromatic Carbons: The carbons of the phenyl ring typically resonate in the range of 120-140 ppm. The carbon attached to the methylene group (ipso-carbon) and the other aromatic carbons will have distinct chemical shifts, although they may be closely spaced.
Experimental Protocol for NMR Data Acquisition
This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of pure this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Ensure the sample is fully dissolved by gentle swirling or brief sonication.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
The height of the solution in the NMR tube should be approximately 4-5 cm.
2. Instrument Parameters (for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 32 scans for a good signal-to-noise ratio.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): 0-12 ppm.
-
-
¹³C NMR:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 or more scans, as ¹³C has a low natural abundance.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 0-220 ppm.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Visualization of Molecular Structure and NMR Data
The following diagram illustrates the molecular structure of this compound and the key correlations between the structure and its NMR data.
Caption: Molecular structure of this compound with annotated ¹H and ¹³C NMR chemical shifts.
Conclusion
This in-depth technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectroscopic data of this compound. The detailed analysis of chemical shifts and multiplicities, supported by an understanding of the electronic effects of the sulfonyl group, allows for the confident structural confirmation of this compound. The provided experimental protocol serves as a robust starting point for researchers to acquire high-quality NMR data. By integrating theoretical principles with practical applications, this guide aims to be a valuable resource for scientists and professionals in the fields of chemistry and drug development.
References
- Efficient Synthesis of Aliphatic Sulfones by Mg Mediated Coupling Reactions of Sulfonyl Chlorides and Aliphatic Halides.Royal Society of Chemistry.[Link]
- This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase.SpectraBase.[Link]
- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data.University of Wisconsin-Madison.[Link]
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.University of Wisconsin-Madison.[Link]
- Standard Operating Procedure for NMR Experiments.University of Southern California.[Link]
- H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond.PubMed.[Link]
An In-depth Technical Guide to the Stability and Storage of Benzyl Methyl Sulfone
Introduction
Benzyl methyl sulfone (CAS 3112-90-1), a crystalline solid at room temperature, is a valuable reagent and building block in organic synthesis.[1][2] Its utility is prominent in the formation of sulfone-based compounds, which are of significant interest in drug development due to their metabolic stability and biological activity.[2] As with any high-purity chemical intermediate, a comprehensive understanding of its stability profile is paramount for researchers, scientists, and drug development professionals to ensure the integrity of experimental outcomes, the safety of laboratory personnel, and the shelf-life of the material.
This guide provides a detailed examination of the factors influencing the stability of this compound and offers evidence-based protocols for its optimal storage and handling. We will delve into its physicochemical properties, potential degradation pathways, and the analytical methodologies required for its stability assessment.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior under various experimental and storage conditions. The sulfonyl functional group (SO₂) imparts a high degree of polarity and chemical inertness to the molecule.[3]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀O₂S | [4][5] |
| Molecular Weight | 170.23 g/mol | [4][5] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 124-126 °C | [5][6] |
| Boiling Point | 334.81 °C (Predicted) | [2] |
| Water Solubility | Low | [1] |
| Purity (Typical) | ≥95-97% | [4][5] |
The high melting point indicates strong intermolecular forces in the crystal lattice, contributing to its stability in the solid state under ambient conditions. Its low water solubility suggests that hydrolytic degradation is less of a concern for the solid material but must be considered when it is in solution.[1]
Chemical Stability and Degradation Pathways
The sulfone group is generally considered a stable functional group due to the sulfur atom being in its highest oxidation state (+6).[3] This inherent stability makes sulfones valuable in applications requiring robust chemical backbones.[2][7] However, like all organic compounds, this compound is susceptible to degradation under specific energetic conditions such as high heat, intense light, or aggressive chemical environments.
Thermal Stability
Sulfones, particularly aromatic and aliphatic sulfones, exhibit high thermal stability.[7] Studies on various sulfone-containing compounds show that the onset of thermal decomposition for acyclic aliphatic sulfones typically occurs at temperatures greater than 350 °C.[8] For this compound, significant thermal decomposition is not expected under typical laboratory or storage conditions. However, at elevated temperatures, thermal decomposition can lead to the release of irritating gases and vapors, likely including oxides of sulfur (SOx) and carbon (CO, CO₂).[1]
The general mechanism for the thermal decomposition of simple sulfones often involves homolytic cleavage of the carbon-sulfur bond, initiating a radical chain mechanism.[9]
Causality Behind Stability: The high stability of the sulfonyl group is attributed to the strong sulfur-oxygen double bonds and the overall electron-withdrawing nature of the group, which strengthens the adjacent C-S bonds.
Hydrolytic Stability
The sulfone functional group is highly resistant to hydrolysis. Unlike esters or amides, the C-SO₂-C linkage does not readily react with water under neutral, acidic, or moderately basic conditions. Significant degradation via hydrolysis would require extreme pH and high temperatures, conditions not typically encountered in standard storage or most applications. The low water solubility of solid this compound further limits the potential for hydrolytic degradation.[1]
Photostability
Aromatic sulfones can be sensitive to ultraviolet (UV) radiation. While some sulfone-based materials are noted for their stability,[10] irradiation can, in some cases, induce homolytic cleavage of the C-S bond, leading to the formation of radical species.[11] For this compound, prolonged exposure to high-intensity light, particularly UV light, should be avoided to prevent potential photodegradation.
Expert Insight: The benzyl group contains a chromophore that absorbs UV light. This absorption can provide the energy necessary to break the C-S bond, which is typically the weakest bond in the immediate vicinity of the sulfonyl group.
Oxidative and Reductive Stability
As the sulfur atom in a sulfone is in its highest oxidation state, it is resistant to further oxidation. However, the benzylic position (the CH₂ group) is potentially susceptible to oxidation under strong oxidizing conditions to form the corresponding carboxylic acid or other oxidized species.
Conversely, the sulfonyl group can be reduced to a sulfoxide or a sulfide, but this requires specific and potent reducing agents.[12] this compound is stable in the presence of common laboratory reagents that are not strongly oxidizing or reducing.
Below is a conceptual diagram of the potential degradation pathways.
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The Synthesis of Benzyl Methyl Sulfone: A Guide to Controlled Sulfide Oxidation
An In-Depth Technical Guide for Drug Development Professionals and Scientists
Foreword: The Strategic Importance of the Sulfonyl Group
In the landscape of modern medicinal chemistry and organic synthesis, the sulfonyl group (R-SO₂-R') is a cornerstone functional group. Its unique properties—strong electron-withdrawing nature, metabolic stability, and ability to engage in hydrogen bonding—make it a privileged scaffold in drug design.[1][2][3] Benzyl methyl sulfone, the subject of this guide, serves as a quintessential model and a valuable building block for more complex molecular architectures. The most direct and widely adopted route to this and other sulfones is the oxidation of the corresponding sulfide.[1][3]
This guide moves beyond a simple recitation of protocols. It is designed to provide a deep, mechanistic understanding of the sulfide-to-sulfone oxidation, enabling researchers to make informed, rational decisions in their own synthetic endeavors. We will explore the causality behind experimental choices, compare the industry's most trusted oxidation systems, and provide field-proven protocols that form a self-validating framework for success.
The Oxidation Pathway: A Tale of Two Oxygens
The conversion of a sulfide to a sulfone is a two-stage oxidation process. The initial oxidation elevates the sulfide to a sulfoxide. A second oxidation step then converts the sulfoxide to the final sulfone.
R-S-R' --[O]--> R-S(O)-R' --[O]--> R-SO₂-R' (Sulfide) (Sulfoxide) (Sulfone)
The primary challenge in sulfone synthesis is not the oxidation itself—sulfides are readily oxidized—but controlling the reaction to achieve complete conversion without stalling at the sulfoxide intermediate.[4] This requires a careful selection of the oxidant and precise control over reaction conditions.
Core Mechanism: The Nucleophilic Sulfur
The fundamental mechanism involves the nucleophilic sulfur atom of the sulfide attacking an electrophilic oxygen atom provided by an oxidizing agent. The intermediate sulfoxide is less nucleophilic than the starting sulfide, but still susceptible to a second oxidation under sufficiently forcing conditions to yield the thermodynamically stable sulfone.
General Oxidative Workflow
The following diagram illustrates the typical laboratory workflow for the synthesis of this compound.
Caption: A generalized workflow for the synthesis of this compound.
The Chemist's Toolkit: Selecting the Optimal Oxidant
The choice of oxidizing agent is the most critical decision in sulfone synthesis. The ideal oxidant should be efficient, selective, safe, and cost-effective, with environmentally benign byproducts. We will now examine the most prevalent and reliable systems.
Hydrogen Peroxide (H₂O₂): The Green Workhorse
Hydrogen peroxide is an attractive oxidant due to its high oxygen content and the sole byproduct being water.[5][6] However, its reaction with sulfides is often slow and typically requires a catalyst to achieve practical reaction rates and drive the reaction to the sulfone stage.[7]
Causality of Catalysis: Transition metal catalysts, often based on tungsten (W), molybdenum (Mo), or vanadium (V), are essential.[8][9] These metals form peroxo-metal complexes with H₂O₂, which are much more electrophilic and potent oxygen-transfer agents than H₂O₂ itself. This activation is key to ensuring the complete oxidation of the sulfoxide intermediate to the sulfone.[9]
-
Sodium Tungstate (Na₂WO₄): A simple, inexpensive, and highly effective catalyst. It is often used in biphasic systems with a phase-transfer catalyst (PTC) to facilitate the reaction between the aqueous H₂O₂ and the organic-soluble sulfide.[10][11]
-
Heterogeneous Catalysts: Systems like carboxylated multi-walled carbon nanotubes (MWCNTs-COOH) have been developed as recyclable, metal-free catalysts that activate H₂O₂ for clean and efficient sulfone synthesis at room temperature.[12]
m-Chloroperoxybenzoic Acid (m-CPBA): The Classic Reagent
m-CPBA is a powerful, reliable, and highly soluble organic oxidant that provides rapid and clean conversion of sulfides to sulfones.[13][14] It is often the reagent of choice for small-scale synthesis due to its ease of handling and predictable reactivity.[14]
Mechanistic Insight: The reaction proceeds via a concerted mechanism where the sulfide's sulfur atom attacks the terminal oxygen of the peroxy acid.[13] To form the sulfone, two equivalents of m-CPBA are required per equivalent of sulfide. The primary drawback is the generation of a stoichiometric amount of m-chlorobenzoic acid as a byproduct, which must be removed during work-up.
Oxone® (Potassium Peroxymonosulfate): The Versatile Powerhouse
Oxone®, a stable triple salt of 2KHSO₅·KHSO₄·K₂SO₄, is an inexpensive, safe, and highly effective oxidizing agent.[11][15] A key advantage of Oxone® is that the reaction selectivity can often be controlled by the choice of solvent.[16][17]
The Solvent-Dictated Selectivity: In a protic solvent like ethanol, the reaction can often be stopped selectively at the sulfoxide stage. However, switching to water as the solvent typically promotes the full oxidation to the sulfone in excellent yields, often without the need for any additional catalyst.[16][17] This provides a simple and powerful method for controlling the reaction outcome.
Data Presentation: Comparison of Key Oxidation Methods
The following table summarizes typical conditions and outcomes for the synthesis of sulfones from their corresponding sulfides, providing a clear basis for experimental design.
| Oxidant System | Catalyst/Additive | Typical Solvent | Temperature (°C) | Typical Time | Yield (%) | Reference(s) |
| 30% H₂O₂ | Sodium Tungstate (Na₂WO₄) | Water/DCE | 50–60 | 1–2 h | >90 | [10] |
| 30% H₂O₂ | MWCNTs-COOH | Solvent-free | Room Temp | 10 h | >95 | [12] |
| 30% H₂O₂ | Acetic Acid / Amberlyst-15 | Acetic Acid | Reflux | 1–3 h | ~95 | [18] |
| m-CPBA | None | Dichloromethane (DCM) | 0 to RT | 1–3 h | >90 | [14][19] |
| Oxone® | None | Water / Acetonitrile | Room Temp | 1–4 h | >95 | [16] |
Note: Yields and reaction times are substrate-dependent and may vary.
Experimental Protocols: From Bench to Product
The following protocols are presented as robust, self-validating starting points for laboratory synthesis.
Protocol 1: Tungstate-Catalyzed Oxidation with Hydrogen Peroxide
This protocol is adapted from established methods utilizing sodium tungstate as an efficient catalyst.[10][20]
Materials:
-
Benzyl methyl sulfide (1.0 eq)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O) (0.01 eq)
-
30% Aqueous Hydrogen Peroxide (H₂O₂) (2.5 eq)
-
Ethanol or Acetonitrile
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzyl methyl sulfide (1.0 eq), sodium tungstate dihydrate (0.01 eq), and ethanol (10 mL per 1 g of sulfide).
-
Stir the mixture to ensure homogeneity.
-
While stirring, add 30% H₂O₂ (2.5 eq) dropwise over 15 minutes. An exotherm may be observed; maintain the temperature below 50°C with a water bath if necessary.
-
After the addition is complete, heat the reaction mixture to 50-60°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material and sulfoxide intermediate are consumed (typically 1-3 hours).
-
Cool the mixture to room temperature. Quench the excess peroxide by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with KI-starch paper is negative.
-
Remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude this compound.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Protocol 2: Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is a standard procedure for reliable sulfone synthesis using m-CPBA.[14][19][21]
Materials:
-
Benzyl methyl sulfide (1.0 eq)
-
m-CPBA (~77% purity) (approx. 2.2 eq of active oxidant)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve benzyl methyl sulfide (1.0 eq) in DCM (15 mL per 1 g of sulfide) in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve m-CPBA (2.2 eq) in DCM.
-
Add the m-CPBA solution dropwise to the stirred sulfide solution at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with a 10% aqueous sodium bicarbonate (NaHCO₃) solution (2x), water, and finally brine. This removes the m-chlorobenzoic acid byproduct.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product. Further purification by recrystallization may be performed if necessary.
Visualization of the Oxidation Mechanism
The following diagram illustrates the stepwise electronic transformations during the oxidation process.
Caption: Stepwise oxidation from sulfide to sulfoxide to sulfone.
Safety & Handling: A Scientist's First Priority
-
Hydrogen Peroxide (30%): A strong oxidizer. Avoid contact with skin and eyes. It can form explosive mixtures with certain organic solvents and should be added slowly and with cooling.
-
m-CPBA: A potentially shock-sensitive solid, especially when dry. It is sold commercially with water to desensitize it.[13] Avoid grinding the solid and store it at low temperatures in a plastic container.
-
Oxone®: A strong oxidizing agent. Avoid contact with combustible materials. Reactions can be exothermic.
Always perform these reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion and Future Outlook
The oxidation of benzyl methyl sulfide to its corresponding sulfone is a fundamental and highly refined transformation in organic synthesis. Mastery of this reaction is achieved through a sound understanding of the underlying mechanisms and a judicious selection of the oxidizing agent. While classic reagents like m-CPBA offer reliability, the field is increasingly moving towards greener, catalytic methods.[22] The use of H₂O₂ with recyclable, non-toxic catalysts and solvent-controlled systems like Oxone® represent the forefront of this effort.[12][16][22] Future innovations will likely focus on enhancing the catalytic efficiency and expanding the scope of these environmentally benign protocols, further solidifying the sulfonyl group's role as a key component in the development of new therapeutics and functional materials.
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- He, L.-N., et al. (2012). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Green Chemistry.
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Methodological & Application
The Julia-Kocienski Olefination with Benzyl Methyl Sulfone Derivatives: A Detailed Protocol for Stereoselective Alkene Synthesis
Introduction: A Modern Approach to Carbon-Carbon Double Bond Formation
The Julia-Kocienski olefination stands as a cornerstone of modern organic synthesis, providing a robust and highly stereoselective method for the construction of carbon-carbon double bonds.[1] This reaction, a modification of the classical Julia-Lythgoe olefination, offers significant advantages, including milder reaction conditions and a convenient one-pot procedure.[2] At the heart of this transformation are heteroaryl sulfones, which act as activating groups to facilitate the key steps of the reaction. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of benzyl methyl sulfone derivatives, specifically benzyl 1-phenyl-1H-tetrazol-5-yl sulfone (benzyl PT-sulfone), in the Julia-Kocienski olefination. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols for both the synthesis of the requisite sulfone and its application in stereoselective olefination reactions, and discuss the critical parameters that govern the reaction's outcome.
The Mechanistic Pathway: A Symphony of Rearrangement and Elimination
The Julia-Kocienski olefination proceeds through a fascinating and well-orchestrated mechanistic sequence. The choice of the heteroaryl sulfone is critical, with the 1-phenyl-1H-tetrazol-5-yl (PT) and benzothiazol-2-yl (BT) moieties being the most common.[3][4] The PT group, in particular, is lauded for conferring high (E)-selectivity and for the stability of the corresponding sulfone anions, which minimizes side reactions.[1][5]
The reaction is initiated by the deprotonation of the α-carbon of the benzyl PT-sulfone using a strong, non-nucleophilic base, such as a hexamethyldisilazide salt (KHMDS or NaHMDS), to form a stabilized carbanion.[6] This carbanion then undergoes a nucleophilic addition to the carbonyl group of an aldehyde or ketone, forming a β-alkoxy sulfone intermediate.
The key to the modified Julia reaction lies in the subsequent intramolecular cascade. The electron-withdrawing nature of the heteroaryl group facilitates a spontaneous Smiles rearrangement, wherein the heteroaryl moiety migrates from the sulfur to the oxygen atom.[2][7] This rearrangement proceeds through a spirocyclic intermediate.[3] The resulting β-aryloxy sulfinate intermediate then readily undergoes elimination of sulfur dioxide (SO₂) and the heteroaryloxide anion to furnish the desired alkene.[2] The stereochemical outcome of the reaction is largely determined during the initial addition and subsequent elimination steps, and can be influenced by the choice of base, solvent, and the structure of the reactants.[1][7]
Sources
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Application Notes & Protocols: Mastering the Michael Addition of Benzyl Methyl Sulfone
A Guide for Synthetic Chemists in Discovery and Development
Introduction: The Strategic Value of the Sulfonyl Group in C-C Bond Formation
The Michael addition stands as a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its reliability and versatility.[1][2] This conjugate addition reaction involves the attack of a nucleophile, typically an enolate or another stabilized carbanion, onto the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a "Michael acceptor").[1]
In this context, benzyl methyl sulfone emerges as a particularly valuable Michael donor. The potent electron-withdrawing nature of the sulfonyl group significantly acidifies the adjacent benzylic methylene protons. This acidification facilitates deprotonation under relatively mild basic conditions to generate a highly stabilized carbanion, which can then engage a wide array of Michael acceptors.[1] The resulting adducts are versatile synthetic intermediates, as the sulfonyl group can be retained as a key pharmacophore or readily removed or transformed, offering a gateway to complex molecular architectures.[3] This guide provides an in-depth analysis of the reaction conditions, a detailed operational protocol, and insights into optimizing this powerful transformation.
Reaction Mechanism and Key Parameters
The reaction proceeds via a well-established three-step mechanism: (1) base-mediated deprotonation of the this compound, (2) nucleophilic attack of the resulting carbanion onto the Michael acceptor, and (3) protonation of the intermediate enolate to yield the final product.[2][4]
Caption: Figure 1: General Mechanism of the this compound Michael Addition.
The success of this reaction hinges on the careful selection of several key parameters. Understanding their interplay is crucial for optimizing yield, minimizing side reactions, and controlling stereoselectivity.
| Parameter | Examples / Conditions | Effect on Reaction & Causality | Key Considerations & Insights |
| Base | Strong Bases: NaH, KH, LDA, n-BuLiModerate Bases: K₂CO₃, Cs₂CO₃, DBUOrganic Bases: Triton-B, Et₃N | The base's strength must be sufficient to deprotonate the sulfone (pKa ≈ 29 in DMSO). Strong, non-nucleophilic bases ensure rapid and complete carbanion formation, driving the reaction forward. Weaker bases may establish an equilibrium, requiring longer reaction times or heating. | For sensitive substrates, a weaker base like K₂CO₃ can prevent undesired side reactions. Organocatalysts, such as chiral amines or isothioureas, can be employed for enantioselective variants, often proceeding through a base-free mechanism where the catalyst activates the reactants.[5] |
| Solvent | Aprotic Polar: THF, DMF, MeCNAprotic Nonpolar: Toluene, BenzeneProtic: Ethanol, Methanol | Polar aprotic solvents are generally preferred as they effectively solvate the cationic counter-ion of the base without quenching the carbanion, often accelerating the reaction.[6] Nonpolar solvents are also effective, particularly at elevated temperatures. Protic solvents can compete with the carbanion by protonating it, but may be used with strong bases that react irreversibly. | Solvent choice can significantly impact reaction rates.[6] For reactions run at low temperatures (e.g., with LDA or n-BuLi), anhydrous THF is the standard choice. DMF can be excellent for reactions with carbonate bases. |
| Temperature | -78 °C to reflux | Reaction kinetics are highly temperature-dependent. Low temperatures (-78 °C to 0 °C) are used with highly reactive strong bases to control exotherms and improve selectivity. Reactions with weaker bases often require heating (room temperature to reflux) to proceed at a reasonable rate. | The thermal stability of the Michael acceptor and the final product must be considered. Prolonged heating can sometimes lead to retro-Michael reactions or other decomposition pathways. |
| Michael Acceptor | α,β-Unsaturated Ketones, Esters, Nitriles, Nitroalkenes, Vinyl Sulfones | The reactivity of the acceptor is governed by the electron-withdrawing power of its activating group. Vinyl sulfones and nitroalkenes are highly reactive, while α,β-unsaturated esters are generally less reactive than corresponding ketones.[7][8] Steric hindrance near the β-carbon can significantly slow the reaction. | Highly reactive acceptors like methyl vinyl ketone can often react under milder conditions (weaker base, lower temperature) compared to more substituted or less activated acceptors like crotonates. |
General Experimental Protocol
This protocol provides a robust, validated starting point for the Michael addition of this compound to a generic α,β-unsaturated ketone. Researchers should consider this a template to be optimized for their specific substrates.
Materials and Reagents:
-
This compound (1.0 equiv)
-
α,β-Unsaturated ketone (1.0 - 1.2 equiv)
-
Base (e.g., Potassium Carbonate, K₂CO₃, 2.0 equiv)
-
Anhydrous Solvent (e.g., Acetonitrile, MeCN, or DMF)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Silica Gel for chromatography
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Heating mantle with temperature controller
-
Thin Layer Chromatography (TLC) plates and chamber
-
Separatory funnel
-
Rotary evaporator
Caption: Figure 2: General Experimental Workflow.
Step-by-Step Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), anhydrous potassium carbonate (2.0 equiv), and anhydrous acetonitrile to make a ~0.2 M solution with respect to the sulfone.
-
Reagent Addition: Begin vigorous stirring. Add the α,β-unsaturated ketone (1.1 equiv) to the suspension.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 80 °C or reflux) and maintain it with stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials. A typical reaction time is 3-12 hours.
-
Workup (Quenching): Once the reaction is complete, cool the mixture to room temperature. Carefully add deionized water to dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Michael adduct.
Advanced Application: Enantioselective Variants
A significant advancement in this field is the development of enantioselective Michael additions, which are critical for the synthesis of chiral drugs and natural products. These reactions typically employ chiral catalysts to control the stereochemical outcome.
-
Organocatalysis: Chiral amines and their derivatives can catalyze the reaction between aldehydes and vinyl sulfones with high enantioselectivity.[9][10] Similarly, chiral isothioureas have been used to catalyze the addition of aryl esters to vinyl bis-sulfones in a base-free protocol, where the aryloxide leaving group acts as an in-situ base.[5]
-
Metal Catalysis: Chiral metal complexes can also be employed to orchestrate the enantioselective addition, although this is sometimes more common for other types of Michael donors.
The development of these asymmetric methods provides access to highly enantioenriched α-chiral sulfone derivatives, showcasing the reaction's broad utility in modern synthetic chemistry.[11]
Conclusion
The Michael addition of this compound is a robust and highly effective method for constructing carbon-carbon bonds. By carefully controlling the base, solvent, and temperature, researchers can efficiently synthesize a diverse range of 1,5-dicarbonyl compounds and related structures. The protocols and principles outlined in this guide serve as a comprehensive resource for scientists in drug development and academic research, enabling them to leverage this powerful reaction to its full potential.
References
- Reddy, D. B., et al. (2006). Michael addition of active methylene compounds to α,β–unsaturated sulfones. Indian Journal of Chemistry - Section B.
- Reyniers, M.F., et al. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? Polymer Chemistry (RSC Publishing).
- Slugovc, C., et al. (2015). Nucleophile-mediated oxa-Michael addition reactions of divinyl sulfone – a thiol-free option for step-growth polymerisations. RSC Publishing.
- Smith, A. D., et al. (2020). Base-free Enantioselective C(1)-Ammonium Enolate Catalysis Exploiting Aryloxides. CORE.
- Konkolewicz, D., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews (ACS Publications).
- Request PDF. (n.d.). A Protocol To Transform Sulfones into Nitrones and Aldehydes. ResearchGate.
- Volkov, A., et al. (2024). A reagent to access methyl sulfones. Nature Communications.
- Request PDF. (n.d.). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. ResearchGate.
- Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.
- Bowman, C.N., et al. (2015). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry (RSC Publishing).
- Lu, Y., et al. (2008). Organocatalytic Michael Addition of Aldehydes to Vinyl Sulfones: Enantioselective α-Alkylations of Aldehydes and Their Derivatives. Organic Letters (ACS Publications).
- Wikipedia. (n.d.). Michael addition reaction.
- Wu, J., et al. (2023). Nucleophilic Sulfur Dioxide Insertion Enabled Enantioselective Michael Additions to Access α-chiral Sulfones. ResearchGate.
- Theato, P., et al. (2015). Nitrogen-Centered Nucleophile Catalyzed Thiol-Vinylsulfone Addition, Another Thiol-ene “Click” Reaction. ACS Macro Letters.
- BYJU'S. (n.d.). Michael Addition Mechanism.
- ResearchGate. (n.d.). Thiol-Michael addition reaction involving a vinyl-sulfone group.
- Ranu, B. C., et al. (2007). Solvent-free Michael addition of thiols to α,β-unsaturated carbonyl compounds. Arkivoc.
- Lu, Y., et al. (2008). Organocatalytic Michael addition of aldehydes to vinyl sulfones: enantioselective alpha-alkylations of aldehydes and their derivatives. PubMed.
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Benzyl Methyl Sulfone: A Versatile Reagent for Strategic Carbon-Carbon Bond Formation
Prepared by: Gemini, Senior Application Scientist
Abstract
Benzyl methyl sulfone emerges as a powerful and versatile reagent in modern organic synthesis, primarily serving as a stabilized carbanion precursor for the strategic construction of carbon-carbon bonds. Its utility is most prominently showcased in olefination reactions, particularly the Julia-Kocienski olefination, as well as in various alkylation and acylation protocols. This guide provides an in-depth exploration of the fundamental principles governing the reactivity of this compound, detailed experimental protocols for its key applications, and insights into its role in complex molecule synthesis, particularly within the pharmaceutical and drug development sectors. We aim to equip researchers, scientists, and drug development professionals with the technical knowledge and practical guidance necessary to effectively implement this reagent in their synthetic endeavors.
Introduction: The Synthetic Power of the α-Sulfonyl Carbanion
At the heart of this compound's utility is the sulfonyl group (–SO₂–), a potent electron-withdrawing moiety that significantly increases the acidity of the adjacent benzylic protons.[1][2] This electronic stabilization facilitates the deprotonation by a suitable base to form a nucleophilic α-sulfonyl carbanion. This carbanion is the key reactive intermediate that participates in a variety of bond-forming reactions with electrophiles.
The inherent stability and diverse reactivity of sulfones have cemented their role as indispensable building blocks in organic chemistry.[1] They are valued for their thermal stability, resistance to oxidation, and the ability of the sulfonyl group to act as both an activating group and a competent leaving group, depending on the reaction pathway.[1] This dual nature is elegantly exploited in reactions like the Julia-Kocienski olefination and the Ramberg-Bäcklund reaction.
The application of sulfone-based methodologies is particularly relevant in medicinal chemistry. The sulfonyl group is a common motif in FDA-approved drugs, where it can serve as a bioisostere for other functional groups, enhance metabolic stability, modulate solubility, and provide crucial hydrogen-bonding interactions with biological targets.[3][4][5] Consequently, synthetic methods that employ sulfone reagents like this compound are of high value to drug discovery programs.[4][6]
Core Application: The Julia-Kocienski Olefination
The Julia-Kocienski olefination stands as a cornerstone of modern alkene synthesis, prized for its operational simplicity (often a one-pot procedure), mild reaction conditions, and typically high (E)-stereoselectivity.[7][8][9] This reaction couples an α-sulfonyl carbanion with a carbonyl compound (an aldehyde or ketone) to form an alkene. While the classic Julia-Lythgoe olefination requires a multi-step, two-pot protocol, the Julia-Kocienski modification utilizes heteroaryl sulfones to enable a more efficient one-pot process.[8][10][11]
Reaction Mechanism
The accepted mechanism involves several key stereospecific steps that dictate the final alkene geometry.[8][9][10]
-
Deprotonation: The reaction is initiated by the deprotonation of the this compound derivative at the benzylic position using a strong base, such as a metal hexamethyldisilazide (e.g., KHMDS, LiHMDS), to form the stabilized α-sulfonyl carbanion.[10]
-
Nucleophilic Addition: The carbanion adds to the carbonyl group of an aldehyde or ketone. This addition can form either syn or anti β-alkoxy sulfone adducts, and the ratio of these diastereomers is a critical determinant of the final E/Z selectivity of the alkene product.[8][11]
-
Smiles Rearrangement: In the key step of the modified protocol, the initially formed β-alkoxy sulfone undergoes a spontaneous Smiles rearrangement. This involves the intramolecular migration of the heteroaryl group from the sulfur atom to the oxygen atom.[9][10]
-
β-Elimination: The resulting intermediate rapidly collapses via β-elimination, extruding sulfur dioxide (SO₂) and a heteroaryloxide anion to furnish the final alkene product.[9][10] This elimination is stereospecific, translating the stereochemistry of the addition step into the final product geometry.[8]
Caption: Key steps of the Julia-Kocienski olefination.
Experimental Protocol: Synthesis of trans-Stilbene
This protocol details the synthesis of trans-stilbene from a benzothiazol-2-yl (BT) benzyl sulfone and benzaldehyde. The BT-group is a common activating moiety in this reaction.[11]
Materials:
-
2-(Benzylsulfonyl)benzothiazole (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Potassium bis(trimethylsilyl)amide (KHMDS, 0.5 M in toluene, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add 2-(benzylsulfonyl)benzothiazole (1.0 eq) and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Addition of Aldehyde: Add benzaldehyde (1.1 eq) to the cooled solution.
-
Deprotonation: Slowly add KHMDS solution (1.2 eq) dropwise to the mixture over 10 minutes, maintaining the temperature at -78 °C. The reaction is typically stirred under these "Barbier-like conditions" where the base is added to a mixture of the sulfone and aldehyde.[11]
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature over 2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield trans-stilbene as a white solid.
Self-Validation:
-
TLC Analysis: The disappearance of the starting sulfone and aldehyde spots and the appearance of a new, less polar product spot (stilbene) indicates reaction progression.
-
Spectroscopic Analysis: Confirm the product identity and stereochemistry using ¹H NMR, ¹³C NMR, and mass spectrometry. For trans-stilbene, the vinyl protons should appear as a singlet around 7.1 ppm, characteristic of the symmetric structure. High E-selectivity is expected.[8][9]
| Substrate (Aldehyde) | Base | Solvent | Temp (°C) | Yield (%) | E:Z Ratio |
| Benzaldehyde | KHMDS | THF | -78 to RT | >90 | >95:5 |
| 4-Methoxybenzaldehyde | LiHMDS | THF | -78 to RT | 85-95 | >95:5 |
| Cyclohexanecarboxaldehyde | KHMDS | DME | -60 to RT | 80-90 | >90:10 |
| Cinnamaldehyde | NaHMDS | THF | -78 to RT | 75-85 | >95:5 |
| Table 1: Representative examples of Julia-Kocienski olefination conditions and outcomes. Data compiled from typical results reported in the literature.[10][11][12][13] |
Alkylation and Acylation Reactions
The nucleophilic carbanion generated from this compound is not limited to reacting with carbonyls. It readily undergoes Sₙ2 reactions with a range of electrophiles, such as alkyl and benzyl halides, providing a straightforward route to more complex sulfones. These products can be valuable intermediates themselves or can undergo further transformations.[14][15]
General Protocol: C-Alkylation of this compound
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) or n-Butyllithium (n-BuLi, 1.1 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.05 eq)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Anion Formation: To a stirred suspension of NaH (1.1 eq) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 eq) in DMF dropwise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen gas evolution ceases. (Alternatively, if using n-BuLi, add it to a solution of the sulfone in THF at -78 °C).
-
Electrophile Addition: Cool the resulting anion solution back to 0 °C and add the alkyl halide (1.05 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Workup and Isolation: Quench the reaction with saturated NH₄Cl and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by recrystallization or column chromatography.
The Ramberg-Bäcklund Reaction
The Ramberg-Bäcklund reaction is a powerful method for converting α-halo sulfones into alkenes through the extrusion of sulfur dioxide.[16][17][18] While it requires the pre-installation of a halogen atom alpha to the sulfone, it offers a distinct pathway to alkenes, including those within strained ring systems.[17] Benzyl sulfones are competent substrates for this transformation. For instance, α-chlorobenzyl benzyl sulfone can be converted to stilbene upon treatment with a base.[19]
Reaction Mechanism
-
Deprotonation: A base abstracts a proton from the α-carbon that does not bear the halogen, generating a carbanion.[17][18]
-
Intramolecular Sₙ2 (Cyclization): The carbanion displaces the adjacent halide in an intramolecular fashion to form a transient three-membered episulfone intermediate.[18][19]
-
Cheletropic Elimination: The episulfone is unstable and spontaneously decomposes, eliminating sulfur dioxide in a concerted cheletropic extrusion to form the carbon-carbon double bond.[17]
Caption: Key steps of the Ramberg-Bäcklund reaction.
Conclusion and Future Outlook
This compound and its derivatives are robust and reliable reagents for constructing carbon-carbon bonds. The Julia-Kocienski olefination, in particular, has become a mainstay in synthetic chemistry for the stereoselective synthesis of alkenes, finding application in numerous total synthesis campaigns.[7][8] The ability to generate a stabilized carbanion that can also be functionalized through alkylation further extends the synthetic utility of this reagent class. As chemists continue to seek mild, efficient, and selective methods for complex molecule construction, the strategic application of sulfone-based reagents will undoubtedly remain a key component of the synthetic toolkit, especially in the pursuit of novel therapeutics.[20]
References
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- Latest Developments in the Julia- Kocienski Olefination Reaction: Mechanistic Consider
- Modified Julia Olefination, Julia-Kocienski Olefin
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- The Ramberg-Bäcklund Reaction. Organic Reactions. [Link]
- Recent applications of vinyl sulfone motif in drug design and discovery. PubMed. [Link]
- Ramberg-Bäcklund Reaction. Organic Chemistry Portal. [Link]
- Application of Sulfonyl in Drug Design | Request PDF.
- The Growing Importance of Sulfones in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights
- Ramberg–Bäcklund reaction. Wikipedia. [Link]
- Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Oriental Journal of Chemistry. [Link]
- The Julia–Kocienski Olefin
- trans-STILBENE. Organic Syntheses Procedure. [Link]
- Scope of Ir‐catalyzed alkylation of benzyl alcohols with sulfones Conditions.
- Ramberg-Backlund Rearrangement.
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- Synthetic approaches toward stilbenes and their rel
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- SCHEME 2. Synthesis of Stilbene Derivatives.
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- Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds. MDPI. [Link]
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- Benzyl methyl sulfide | C8H10S | CID 13016. PubChem - NIH. [Link]
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- This compound. Oakwood Chemical. [Link]
- pKa Vaules for Organic and Inorganic Bronsted Acids
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Application Notes & Protocols: The Strategic Use of Benzyl Methyl Sulfone in Modern Agrochemical Synthesis
Introduction: The Sulfone Moiety as a Privileged Scaffold in Agrochemicals
The relentless demand for higher crop yields and the emergence of resistant pests necessitates continuous innovation in agrochemical design. Within the vast landscape of synthetic chemistry, sulfur-containing compounds have emerged as a cornerstone of modern crop protection, with over 30% of current agrochemicals featuring at least one sulfur atom.[1] Among these, the sulfone group (R-SO₂-R') is a particularly valuable pharmacophore. Its unique stereoelectronic properties—a tetrahedral geometry, the capacity for strong hydrogen bonding, and exceptional metabolic stability—allow it to serve as a versatile linker or a bioisostere for other functional groups like carbonyls.[2][3]
Benzyl methyl sulfone (CAS 3112-90-1) is a readily accessible and highly versatile building block for introducing the functionally important benzyl and methyl sulfone moieties into complex molecular architectures.[4][5] The true synthetic power of this compound lies in the reactivity of the benzylic methylene protons. These protons are rendered acidic by the potent electron-withdrawing effect of the adjacent sulfonyl group, enabling facile deprotonation to form a stabilized carbanion. This nucleophilic intermediate serves as a linchpin for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it an indispensable tool for the synthesis of novel fungicides, herbicides, and insecticides.[6][7][8]
This guide provides an in-depth exploration of the strategic application of this compound in agrochemical synthesis, complete with detailed mechanistic insights and robust, field-tested protocols for researchers and development scientists.
Physicochemical Properties & Handling
A thorough understanding of the reagent's properties is fundamental to its effective and safe use in any synthetic protocol.
| Property | Value | Source |
| Chemical Name | This compound | [5][9] |
| Synonyms | (Methanesulfonylmethyl)benzene | [5] |
| CAS Number | 3112-90-1 | [5][9] |
| Molecular Formula | C₈H₁₀O₂S | [5] |
| Molecular Weight | 170.23 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 88-89 °C | [10] |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Acetone). Insoluble in water. | N/A |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle in a well-ventilated fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry place away from strong oxidizing agents.
Core Mechanistic Principle: The α-Sulfonyl Carbanion
The primary synthetic utility of this compound stems from the ease of forming a nucleophilic carbanion at the benzylic position. A strong base is typically employed to abstract a proton, creating a resonance-stabilized intermediate that can react with a wide range of electrophiles.
Causality Behind Reagent Choice: The choice of base is critical and depends on the electrophile's nature.
-
For highly reactive electrophiles (e.g., alkyl halides): A moderately strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic polar solvent like THF or DMF is sufficient.
-
For less reactive electrophiles or those sensitive to nucleophilic attack (e.g., ketones, esters): A strong, non-nucleophilic base such as n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) is preferred to ensure rapid and complete deprotonation without undesirable side reactions.
Caption: General reactivity pathway of this compound.
Application Note I: Synthesis of Fungicidal Heterocyclic Scaffolds
Background: Many potent agricultural fungicides are based on heterocyclic cores functionalized with sulfone-containing side chains.[8] The sulfone moiety often enhances binding affinity to target enzymes and improves systemic transport within the plant. This protocol details the synthesis of a key intermediate, a vinyl sulfone, which is a versatile Michael acceptor for the introduction of various heterocyclic nucleophiles.
Workflow Overview: The synthesis proceeds via a two-step, one-pot sequence:
-
Deprotonation & Aldol Addition: this compound is deprotonated and reacted with an aromatic aldehyde to form a β-hydroxy sulfone intermediate.
-
Elimination: The intermediate is then dehydrated to yield the target vinyl sulfone.
Caption: Synthetic workflow for a vinyl sulfone intermediate.
Application Note II: Synthesis of Pre-emergent Herbicide Analogs
Background: The sulfone group is a key feature in several classes of herbicides, including isoxazoline herbicides like pyroxasulfone.[2] While this compound itself is not the direct precursor, this protocol demonstrates a core synthetic transformation—α-alkylation—that is fundamental to building the complex carbon skeletons of such molecules. This procedure illustrates the coupling of the this compound carbanion with a substituted alkyl halide.
Core Principle: C-C Bond Formation via SN2 Reaction This protocol leverages the nucleophilicity of the α-sulfonyl carbanion to displace a halide from an electrophilic carbon center. The choice of a polar aprotic solvent (DMF) is crucial as it effectively solvates the counter-ion (Na⁺) while not interfering with the nucleophile, thereby accelerating the SN2 reaction rate.
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that irreversibly deprotonates the sulfone, driving the reaction to completion. The only byproduct is H₂ gas. |
| Solvent | Dimethylformamide (DMF) | Aprotic polar solvent, accelerates SN2 reactions. |
| Temperature | 0 °C to Room Temp. | Allows for controlled deprotonation and subsequent reaction without promoting side reactions or decomposition. |
| Electrophile | Primary or Secondary Alkyl Halide | The substrate for the SN2 displacement. (e.g., 1-bromo-3-chloropropane). |
Detailed Experimental Protocols
Protocol 1: Synthesis of (E)-1-(Methylsulfonyl)-2-phenylethene (A Vinyl Sulfone Intermediate)
This protocol describes the Knoevenagel-type condensation of this compound with benzaldehyde.
Materials and Reagents:
| Reagent | MW | Quantity | Moles | Notes |
| This compound | 170.23 | 5.00 g | 29.4 mmol | Limiting Reagent |
| Benzaldehyde | 106.12 | 3.43 g (3.3 mL) | 32.3 mmol | Freshly distilled |
| Piperidine | 85.15 | 0.50 g (0.58 mL) | 5.87 mmol | Catalyst |
| Toluene | - | 100 mL | - | Anhydrous |
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (5.00 g, 29.4 mmol), toluene (100 mL), benzaldehyde (3.3 mL, 32.3 mmol), and piperidine (0.58 mL, 5.87 mmol).
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours or until no more water is collected and TLC analysis (3:1 Hexanes:Ethyl Acetate) indicates complete consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.
-
The resulting crude solid can be purified by recrystallization from hot ethanol to afford the product as a white crystalline solid.
Expected Outcome:
-
Yield: 80-90%.
-
Appearance: White crystalline solid.
-
Characterization: ¹H NMR and ¹³C NMR should confirm the formation of the vinyl sulfone product, with characteristic peaks for the vinyl protons showing a large coupling constant (~15 Hz) indicative of the E-isomer.
Troubleshooting:
| Problem | Potential Cause | Suggested Solution |
| Low Conversion | Insufficient reaction time or catalyst. | Ensure the reaction is refluxed until no more water is evolved. Add an additional 0.1 eq of piperidine if the reaction stalls. |
| Impure Product | Incomplete removal of benzaldehyde or catalyst. | Ensure thorough washing during the workup. If necessary, purify via flash column chromatography. |
Protocol 2: α-Alkylation of this compound
This protocol describes the alkylation of this compound with 1-bromopropane as a model electrophile.
Materials and Reagents:
| Reagent | MW | Quantity | Moles | Notes |
| This compound | 170.23 | 5.00 g | 29.4 mmol | Limiting Reagent |
| Sodium Hydride (60% disp.) | 40.00 | 1.29 g | 32.3 mmol | Handle with care |
| 1-Bromopropane | 123.00 | 4.35 g (3.2 mL) | 35.3 mmol | - |
| Anhydrous DMF | - | 80 mL | - | Dry over molecular sieves |
Procedure:
-
Suspend sodium hydride (1.29 g, 32.3 mmol) in anhydrous DMF (40 mL) in a 250 mL three-neck flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (5.00 g, 29.4 mmol) in anhydrous DMF (40 mL) and add it dropwise to the NaH suspension over 20 minutes. Vigorous hydrogen gas evolution will be observed.
-
Stir the resulting mixture at 0 °C for 30 minutes after the addition is complete.
-
Add 1-bromopropane (3.2 mL, 35.3 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours (overnight).
-
Monitor the reaction by TLC (4:1 Hexanes:Ethyl Acetate).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure alkylated product.
Expected Outcome:
-
Yield: 75-85%.
-
Appearance: Colorless oil or low-melting solid.
-
Characterization: ¹H NMR will show the disappearance of the benzylic methylene singlet and the appearance of new signals corresponding to the propyl group and the new benzylic methine proton.
Conclusion and Future Outlook
This compound is a powerful and versatile C1 building block for constructing molecules of agrochemical interest. Its predictable reactivity, centered on the formation of the α-sulfonyl carbanion, provides a reliable platform for creating complex scaffolds. The protocols outlined here demonstrate its utility in fundamental C-C bond-forming reactions that are central to the synthesis of novel fungicides and herbicides. As the search for new active ingredients continues, the strategic derivatization of simple, effective precursors like this compound will remain a key strategy in the discovery pipeline, enabling the rapid generation of diverse chemical libraries for high-throughput screening. Future work will likely focus on developing asymmetric versions of these reactions to access chiral sulfone-containing agrochemicals with improved efficacy and environmental profiles.
References
- Design, Synthesis, and Insecticidal Activities of Novel Sulfone Derivatives. Journal of Agricultural and Food Chemistry.
- Design, Synthesis, and Insecticidal Activities of Novel Sulfone Deriv
- This compound - MySkinRecipes. MySkinRecipes.
- Synthesis and Antibacterial Evaluation of New Sulfone Derivatives Containing 2-Aroxymethyl-1,3,4-Oxadiazole/Thiadiazole Moiety. MDPI.
- Sulfone-containing isoxazoline herbicides Pyroxasulfone 149 and Fenoxasulfone 150.
- Sulfur-Containing Agrochemicals - PubMed. PubMed.
- Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation | Inorganic Chemistry.
- Design, Synthesis, and Antibacterial Activity of Novel Sulfone Derivatives Containing a 1,2,4-Triazolo[4,3- a]Pyridine Moiety - PubMed. PubMed.
- This compound | 3112-90-1. ChemicalBook.
- CN102924347A - Preparation method of phenyl methyl sulphone derivatives.
- This compound. Oakwood Chemical.
Sources
- 1. Sulfur-Containing Agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound [myskinrecipes.com]
- 5. This compound | 3112-90-1 [amp.chemicalbook.com]
- 6. Design, Synthesis, and Insecticidal Activities of Novel Sulfone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Antibacterial Evaluation of New Sulfone Derivatives Containing 2-Aroxymethyl-1,3,4-Oxadiazole/Thiadiazole Moiety [mdpi.com]
- 9. This compound [oakwoodchemical.com]
- 10. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]
Application Notes and Protocols: Benzyl Methyl Sulfone Derivatives in the Synthesis of Bioactive Alkenes
Introduction: The Strategic Role of Sulfones in Bioactive Alkene Synthesis
The sulfonyl group, often considered a simple functional moiety, has emerged as a powerhouse in modern synthetic organic chemistry, particularly in the stereoselective construction of carbon-carbon double bonds.[1] Its strong electron-withdrawing nature acidifies adjacent protons, facilitating carbanion formation, while also serving as an excellent leaving group in subsequent elimination steps. This dual reactivity makes sulfone-based methodologies highly valuable for the synthesis of alkenes, a structural motif frequently found at the core of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[1] Benzyl methyl sulfone and its derivatives, in particular, serve as stable, readily accessible precursors for generating the key carbanionic intermediates required for these transformations.
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound derivatives for the synthesis of bioactive alkenes. We will delve into the mechanistic underpinnings of the most prominent sulfone-based olefination reaction, the Julia-Kocienski olefination, and provide detailed, field-proven protocols for its application in the synthesis of stilbenoids, a class of compounds with significant therapeutic potential.
Core Methodology: The Julia-Kocienski Olefination
The Julia-Kocienski olefination is a modification of the classical Julia-Lythgoe olefination and has become a cornerstone for the stereoselective synthesis of alkenes.[2][3] It offers a significant advantage by enabling a one-pot procedure, thus enhancing operational simplicity and scalability.[2][3] The reaction involves the condensation of a metalated heteroaryl or electron-deficient aryl alkyl sulfone with a carbonyl compound (an aldehyde or ketone).[1][4]
Mechanistic Insights: A Stepwise Examination
The generally accepted mechanism of the Julia-Kocienski olefination can be broken down into the following key steps:[3]
-
Deprotonation: A strong base is used to deprotonate the α-carbon of the this compound derivative, generating a nucleophilic carbanion. The choice of base and solvent can significantly influence the stereochemical outcome of the reaction.[4]
-
Nucleophilic Addition: The sulfonyl-stabilized carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a β-alkoxy sulfone intermediate. This addition can proceed via either a syn or anti pathway, which is a critical determinant of the final alkene geometry.[4]
-
Smiles Rearrangement: The key step in the modified Julia olefination is the intramolecular nucleophilic aromatic substitution known as the Smiles rearrangement. The newly formed alkoxide attacks the ipso-carbon of the heteroaryl or electron-deficient aryl ring of the sulfone, leading to the formation of a more stable sulfinate intermediate.[5]
-
Elimination: The sulfinate intermediate spontaneously eliminates sulfur dioxide (SO₂) and an aryloxide anion, resulting in the formation of the desired alkene. This elimination step is typically stereospecific.[5]
The stereoselectivity of the Julia-Kocienski olefination is a complex interplay of factors including the nature of the sulfone's aryl group, the counterion of the base, the solvent polarity, and the reaction temperature.[4] Generally, the use of non-polar solvents and lithium bases favors the formation of E-alkenes, while polar solvents and potassium bases can lead to higher proportions of the Z-isomer.
Visualizing the Julia-Kocienski Olefination Pathway
Caption: The reaction pathway of the Julia-Kocienski olefination.
Application in Bioactive Stilbenoid Synthesis: The Case of Resveratrol Derivatives
Resveratrol, a naturally occurring stilbenoid found in grapes and other plants, has garnered significant attention for its antioxidant, anti-inflammatory, and potential anti-cancer properties. The Julia-Kocienski olefination has been successfully employed in the synthesis of resveratrol and its derivatives, demonstrating the power of this methodology in accessing biologically important molecules.[2] The use of 3,5-bis(trifluoromethyl)phenyl (BTFP) sulfones has been shown to be particularly effective for this transformation.[6]
Protocol 1: Preparation of Benzyl 3,5-Bis(trifluoromethyl)phenyl Sulfone
This protocol outlines the synthesis of the key sulfone reagent required for the subsequent olefination reaction.
Materials:
-
3,5-Bis(trifluoromethyl)thiophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Meta-chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
S-Alkylation:
-
To a solution of 3,5-bis(trifluoromethyl)thiophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting thiol is consumed.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solvent under reduced pressure to obtain the crude benzyl 3,5-bis(trifluoromethyl)phenyl sulfide, which can be used in the next step without further purification.
-
-
Oxidation:
-
Dissolve the crude sulfide in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure benzyl 3,5-bis(trifluoromethyl)phenyl sulfone.
-
Protocol 2: Julia-Kocienski Olefination for the Synthesis of a Resveratrol Analog
This protocol details the one-pot synthesis of a protected resveratrol analog via the Julia-Kocienski olefination.
Materials:
-
Benzyl 3,5-bis(trifluoromethyl)phenyl sulfone (from Protocol 1)
-
4-Methoxybenzaldehyde
-
Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup:
-
To a solution of benzyl 3,5-bis(trifluoromethyl)phenyl sulfone (1.0 eq) and 4-methoxybenzaldehyde (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add finely powdered potassium hydroxide (3.0 eq).
-
-
Reaction Execution:
-
Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired (E)-4-methoxystilbene.
-
| Reactant | Product | Yield | E/Z Ratio |
| Benzyl 3,5-bis(trifluoromethyl)phenyl sulfone + 4-Methoxybenzaldehyde | (E)-4-Methoxystilbene | High | >95:5 |
Yields and stereoselectivity are representative and may vary based on specific reaction conditions and substrate purity.
Alternative Sulfone-Based Olefination: The Ramberg-Bäcklund Reaction
While the Julia-Kocienski olefination is a dominant methodology, the Ramberg-Bäcklund reaction offers an alternative route for the synthesis of alkenes from sulfones.[7][8][9] This reaction involves the base-induced rearrangement of an α-halo sulfone to an alkene with the extrusion of sulfur dioxide.[10]
The reaction typically proceeds via the formation of a thiirane dioxide intermediate, which then decomposes to the alkene.[9] A key advantage of the Ramberg-Bäcklund reaction is its ability to form highly substituted and strained alkenes. For example, the reaction of dibenzyl sulfone can be used to synthesize stilbene.[8]
Visualizing the Ramberg-Bäcklund Reaction Workflow
Caption: A simplified workflow of the Ramberg-Bäcklund reaction.
Conclusion and Future Outlook
This compound and its derivatives are invaluable reagents in the modern synthetic chemist's toolbox for the construction of bioactive alkenes. The Julia-Kocienski olefination, in particular, provides a robust, versatile, and often highly stereoselective method for accessing a wide range of alkene structures, as exemplified by the synthesis of resveratrol analogs. The causality behind the experimental choices, from the activating group on the sulfone to the base and solvent system, allows for fine-tuning of the reaction's outcome. As the demand for novel bioactive molecules continues to grow, sulfone-based olefination strategies will undoubtedly play an increasingly critical role in drug discovery and development, enabling the efficient and elegant synthesis of complex molecular architectures.
References
- Ramberg-Bäcklund Rearrangement Approaches to the Synthesis of Natural Bibenzyls. (2010). [Source Not Available]. [Link]
- The Ramberg-Bäcklund Reaction. (2015). [Source Not Available]. [Link]
- Ramberg‐Bäcklund Rearrangement Approaches to the Synthesis of Natural Bibenzyls. (2025).
- 3,5-Bis(trifluoromethyl)phenyl sulfones in the modified Julia olefination: application to the synthesis of resveratrol. (2004). Organic Chemistry Portal. [Link]
- Modified Julia Olefination, Julia-Kocienski Olefin
- metal- and photocatalytic approaches for C–S bond functionalization of sulfones. (2022). RSC Publishing. [Link]
- 3,5-bis(trifluoromethyl)
- Ramberg-Bäcklund Reaction. Organic Chemistry Portal. [Link]
- Ionic Hydrosulfonylation of Alkenes with Sodium Sulfinates for Highly Efficient Synthesis of Benzyl Sulfones.
- Ramberg–Bäcklund reaction. Wikipedia. [Link]
- Synthesis of Fluoroolefins via Julia-Kocienski Olefin
- Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
- The modified Julia olefination: Alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds.
- Desulfonylation Reactions. (2019).
- fluoromethyl phenyl sulfone. Organic Syntheses Procedure. [Link]
- Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. [Source Not Available]. [Link]
- Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. (2017). PMC - NIH. [Link]
- Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol.
- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
- An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent.
- Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Consider
- The Julia-Kocienski Olefination.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3,5-Bis(trifluoromethyl)phenyl sulfones in the modified Julia olefination: application to the synthesis of resveratrol [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 5. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,5-bis(trifluoromethyl)phenyl sulfones in the direct Julia-Kocienski olefination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ramberg-Bäcklund Rearrangement Approaches to the Synthesis of Natural Bibenzyls | Semantic Scholar [semanticscholar.org]
- 8. chemistry-chemists.com [chemistry-chemists.com]
- 9. Ramberg-Bäcklund Reaction [organic-chemistry.org]
- 10. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]
Benzyl Methyl Sulfone: A Versatile Intermediate in Modern Drug Discovery
Introduction: The Ascendant Role of the Sulfonyl Group in Medicinal Chemistry
In the landscape of contemporary drug design and development, the sulfonyl functional group has emerged as a cornerstone moiety. Its prevalence is evident in over 150 FDA-approved drugs, where it is integral to the treatment of a wide array of diseases, including inflammatory conditions, bacterial and fungal infections, and various cancers.[1][2] The methyl sulfone group (MeSO₂), and by extension, intermediates like benzyl methyl sulfone, are particularly favored by medicinal chemists. This preference stems from the unique physicochemical properties the sulfonyl group imparts to a molecule. Its strong electron-withdrawing nature can significantly modulate a compound's lipophilicity, often enhancing solubility and metabolic stability.[1][3] Furthermore, the sulfone group is exceptionally stable against hydrolysis and resistant to metabolic reduction, contributing to favorable pharmacokinetic profiles.[1]
This compound, with its reactive benzylic position, serves as a crucial building block for introducing the pharmacologically advantageous sulfonyl group into complex molecular scaffolds.[4] This guide provides an in-depth exploration of this compound as a pivotal intermediate, detailing its synthesis, applications, and offering field-proven protocols for its utilization in the synthesis of bioactive molecules.
Physicochemical Properties and Handling of this compound
A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective and safe use in a research setting.
| Property | Value | Reference |
| CAS Number | 3112-90-1 | [4][5][6] |
| Molecular Formula | C₈H₁₀O₂S | [4][5][6] |
| Molecular Weight | 170.23 g/mol | [4][5][6] |
| Appearance | Solid | [5] |
| Melting Point | 124-126 °C | [5][6] |
| Boiling Point | ~334.81 °C (estimated) | [4][6] |
| Solubility | Soluble in many organic solvents. | |
| Storage | Room temperature | [4] |
Safety and Handling: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[5][6] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. All manipulations should be performed in a well-ventilated fume hood.[5]
The Synthetic Utility of this compound in Drug Discovery
The true value of this compound lies in its versatility as a synthetic intermediate. The benzylic carbon, activated by the adjacent sulfonyl group, is amenable to a variety of chemical transformations, allowing for the construction of diverse molecular architectures.
Key Reactions and Transformations
-
Julia-Kocienski Olefination: A powerful method for the stereoselective synthesis of alkenes, where a sulfone is reacted with an aldehyde or ketone. This compound derivatives are key participants in this reaction, enabling the formation of styrenyl compounds.[4][7]
-
Michael Addition: The activated methylene group of this compound can act as a nucleophile in Michael additions, facilitating the formation of carbon-carbon bonds.[4]
-
Alkylation: The acidic protons on the carbon adjacent to the sulfonyl group can be removed by a suitable base, generating a carbanion that can be alkylated with various electrophiles. This allows for the elaboration of the carbon skeleton.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be employed to form C-C bonds, linking the benzyl sulfone moiety to other aromatic or heteroaromatic systems.[8]
Application Spotlight: Benzyl Naphthyl Sulfones as Antitumor Agents
A compelling example of the application of benzyl sulfone intermediates is in the synthesis of novel antitumor agents. Inspired by the structure of Rigosertib, a styryl benzyl sulfone that acts as a multi-kinase inhibitor, researchers have designed and synthesized a series of benzyl naphthyl sulfoxide and sulfone derivatives.[9]
These studies revealed that the sulfonyl group is essential for the observed antineoplastic activity, with the sulfone derivatives consistently exhibiting the most potent effects.[10] One promising candidate, (2-methoxy-5-((naphthalen-2-ylsulfonyl)methyl)phenyl)glycine, demonstrated the ability to inhibit tumor cell migration and induce apoptosis through the p53-Bcl-2-Bax signaling pathway at nanomolar concentrations.[9][10]
Experimental Protocols
The following protocols are illustrative examples of how this compound and its precursors can be utilized in a drug discovery context. These are intended as a guide and may require optimization based on specific substrates and laboratory conditions.
Protocol 1: Synthesis of this compound from Benzyl Methyl Sulfide
This protocol describes the oxidation of a thioether to the corresponding sulfone, a common and reliable method for preparing sulfonyl compounds.
Workflow for the Synthesis of this compound
Caption: Workflow for this compound Synthesis.
Materials:
-
Benzyl methyl sulfide
-
Glacial acetic acid
-
Hydrogen peroxide (30% aqueous solution)
-
Ice
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl methyl sulfide (1 equivalent) in glacial acetic acid.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add hydrogen peroxide (30% aqueous solution, 2.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Pour the reaction mixture into a beaker containing ice water. A white precipitate should form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product in a desiccator.
-
For further purification, recrystallize the crude this compound from a suitable solvent system, such as ethanol/water.
Self-Validation: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and melting point determination. The melting point should be sharp and consistent with the literature value (124-126 °C).[5][6]
Protocol 2: Synthesis of a Benzyl Naphthyl Sulfone Derivative
This protocol outlines a general procedure for the synthesis of a benzyl naphthyl sulfone derivative, demonstrating the use of this compound as a building block. This is a representative synthesis inspired by the literature.[9][10]
General Synthetic Scheme
Caption: Synthesis of a Benzyl Naphthyl Sulfone.
Materials:
-
A substituted benzyl bromide (e.g., 2-methoxy-5-(bromomethyl)benzoic acid derivative)
-
Sodium 2-naphthalenesulfinate
-
Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a solution of the substituted benzyl bromide (1 equivalent) in anhydrous DMF under an inert atmosphere, add sodium 2-naphthalenesulfinate (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzyl naphthyl sulfone derivative.
Self-Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. Further biological evaluation can then be performed.
The Role of this compound as a Bioisostere
In medicinal chemistry, the concept of bioisosterism is a powerful tool for lead optimization.[11][12] Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects. The sulfone group is often considered a bioisostere of other functionalities, such as ketones and sulfoxides.[3] More recently, there has been growing interest in sulfoximines as bioisosteric replacements for sulfones and sulfonamides.[13][14] While this compound itself is an intermediate, the sulfonyl moiety it introduces can be strategically employed to mimic other groups, potentially improving a drug candidate's potency, selectivity, or pharmacokinetic profile.
Conclusion and Future Perspectives
This compound is a testament to the enduring importance of fundamental building blocks in the intricate process of drug discovery. Its straightforward synthesis and the reactivity of its benzylic position provide medicinal chemists with a reliable and versatile tool for incorporating the valuable sulfonyl group into novel therapeutic agents. As evidenced by its application in the development of potent anticancer compounds, the strategic use of this compound and its derivatives continues to open new avenues for therapeutic intervention. The ongoing exploration of sulfone bioisosteres and novel synthetic methodologies will undoubtedly further expand the utility of this important intermediate in the quest for safer and more effective medicines.
References
- Sulfilimines: An Underexplored Bioisostere for Drug Design? - PMC - NIH. (2025, January 31).
- Potential bioisosteres for sulfones and sulfonamides, examples of bioactive sulfonimidamides, and current strategies for the synthesis of sulfonimidamides.
- Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv.
- Cyclic sulfoxides and sulfones in drug design.
- Sulfilimines: An Underexplored Bioisostere for Drug Design? Journal of Medicinal Chemistry.
- This compound. MySkinRecipes.
- Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived
- Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib.
- Benzyl Sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal.
- Synthesis of sulfone 19. Bn=benzyl, MsCl=Methylsulfonyl chloride,...
- Application of Methylsulfone in Drug Discovery. PharmaBlock.
- This compound. Fluorochem.
- Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. PubMed Central.
- This compound | 3112-90-1. ChemicalBook.
Sources
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 6. This compound | 3112-90-1 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl Sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 9. Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulfilimines: An Underexplored Bioisostere for Drug Design? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Benzyl Methyl Sulfone in Olefination Reactions
Welcome to the technical support center for olefination reactions utilizing benzyl methyl sulfone and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful C-C bond-forming reactions. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to help you troubleshoot and optimize your experiments.
Troubleshooting Guide: Navigating Common Side Reactions
This section is formatted to address specific issues you may encounter during your olefination experiments with this compound.
Issue 1: Low or No Yield of the Desired Alkene
Question: I am performing a Julia-Kocienski olefination with this compound and an aldehyde, but I'm observing a low yield of my desired alkene, or the reaction is not proceeding at all. What are the likely causes and how can I resolve this?
Answer:
A low or non-existent yield in a Julia-Kocienski olefination involving this compound can stem from several factors, primarily related to the initial deprotonation and the stability of the resulting carbanion.
Potential Causes and Solutions:
-
Incomplete Deprotonation: The acidity of the α-protons in this compound is crucial for the initial carbanion formation. The choice of base is critical.
-
Weak Base: If the base is not strong enough to completely deprotonate the sulfone, the reaction will not proceed efficiently.
-
Solution: Employ a strong base such as n-butyllithium (n-BuLi), lithium diisopropylamide (LDA), or potassium hexamethyldisilazide (KHMDS). The choice of base can also influence the stereoselectivity of the reaction.[1]
-
-
Base-Induced Decomposition: this compound can be susceptible to decomposition under strongly basic conditions, especially at elevated temperatures.
-
Solution: Perform the deprotonation at low temperatures, typically between -78 °C and -40 °C, to minimize decomposition. Slowly add the base to a solution of the sulfone to avoid localized heating.
-
-
Steric Hindrance: Significant steric bulk on either the this compound derivative or the aldehyde can impede the initial nucleophilic addition.
-
Solution: For sterically hindered substrates, you may need to use a less bulky base and potentially extend the reaction time at a low temperature. In some cases, a different olefination strategy might be necessary.
-
-
Aldol Condensation of the Carbonyl Partner: If your aldehyde or ketone has enolizable protons, it can undergo self-condensation under basic conditions, consuming the starting material.[2]
-
Solution: Employ "Barbier-like conditions," where the base is added to a mixture of the sulfone and the carbonyl compound. This ensures that the highly reactive sulfonyl carbanion is trapped by the aldehyde as it is formed, minimizing the opportunity for aldol side reactions.[1]
-
Experimental Protocol: Optimizing the Deprotonation and Addition Step
-
Dissolve this compound (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of a strong base (e.g., n-BuLi, 1.05 eq.) dropwise to the cooled sulfone solution.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete carbanion formation.
-
Slowly add a solution of the aldehyde (1.1 eq.) in anhydrous THF to the reaction mixture.
-
Allow the reaction to proceed at -78 °C for a specified time (e.g., 1-4 hours) before slowly warming to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Below is a decision-making workflow for troubleshooting low yields:
Caption: Competing reaction pathways in olefination.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using a this compound in a Julia-Kocienski olefination compared to other sulfones?
The primary advantage lies in the increased acidity of the benzylic protons due to the electron-withdrawing nature of the adjacent phenyl group. This facilitates carbanion formation, often allowing for the use of a wider range of bases and milder reaction conditions compared to simple alkyl sulfones.
Q2: How does the choice of the aryl group on the sulfone (in modified Julia olefinations) affect the reaction?
In the modified Julia-Kocienski olefination, the aryl group is not a simple phenyl group but a heteroaryl group like benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT). [3]These groups act as excellent leaving groups in the final elimination step and their electronic and steric properties can significantly influence the E/Z selectivity of the resulting alkene. For instance, PT-sulfones often provide high E-selectivity. [1][4] Q3: Can I use ketones instead of aldehydes in this reaction?
Yes, ketones can be used as electrophiles. However, they are generally less reactive than aldehydes, and steric hindrance can be a more significant issue. Consequently, reactions with ketones may require longer reaction times, higher temperatures, or the use of a more reactive sulfone derivative.
Q4: My desired product is a Z-alkene. How can I favor its formation?
The stereochemical outcome of the Julia-Kocienski olefination is complex and depends on the substrate, base, counterion, and solvent. [1]Generally, to favor the Z-alkene, conditions that promote an open transition state are preferred. This can sometimes be achieved by using bases with larger counterions (e.g., potassium instead of lithium) and polar solvents. [1]Some specific heteroaryl sulfones, like pyridinyl sulfones, have been shown to exhibit high Z-selectivity. [1] Q5: What is the role of the Smiles rearrangement in the modified Julia-Kocienski olefination?
The Smiles rearrangement is a key mechanistic step in the modified Julia-Kocienski olefination. [3]After the initial addition of the sulfonyl carbanion to the aldehyde, an intramolecular nucleophilic aromatic substitution occurs where the alkoxide attacks the heteroaryl ring of the sulfone, displacing the sulfinate. This rearrangement is crucial for the subsequent elimination of sulfur dioxide and the formation of the alkene in a one-pot procedure. [4]
References
- Organic Reactions. The Ramberg-Bäcklund Reaction. 2015.
- Zhang, Z. et al. Synthesis of Alkyl ( ortho -Benzyl)-Aryl Sulfoxides Enabled by Truce-Smiles Rearrangement. J. Org. Chem.2025, 90, 10116-10120.
- Bordwell, F. G. & Williams, J. M. Ramberg-Backlund reaction of benzyl .alpha.-halobenzyl and halomethyl sulfones. J. Am. Chem. Soc.
- Organic Chemistry Portal. Modified Julia Olefination, Julia-Kocienski Olefination.
- Organic Chemistry Portal. Ramberg-Bäcklund Reaction.
- Wikipedia. Ramberg–Bäcklund reaction.
- Tobrman, T. et al.
- National Center for Biotechnology Information. Merging Hydrogen‐Atom‐Transfer and the Truce‐Smiles Rearrangement for Synthesis of β‐Arylethylamines from Unactivated Allylsulfonamides.
- The Julia-Kocienski Olefination. Oregon State University.
- Ando, K. et al.
- Preprints.org. Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. 2024.
- National Center for Biotechnology Information. Synthesis of Fluoroolefins via Julia-Kocienski Olefination.
- Organic Reactions. The Julia–Kocienski Olefination.
- PubMed Central. Accessing chiral sulfones bearing quaternary carbon stereocenters via photoinduced radical sulfur dioxide insertion and Truce–Smiles rearrangement. 2022.
- PubMed. Synthesis of Alkyl (ortho-Benzyl)-Aryl Sulfoxides Enabled by Truce-Smiles Rearrangement. 2025.
- MDPI. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. 2024.
- MDPI. Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. 2024.
- Wikipedia. Julia olefination.
- National Center for Biotechnology Information. Advancing Sulfinyl Radical Chemistry: An Asymmetric Smiles Rearrangement with Chiral Sulfoxides.
- ResearchGate. Julia-Kocienski olefination reaction of sulfones (14 and 15) with undecanal.
- ResearchGate. THE THERMAL DECOMPOSITION OF PHENYL METHYL SULPHIDE.
- PubMed. Studies of the condensation of sulfones with ketones and aldehydes. 2006.
- ResearchGate. Synthesis and Reactivity of Benzylic Sulfonium Salts: Benzylation of Phenol and Thiophenol under Near-Neutral Conditions.
- Journal of the American Chemical Society. Direct Stereodivergent Olefination of Carbonyl Compounds with Sulfur Ylides. 2022.
- MDPI. Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents.
- Wikipedia. Self-condensation.
- chemeurope.com. Self-condensation.
- National Center for Biotechnology Information. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α.
- Pospíšil, J. Sulfur-based methodologies in the context of olefination and diversity-oriented synthetic methods. 2017.
Sources
Technical Support Center: Purification of Benzyl Methyl Sulfone
Welcome to the technical support guide for the purification of benzyl methyl sulfone. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the highest purity for your reaction products.
Introduction
This compound is a solid crystalline compound with a melting point of approximately 124-126°C.[1][2] Achieving high purity is critical for its use in subsequent synthetic steps and for ensuring accurate analytical data. The purification strategy often depends on the scale of the reaction and the nature of the impurities present. Common synthesis routes, such as the reaction of a benzyl halide with a methyl sulfinate salt, can introduce unreacted starting materials, byproducts like dibenzyl ether, or oxidation products.[3] This guide provides a systematic approach to identifying and resolving common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What is the target melting point for pure this compound?
A1: The literature value for the melting point of pure this compound is in the range of 124°C to 126°C.[1][2] A broad melting range or a value significantly below this range typically indicates the presence of impurities.
Q2: Which purification technique is generally most effective?
A2: For most lab-scale syntheses (< 50 g), recrystallization is the most efficient and cost-effective method for obtaining high-purity this compound, assuming a suitable solvent can be found. For separating mixtures with very similar polarities or for removing stubborn impurities, flash column chromatography is the preferred method.
Q3: How can I quickly assess the purity of my product during purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for rapid assessment of the number of components in your crude product and the separation efficiency of your chosen purification method. A single spot on the TLC plate after purification is a good indicator of high purity.
Q4: My crude product is an oil and won't solidify. What should I do?
A4: Oiling out instead of crystallizing is a common issue that often points to a high concentration of impurities or the presence of residual solvent. First, ensure all reaction solvent has been thoroughly removed under reduced pressure. If it remains an oil, attempting purification via flash column chromatography is the best next step to isolate the solid product from the impurities causing the issue.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: Poor Yield After Recrystallization
-
Q: I lost a significant amount of my product during recrystallization. What went wrong?
-
A: High product loss is typically due to one of three factors:
-
Using too much solvent: The goal is to create a saturated solution at the solvent's boiling point. Adding an excessive amount of solvent will keep the product dissolved even after cooling. Solution: After cooling and filtering, try concentrating the mother liquor by about 50% and cooling again to recover a second crop of crystals.
-
The product has significant solubility at low temperatures: The ideal recrystallization solvent dissolves the compound when hot but not when cold.[4] If your product is still quite soluble at 0°C in the chosen solvent, you will inevitably have losses. Solution: Consider a mixed-solvent system. Dissolve your product in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat to redissolve, then cool slowly. Common miscible pairs include ethanol/water and ethyl acetate/hexanes.[5]
-
Premature crystallization: If the solution cools too quickly during filtration (e.g., in the funnel), product will be lost. Solution: Use a pre-heated filter funnel and filter the hot solution as quickly as possible.
-
-
Issue 2: Persistent Impurities After Purification
-
Q: My TLC plate still shows an impurity spot near my product spot after column chromatography. How can I improve the separation?
-
A: Co-elution is a common challenge in chromatography. Here’s a systematic approach to resolve it:
-
Optimize the Solvent System: The goal is to achieve a retention factor (Rf) of ~0.3 for your target compound, with maximal separation from the impurity. Test different solvent systems using TLC. If you used an ethyl acetate/hexane system, try switching to a dichloromethane/methanol system or an ether/hexane system. Sometimes, changing the solvent class provides a different selectivity.
-
Decrease the Polarity Gradient: If running a gradient column, make the gradient shallower (e.g., increase from 10% to 20% ethyl acetate over a larger volume of solvent). This gives the compounds more time to resolve on the column.
-
Check Column Loading: Overloading the column is a primary cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Use a Finer Stationary Phase: Standard flash chromatography uses silica gel with a particle size of 40-63 µm. Using a finer mesh silica can improve resolution, although it will result in slower flow rates.[6]
-
-
-
Q: My product's melting point is still low and broad after recrystallization. What's the next step?
-
A: This indicates that the impurity has similar solubility properties to your product.
-
Perform a Second Recrystallization: Sometimes a single recrystallization is not enough. A second attempt may remove the remaining impurity.
-
Switch to Chromatography: If a second recrystallization fails, the impurity is likely too similar in structure and polarity to be removed by this method. Flash column chromatography is the necessary next step.[7]
-
-
Visualization of Purification Workflow
The following diagram illustrates a typical decision-making process for purifying a crude reaction product of this compound.
Caption: Decision workflow for purifying this compound.
Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This is an effective mixed-solvent system for this compound. Ethanol is the "good" solvent, and water is the "poor" or "anti-solvent".
Methodology:
-
Place the crude this compound solid into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add the minimum amount of 95% ethanol required to dissolve the solid at a gentle boil. Add the solvent portion-wise, allowing the mixture to return to a boil between additions.[8]
-
Once the solid is completely dissolved, remove the flask from the heat source.
-
Slowly add deionized water dropwise to the hot solution while stirring. Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point has been reached.
-
Add a few drops of hot ethanol to make the solution clear again.
-
Remove the stir bar, cover the flask with a watch glass, and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold 50:50 ethanol/water mixture.
-
Dry the crystals in a vacuum oven or air dry them on the filter paper until a constant weight is achieved.
-
Verify the purity by measuring the melting point and running a TLC.
Protocol 2: Flash Column Chromatography
This protocol is for situations where recrystallization is ineffective or the crude product is an oil.
Data Summary Table
| Parameter | Recommended Value/System | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard particle size for good resolution in flash chromatography.[6] |
| Mobile Phase | Ethyl Acetate (EtOAc) / Hexanes | A versatile system for compounds of moderate polarity. |
| TLC Test System | 30% EtOAc in Hexanes | A good starting point. Aim for a product Rf of 0.25-0.35 for optimal column separation. |
| Column Loading | Dry loading or minimal solvent | Prevents band broadening and improves separation. |
Methodology:
-
Prepare the Column: Select an appropriately sized column. Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 10% EtOAc in hexanes). Ensure the packing is uniform and free of air bubbles.
-
Prepare the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent.
-
Load the Column: Carefully add the sample to the top of the silica bed. If dry loading, add the silica-adsorbed sample as a powder. Add a thin layer of sand on top to protect the surface.
-
Elute the Column: Begin eluting with the low-polarity mobile phase. Apply gentle air pressure to achieve a steady flow rate.
-
Collect Fractions: Collect fractions of a consistent volume in test tubes. Monitor the elution process by spotting fractions onto a TLC plate.
-
Analyze Fractions: Develop the TLC plate using the same solvent system (or slightly more polar) and visualize the spots (e.g., under a UV lamp).
-
Combine and Concentrate: Combine the fractions that contain the pure product (single spot on TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Verify purity via melting point and final TLC analysis.
References
- This compound, Fluorochem [URL: https://www.fluorochem.co.uk/product/f003687]
- This compound, Stenutz [URL: https://www.stenutz.eu/chem/solv/benzyl-methyl-sulfone-en.php]
- This compound | 3112-90-1, ChemicalBook [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6853158.htm]
- Separation of Benzyl methyl sulfide on Newcrom R1 HPLC column, SIELC Technologies [URL: https://sielc.com/hplc-application-note/separation-of-benzyl-methyl-sulfide-on-newcrom-r1-hplc-column.html]
- Benzyl methyl sulfide | C8H10S | CID 13016, PubChem - NIH [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Benzyl-methyl-sulfide]
- Benzyl Sulfone synthesis by C-S coupling reactions, Organic Chemistry Portal [URL: https://www.organic-chemistry.org/synthesis/C-S/sulfones/benzylsulfones.shtm]
- Benzyl methyl sulfide, Sigma-Aldrich [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/132104]
- Benzylic sulfide synthesis by C-S coupling, Organic Chemistry Portal [URL: https://www.organic-chemistry.org/synthesis/C-S/sulfides/benzylsulfides.shtm]
- Recrystallization Guide: Process, Procedure, Solvents, Mettler Toledo [URL: https://www.mt.
- Reagents & Solvents: Solvents for Recrystallization, Department of Chemistry : University of Rochester [URL: https://www.sas.rochester.edu/chm/solvents/xtal-solv.html]
- CN105541686A - Method for synthesizing (4-hydroxyphenyl) methyl benzyl sulfonium hexafluoroantimonate, Google Patents [URL: https://patents.google.
- A reagent to access methyl sulfones, PMC [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11252980/]
- Go-to recrystallization solvent mixtures, Reddit [URL: https://www.reddit.
- Chromatography: Solvent Systems For Flash Column, Department of Chemistry : University of Rochester [URL: https://www.sas.rochester.edu/chm/solvents/Flash-col-solv.html]
- Important Chemistry Tips-Solvents choose for recrystallization-Part4, YouTube [URL: https://www.youtube.
- How To Recrystallize A Solid, YouTube [URL: https://www.youtube.
- Purification of Organic Compounds by Flash Column Chromatography, Organic Syntheses [URL: https://www.orgsyn.org/demo.aspx?prep=v102p0276]
- A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK, The Royal Society of Chemistry [URL: https://pubs.rsc.org/en/content/articlelanding/2020/sc/d0sc04620e]
- Column Chromatography, Magritek [URL: https://www.magritek.
- 3-benzyloxy-2-methyl propanoate, Organic Syntheses Procedure [URL: http://www.orgsyn.org/demo.aspx?prep=v89p0046]
Sources
Technical Support Center: Optimizing Benzyl Methyl Sulfone Synthesis
Welcome to the technical support center for the synthesis of benzyl methyl sulfone. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their reaction yields and troubleshoot common experimental hurdles. This compound is a key intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, making its efficient preparation crucial.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and refine your procedures with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
There are two predominant methods for synthesizing this compound:
-
Oxidation of Benzyl Methyl Sulfide: This is a common and often cost-effective approach where the corresponding sulfide is oxidized to the sulfone. Various oxidizing agents can be employed, with selectivity being a key challenge to avoid stopping at the sulfoxide stage or over-oxidation.[2][3][4][5]
-
Nucleophilic Substitution: This route involves the reaction of a benzyl halide (e.g., benzyl bromide or chloride) with a salt of methanesulfinic acid, such as sodium methanesulfinate.[6] This is a direct C-S bond-forming reaction.
Q2: Which synthetic route is generally preferred?
The choice of route depends on starting material availability, scale, and desired purity.
-
The oxidation route is often preferred when benzyl methyl sulfide is readily available or easily synthesized. It can be highly efficient, but controlling the oxidation state is critical. Modern methods using catalysts like tantalum carbide or niobium carbide with hydrogen peroxide offer high yields and selectivity for either sulfoxides or sulfones.[2]
-
The nucleophilic substitution route is advantageous for its directness and often cleaner reaction profile, avoiding over-oxidation byproducts. The yield can be very high under optimized conditions. However, the choice of leaving group on the benzyl moiety is important; benzyl bromides are generally more reactive than benzyl chlorides.[7]
Q3: How can I effectively monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is the most common and immediate method for monitoring reaction progress. Use a suitable eluent system (e.g., ethyl acetate/hexanes) to resolve the starting material(s), any intermediates (like benzyl methyl sulfoxide in the oxidation route), and the final this compound product. Visualization can be achieved using a UV lamp (254 nm) and/or a chemical stain like acidic ammonium molybdate. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[8]
Q4: What are the critical safety precautions for these reactions?
-
Benzyl Halides: Benzyl bromide and benzyl chloride are lachrymators (tear-inducing) and irritants. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Oxidizing Agents: Many oxidants like m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (especially at high concentrations) are potentially explosive and highly reactive. They should be handled with care, avoiding contact with metals and other incompatible substances.
-
Solvents: Use anhydrous solvents when required, especially in the nucleophilic substitution pathway, as water can lead to unwanted side reactions.[8] Many organic solvents are flammable and should be handled away from ignition sources.
Troubleshooting Guide
This section addresses specific issues you may encounter during synthesis, categorized by the reaction pathway.
Route A: Oxidation of Benzyl Methyl Sulfide
Problem 1: My yield is low due to incomplete conversion. TLC shows significant amounts of starting sulfide and/or intermediate sulfoxide.
-
Possible Cause 1: Insufficient Oxidant. The stoichiometry of the oxidant is crucial. To go from a sulfide to a sulfone, two equivalents of the oxidizing agent are theoretically required.
-
Recommended Solution: Increase the amount of the oxidizing agent incrementally (e.g., from 2.0 to 2.2-2.5 equivalents). Monitor the reaction closely by TLC to avoid over-oxidation. For agents like hydrogen peroxide, using a catalyst can significantly improve efficiency without requiring a large excess of the oxidant.[2]
-
-
Possible Cause 2: Low Reaction Temperature or Insufficient Time. Oxidation reactions can be slow, especially at lower temperatures which are often used to control selectivity.
-
Recommended Solution: If the reaction has stalled, consider gradually increasing the temperature while monitoring for byproduct formation.[8] Alternatively, extend the reaction time. Some catalytic systems, while mild, may require longer periods to reach full conversion.
-
-
Possible Cause 3: Inactivated Catalyst or Reagents. Catalysts can lose activity, and oxidants like hydrogen peroxide can decompose over time.
-
Recommended Solution: Use a fresh bottle of the oxidizing agent. If using a heterogeneous catalyst, ensure it has been properly stored and activated if necessary. Some catalysts can be recovered and reused, but their activity may diminish with each cycle.[2]
-
Problem 2: The reaction is messy, with multiple unidentified byproducts.
-
Possible Cause: Over-oxidation or Side Reactions. High temperatures or a highly reactive, non-selective oxidant can lead to the degradation of the starting material or product.[8] For example, the benzyl group can be susceptible to oxidation under harsh conditions.
-
Recommended Solution:
-
Lower the Reaction Temperature: Perform the reaction at 0 °C or even lower to improve selectivity.
-
Choose a Milder Oxidant: If using a strong oxidant like permanganate, consider switching to a more selective system such as urea-hydrogen peroxide with phthalic anhydride, or H₂O₂ with a specific catalyst.[2] Selectfluor in water has been reported to give nearly quantitative yields of sulfones at ambient temperature.[2]
-
Control the Addition: Add the oxidant slowly and portion-wise to the reaction mixture to maintain better control over the reaction exotherm and concentration.
-
-
Data Presentation: Comparison of Oxidizing Systems for Sulfide to Sulfone Conversion
| Oxidizing System | Typical Conditions | Yield | Selectivity & Remarks | Reference |
| 30% H₂O₂ / Niobium Carbide (cat.) | Room Temperature | High | Excellent for sulfones. Catalyst is reusable. | [2] |
| m-CPBA (>2 equiv.) | CH₂Cl₂, 0 °C to RT | Good to Excellent | Reliable but can be expensive and requires careful handling. | [5] |
| Urea-Hydrogen Peroxide / Phthalic Anhydride | Ethyl Acetate | Good | Metal-free and environmentally benign system. | [2] |
| Selectfluor / H₂O | Room Temperature | ~Quantitative | Eco-friendly, fast, and highly efficient. | [2] |
| NaClO₂ / HCl | Acetonitrile (MeCN) | Up to 95% | In situ generation of ClO₂. Effective but benzyl-substituted sulfides showed reduced reactivity in some cases. | [9] |
Route B: Nucleophilic Substitution (Benzyl Halide + Sodium Methanesulfinate)
Problem 1: My yield of this compound is consistently low.
-
Possible Cause 1: Poor Leaving Group. The rate of an Sₙ2 reaction is highly dependent on the leaving group. Chloride is a poorer leaving group than bromide, which is poorer than iodide.
-
Possible Cause 2: Presence of Water. Sodium methanesulfinate is a salt and can be hygroscopic. Water in the reaction can compete as a nucleophile, reacting with the benzyl halide to form benzyl alcohol, which can lead to dibenzyl ether as a byproduct.
-
Recommended Solution: Ensure your sodium methanesulfinate is thoroughly dried before use. Use an anhydrous polar aprotic solvent like DMF or DMSO and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]
-
-
Possible Cause 3: Incomplete Reaction. The reaction may not have reached completion due to insufficient time or temperature.
-
Recommended Solution: Allow the reaction to run for a longer period (e.g., 16-24 hours). If the reaction is still slow, gently heating the mixture (e.g., to 50-80 °C) can increase the rate, but this should be balanced against the potential for increased side reactions.[6]
-
Problem 2: I am forming a significant amount of dibenzyl ether or other byproducts.
-
Possible Cause: Competing Nucleophiles or Elimination. As mentioned, water can lead to benzyl alcohol and then dibenzyl ether. If a strong base is present and the benzyl halide has beta-hydrogens (not the case for benzyl itself, but for substituted derivatives), elimination (E2) could be a competing pathway.
-
Recommended Solution:
-
Ensure Anhydrous Conditions: This is the most critical step to prevent ether formation. Dry all glassware, solvents, and reagents.
-
Solvent Choice: Use a polar aprotic solvent (DMF, DMSO, Acetonitrile) that effectively solvates the cation of the sulfinate salt, enhancing the nucleophilicity of the sulfinate anion without participating in the reaction.[11]
-
-
Experimental Protocols & Visualizations
Protocol A: Oxidation of Benzyl Methyl Sulfide with H₂O₂
This protocol is based on modern, efficient catalytic methods.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzyl methyl sulfide (1.0 equiv).
-
Solvent & Catalyst: Add a suitable solvent like methanol or acetonitrile, followed by a catalytic amount of a suitable catalyst (e.g., niobium carbide, ~1-5 mol%).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add 30% hydrogen peroxide (2.2 equiv) dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Workup: Once the reaction is complete, quench any remaining peroxide by adding a saturated aqueous solution of sodium sulfite. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water or by flash column chromatography.
Visualization: Key Synthetic Pathways
The following diagram illustrates the two primary synthetic routes to this compound.
Caption: Fig. 1: Primary synthetic routes to this compound.
Visualization: Troubleshooting Low Yield
This flowchart provides a logical decision-making process for troubleshooting low reaction yields.
Caption: Fig. 2: Troubleshooting decision tree for low yield.
References
- Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid. Benchchem.
- Sulfone synthesis by oxidation. Organic Chemistry Portal.
- Benzyl Sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal.
- Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. National Institutes of Health (NIH).
- Biocatalytic Oxidation of Sulfides to Sulfones. Oriental Journal of Chemistry.
- Recent Advances in the Synthesis of Sulfones. ResearchGate.
- Solvent optimization of the sulfonylation reaction. ResearchGate.
- This compound. MySkinRecipes.
- Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube.
- Several Ways to Sort Out Sulfhydryl-Conjugated ADCs. Creative Biolabs.
- Oxidation of a sulfide to sulfoxides and sulfone. ResearchGate.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Sulfone synthesis by oxidation [organic-chemistry.org]
- 3. Biocatalytic Oxidation of Sulfides to Sulfones – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Benzyl Sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Several Ways to Sort Out Sulfhydryl-Conjugated ADCs – Creative Biolabs ADC Blog [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Benzyl Methyl Sulfone Synthesis
This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) concerning the synthesis of benzyl methyl sulfone. The content is structured to address specific challenges encountered during synthesis, focusing on the identification, prevention, and removal of common impurities.
Introduction: The Synthetic Landscape of this compound
This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its synthesis can be approached through several common routes, each with a unique profile of potential side reactions and resulting impurities. Understanding these pathways is critical for optimizing reaction conditions and ensuring the purity of the final product. This guide will explore the four most prevalent synthetic strategies and the impurities characteristic of each.
Structure of this Guide
This technical support center is organized by synthetic method. For each method, you will find:
-
A detailed experimental protocol.
-
A discussion of the most common impurities and the mechanisms of their formation.
-
A troubleshooting guide in a question-and-answer format.
-
Recommended purification and analytical procedures.
Method 1: Oxidation of Benzyl Methyl Sulfide
This is one of the most direct routes to this compound, involving the oxidation of the corresponding sulfide.
Experimental Protocol: Oxidation with Hydrogen Peroxide
A straightforward and relatively "green" method for the oxidation of benzyl methyl sulfide.
Materials:
-
Benzyl methyl sulfide
-
Glacial acetic acid
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl methyl sulfide (1 equivalent) in glacial acetic acid (approximately 5-10 volumes).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add hydrogen peroxide (2.2-2.5 equivalents) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully quench the excess peroxide by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Common Impurities and Their Formation
| Impurity Name | Structure | Formation Mechanism |
| Benzyl Methyl Sulfide | Ph-CH₂-S-CH₃ | Unreacted starting material due to incomplete oxidation. |
| Benzyl Methyl Sulfoxide | Ph-CH₂-S(O)-CH₃ | Incomplete oxidation of the intermediate sulfoxide to the sulfone.[1][2] |
The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. The sulfur atom in the sulfide acts as a nucleophile, attacking the electrophilic oxygen of the oxidizing agent (e.g., hydrogen peroxide). This forms the sulfoxide. A second oxidation step, which is generally slower, converts the sulfoxide to the sulfone.[3] Controlling the stoichiometry of the oxidant and the reaction time is crucial to drive the reaction to completion and minimize the presence of the sulfoxide intermediate.
Troubleshooting and FAQs: Oxidation Route
Q1: My final product has a lower melting point than expected and appears oily. What is the likely cause?
A low or broad melting point, or an oily consistency, strongly suggests the presence of impurities. The most probable contaminants in this synthesis are unreacted benzyl methyl sulfide and the intermediate benzyl methyl sulfoxide, both of which are liquids or low-melting solids at room temperature.
Q2: TLC analysis of my crude product shows two spots in addition to the product spot. What are they?
Assuming your product is the major, less polar spot (sulfones are generally more polar than sulfides and sulfoxides), the other two spots are likely unreacted benzyl methyl sulfide (least polar) and benzyl methyl sulfoxide (intermediate polarity).
Q3: How can I drive the reaction to completion and avoid the sulfoxide impurity?
-
Increase the amount of oxidizing agent: Use a slight excess (e.g., 2.5 equivalents) of hydrogen peroxide to ensure complete conversion of the sulfoxide.
-
Extend the reaction time: Monitor the reaction by TLC or HPLC until the sulfoxide spot is no longer visible.
-
Increase the reaction temperature: While the initial addition of peroxide should be done at a low temperature to control the exotherm, the reaction can often be gently heated (e.g., to 40-50 °C) to accelerate the second oxidation step.
Workflow for Oxidation and Impurity Formation
Caption: Oxidation of benzyl methyl sulfide to this compound, highlighting potential impurities.
Method 2: Nucleophilic Substitution with a Sulfinate Salt
This method involves the reaction of a benzyl halide with a methylsulfinate salt, typically sodium methylsulfinate.
Experimental Protocol: Reaction of Benzyl Bromide with Sodium Methylsulfinate[4]
Materials:
-
Benzyl bromide
-
Sodium methylsulfinate
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve sodium methylsulfinate (1.2 equivalents) in DMF or DMSO (5-10 volumes).
-
Add benzyl bromide (1 equivalent) to the solution at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (20 volumes).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Common Impurities and Their Formation
| Impurity Name | Structure | Formation Mechanism |
| Benzyl Bromide | Ph-CH₂-Br | Unreacted starting material due to incomplete substitution. |
| Dibenzyl Ether | Ph-CH₂-O-CH₂-Ph | If benzyl alcohol is present as an impurity in the starting material, it can be deprotonated by the sulfinate salt and react with another molecule of benzyl bromide. |
| 1,2-Diphenylethane (Dibenzyl) | Ph-CH₂-CH₂-Ph | Wurtz-type coupling of two benzyl bromide molecules, which can be promoted by trace metals or radical initiators.[4] |
Troubleshooting and FAQs: Nucleophilic Substitution Route
Q1: My reaction is sluggish and does not go to completion. What can I do?
-
Check the quality of your sodium methylsulfinate: It can be hygroscopic. Ensure it is dry.
-
Increase the reaction temperature: A higher temperature can increase the rate of reaction.
-
Use a phase-transfer catalyst: A small amount of a quaternary ammonium salt like tetrabutylammonium iodide can facilitate the reaction.
Q2: I see a significant amount of a non-polar impurity in my crude product. What is it?
This is likely 1,2-diphenylethane (dibenzyl), formed from the coupling of two benzyl bromide molecules. This side reaction is more prevalent at higher temperatures.
Q3: How can I minimize the formation of dibenzyl?
-
Avoid excessively high temperatures.
-
Ensure your reagents and solvent are free from radical initiators.
-
Add the benzyl bromide slowly to the solution of sodium methylsulfinate to maintain a low concentration of the halide.
Workflow for Nucleophilic Substitution and Impurity Formation
Caption: Nucleophilic substitution route to this compound and associated impurities.
Method 3: Grignard Reagent Addition to Sulfur Dioxide Surrogate
This method involves the formation of a benzyl Grignard reagent, which then reacts with a sulfur dioxide source or a surrogate.
Experimental Protocol: Grignard Route
Materials:
-
Magnesium turnings
-
Benzyl chloride or bromide
-
Anhydrous diethyl ether or THF
-
Sulfuryl chloride (SO₂Cl₂) or another SO₂ source
-
Methyl iodide
-
Hydrochloric acid (dilute)
-
Standard glassware for Grignard reactions (oven-dried)
Procedure:
-
Prepare the Grignard Reagent: In an oven-dried, three-necked flask under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.2 equivalents). Add a small amount of anhydrous ether or THF and a crystal of iodine to initiate the reaction. Slowly add a solution of benzyl chloride or bromide (1 equivalent) in the anhydrous solvent to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
Reaction with SO₂ Source: Cool the Grignard solution to -78 °C (dry ice/acetone bath). Slowly add a solution of sulfuryl chloride (1 equivalent) in the anhydrous solvent.
-
Methylation: After stirring for 1-2 hours at low temperature, add methyl iodide (1.2 equivalents) and allow the reaction to slowly warm to room temperature overnight.
-
Work-up: Quench the reaction by carefully pouring it into a mixture of ice and dilute hydrochloric acid. Extract with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Common Impurities and Their Formation
| Impurity Name | Structure | Formation Mechanism |
| 1,2-Diphenylethane (Dibenzyl) | Ph-CH₂-CH₂-Ph | Wurtz-type coupling of the benzyl Grignard reagent with unreacted benzyl halide.[5] This is a very common side reaction in the formation of benzyl Grignard reagents. |
| Toluene | Ph-CH₃ | Protonation of the Grignard reagent by any adventitious water in the reaction. |
| Benzyl Alcohol | Ph-CH₂-OH | Reaction of the Grignard reagent with oxygen during the reaction or work-up. |
The formation of benzyl Grignard reagents is notoriously prone to the formation of dibenzyl.[5] This occurs when the newly formed Grignard reagent attacks a molecule of unreacted benzyl halide.
Troubleshooting and FAQs: Grignard Route
Q1: My Grignard reaction won't initiate. What should I do?
-
Ensure all glassware is scrupulously dry.
-
Use fresh, high-quality magnesium turnings. Crushing them slightly before use can help.
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.
Q2: The yield of my desired product is low, and I have a large amount of a non-polar byproduct.
This is almost certainly dibenzyl. To minimize its formation:
-
Slowly add the benzyl halide to the magnesium suspension to keep its concentration low.
-
Use a more dilute solution.
-
Consider using activated magnesium (Rieke magnesium).
Q3: I have a significant amount of toluene in my crude product.
This indicates the presence of water in your reaction. Ensure all solvents and glassware are anhydrous.
Workflow for Grignard Synthesis and Impurity Formation
Caption: Grignard synthesis of this compound and common side products.
Method 4: Reaction of Benzyl Alcohol with Methanesulfonyl Chloride
This method proceeds via the formation of a benzyl mesylate intermediate, which is then displaced by a methylsulfinate nucleophile. However, a more direct, albeit less common, synthesis of the sulfone can be envisioned. A more typical application of these reagents leads to benzyl methanesulfonate. For the purpose of this guide, we will consider the potential impurities if one were to attempt a one-pot synthesis of this compound from these starting materials.
Experimental Protocol (Hypothetical One-Pot)
Materials:
-
Benzyl alcohol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine or Pyridine
-
Sodium methylsulfinate
-
Anhydrous dichloromethane (DCM) or THF
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve benzyl alcohol (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C and slowly add methanesulfonyl chloride (1.1 equivalents). Stir for 1-2 hours at 0 °C.
-
Add sodium methylsulfinate (1.5 equivalents) and allow the reaction to warm to room temperature, stirring overnight.
-
Quench with water, separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate.
Common Impurities and Their Formation
| Impurity Name | Structure | Formation Mechanism |
| Benzyl Alcohol | Ph-CH₂-OH | Unreacted starting material. |
| Benzyl Methanesulfonate | Ph-CH₂-O-SO₂-CH₃ | The intermediate mesylate, if the subsequent substitution with methylsulfinate is incomplete.[6] |
| Benzyl Chloride | Ph-CH₂-Cl | Formed by the reaction of benzyl alcohol with HCl (a byproduct of the mesylation) if the base is not efficient. |
| Dibenzyl Ether | Ph-CH₂-O-CH₂-Ph | Reaction of the intermediate benzyl mesylate with unreacted benzyl alcohol.[7] |
Troubleshooting and FAQs: Benzyl Alcohol Route
Q1: My reaction stalls at the benzyl mesylate intermediate.
The nucleophilic displacement by methylsulfinate can be slow. Consider using a more polar, aprotic solvent like DMF and heating the reaction after the mesylate formation is complete.
Q2: I have a significant amount of dibenzyl ether as a byproduct.
This suggests that unreacted benzyl alcohol is displacing the mesylate. Ensure that the mesylation step goes to completion before attempting the substitution. Adding the sodium methylsulfinate only after confirming the absence of benzyl alcohol by TLC can help.
Purification and Analysis of this compound
Purification
Recrystallization:
-
Principle: This is the preferred method for purifying solid this compound. The crude solid is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving impurities in the solution.[8]
-
Recommended Solvents: A mixture of ethanol and water, or isopropanol, often works well. Toluene or mixtures of ethyl acetate and hexanes can also be effective.[9][10] The choice of solvent depends on the nature of the impurities.
Column Chromatography:
-
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel). It is useful for removing impurities with different polarities.[11][12]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%) is a good starting point. The more polar sulfone will elute after the less polar impurities like dibenzyl and benzyl methyl sulfide.
Analytical Techniques
Summary of Analytical Data for this compound and Key Impurities:
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Key GC-MS Fragments (m/z) |
| This compound | ~7.4 (m, 5H), ~4.3 (s, 2H), ~2.8 (s, 3H) | ~133, ~131, ~129, ~128, ~63, ~42 | 170 (M+), 91 (tropylium ion), 79 |
| Benzyl Methyl Sulfoxide | ~7.3-7.4 (m, 5H), ~4.0 (d, 1H), ~3.9 (d, 1H), ~2.5 (s, 3H)[13] | ~142, ~131, ~129, ~128, ~63, ~44[14] | 154 (M+), 91, 77 |
| Benzyl Methyl Sulfide | ~7.2-7.3 (m, 5H), ~3.7 (s, 2H), ~2.0 (s, 3H) | ~138, ~129, ~128, ~127, ~38, ~16 | 138 (M+), 91 |
| 1,2-Diphenylethane (Dibenzyl) | ~7.2-7.3 (m, 10H), ~2.9 (s, 4H) | ~142, ~128.5, ~128.4, ~126, ~38 | 182 (M+), 91 |
High-Performance Liquid Chromatography (HPLC):
-
Method: Reversed-phase HPLC is an excellent tool for monitoring reaction progress and assessing final purity.[15]
-
Column: C18 column.
-
Mobile Phase: A gradient of acetonitrile in water (often with a small amount of formic acid or TFA for better peak shape) is typically used.
-
Detection: UV detection at 254 nm.
-
Elution Order: The elution order will typically be dibenzyl (most non-polar), followed by benzyl methyl sulfide, benzyl methyl sulfoxide, and finally this compound (most polar).
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Method: GC-MS is useful for identifying volatile impurities.
-
Fragmentation: The primary fragmentation pattern for benzyl-containing compounds is the cleavage of the benzylic C-C or C-S bond to form the stable tropylium ion at m/z 91.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides distinct signals for the benzylic protons (CH₂) and the methyl protons (CH₃) of the sulfone, sulfoxide, and sulfide, allowing for their differentiation and quantification.
-
¹³C NMR: The chemical shift of the carbon atoms, particularly the benzylic and methyl carbons, are also characteristic of the oxidation state of the sulfur.
References
- Wurtz Coupling Reaction. (n.d.). In Scribd.
- Mechanism of Sulfoxide Formation through Reaction of Sulfur Radical Cation Complexes with Superoxide or Hydroxide Ion in Oxygenated Aqueous Solution. (Year). Journal of the American Chemical Society.
- Sulfoxide. (n.d.). In Wikipedia.
- Synthesis of Benzyl Methanesulfonate. (n.d.). PrepChem.com.
- Mechanism for the Oxidation of Sulfides and Sulfoxides with Periodates: Reactivity of the Oxidizing Species. (Year).
- Sulfide Oxidation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Separation of Benzyl methyl sulfide on Newcrom R1 HPLC column. (2018). SIELC Technologies.
- Grignard Reaction. (n.d.). Jasperse, Chem 355.
- Synthesis of sulfone 19. Bn=benzyl, MsCl=Methylsulfonyl chloride,... (n.d.).
- Mechanism of Diol Formation in the Reaction of Benzylic Grignard Reagents with Aldehydes. (Year). RSC Publishing.
- SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.
- Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
- Mechanism of diol formation in the reaction of benzylic Grignard reagents with aldehydes. (1980). Journal of the Chemical Society, Perkin Transactions 1.
- Application Notes and Protocols for the Synthesis of Sulfones Using Methanesulfinic Acid. (n.d.). Benchchem.
- Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (1979). Accounts of Chemical Research.
- Spectral Assignments and Reference Data. (2005). Magnetic Resonance in Chemistry.
- Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. (Year). Beilstein Journal of Organic Chemistry.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Asymmetric Sulfoxidation of p-Bromophenyl Methyl Sulfide. (n.d.). Organic Syntheses.
- Column Chromatography Procedures. (n.d.). Organic Chemistry at CU Boulder.
- Indonesian Journal of Multidisciplinary Research. (2021). Semantic Scholar.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Separation of Benzyl methyl sulfide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Copies of 1H, 13C, 19F NMR spectra. (n.d.). Relevant Source.
- The fragmentation (left) and mass spectra (right) of benzyl... (n.d.).
- Go-to recrystalliz
- Recrystalliz
- Alcohol to Mesylate using MsCl, base. (n.d.). Organic Synthesis.
- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
- Sulfone synthesis by oxid
- Operating Instructions. (n.d.). Merck Millipore.
- In-situ generated chiral iron complex as efficient catalyst for enantioselective sulfoxidation using aqueous H2O2 as an oxidant - Supporting Inform
- Supporting Information for Efficient and Selective Hydrogen Peroxide-Mediated Oxidation of Sulfides in Batch and Segmented and C. (n.d.). The Royal Society of Chemistry.
- Chromatography: How to Run a Flash Column. (n.d.). University of Rochester, Department of Chemistry.
- Mass Spectrometry - Fragmentation P
- Benzylic sulfide synthesis by C-S coupling. (n.d.). Organic Chemistry Portal.
- Column chrom
- Photoinduced One-Electron Oxidation of Benzyl Methyl Sulfides in Acetonitrile. Time-Resolved Spectroscopic Evidence for a Thionium Ion Intermediate. (n.d.).
- Benzyl methyl sulfoxide. (n.d.). SpectraBase.
- 3-benzyloxy-2-methyl propano
- Method for synthesizing (4-hydroxyphenyl) methyl benzyl sulfonium hexafluoroantimonate. (n.d.).
- Benzyl chloride synthesis by chlorination or substitution. (n.d.). Organic Chemistry Portal.
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Relevant Source.
- Methyl Benzyl Sulfoxide. (n.d.). LGC Standards.
- GCMS 3 Fragmentation P
Sources
- 1. Sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. web.alfredstate.edu [web.alfredstate.edu]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
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- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Chromatography [chem.rochester.edu]
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- 15. Benzyl methyl sulfide | SIELC Technologies [sielc.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low yields in benzyl methyl sulfone reactions
Technical Support Center: Benzyl Methyl Sulfone Synthesis
A Guide for Researchers and Development Professionals on Troubleshooting Low Yields
Welcome to the technical support center for this compound synthesis. As Senior Application Scientists, we understand that achieving high yields is critical for project success. This guide is designed to provide in-depth, field-proven insights into common challenges encountered during the synthesis of this important sulfone intermediate. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you diagnose issues and optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
The synthesis of this compound is typically approached via two primary routes: the oxidation of benzyl methyl sulfide or the nucleophilic substitution of a benzyl halide with a methanesulfinate salt. This guide is structured around troubleshooting common issues encountered in both pathways.
Diagram: Primary Synthetic Pathways
Below is a summary of the two most common synthetic routes to this compound.
Caption: Common synthetic routes to this compound.
Pathway 1: Oxidation of Benzyl Methyl Sulfide
This is a very common and direct method, but it requires careful control to avoid stopping at the sulfoxide intermediate or generating unwanted byproducts.
Question 1: My oxidation of benzyl methyl sulfide is giving low yields of the sulfone, and I see a significant amount of the sulfoxide intermediate. How can I drive the reaction to completion?
This is the most frequent issue in this synthesis, stemming from insufficient oxidative power or non-optimal reaction conditions. The oxidation from sulfide to sulfone is a two-step process, and the sulfoxide is a stable intermediate.[1][2]
Causality & Solution:
-
Oxidant Stoichiometry: To proceed from the sulfide to the sulfone, a minimum of two equivalents of the oxidizing agent are required. If you are isolating significant amounts of the sulfoxide, the most direct solution is to increase the equivalents of your oxidant. Start by increasing the charge from 2.0 equivalents to 2.2-2.5 equivalents to ensure a slight excess is present to drive the reaction to completion.
-
Choice of Oxidant: Not all oxidants are equally effective. For a complete conversion to the sulfone, a stronger or more robust system is often necessary.[3]
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages & Troubleshooting |
| Hydrogen Peroxide (H₂O₂) | Acetic Acid (solvent), room temp to 60°C | Inexpensive, environmentally benign (water byproduct).[4] | Can be slow. Often requires a catalyst (e.g., niobium carbide) or acidic conditions to be effective for full oxidation.[3] Solution: Add a catalyst or increase the reaction temperature cautiously. |
| m-CPBA | DCM or Chloroform, 0°C to room temp | Highly effective, generally clean reactions. | Can be expensive, potentially explosive when dry. Over-oxidation is rare but possible with sensitive substrates. Solution: Use at least 2.2 equivalents for full conversion. |
| Sodium Chlorite (NaClO₂) / HCl | Acetonitrile or Ethyl Acetate | Generates chlorine dioxide in situ, a powerful oxidant.[5] | Requires careful pH control; can lead to chlorinated byproducts if not managed. Benzyl sulfides can show reduced reactivity.[5] |
| Potassium Permanganate (KMnO₄) | Acetone or Acetic Acid | Very strong, inexpensive oxidant. | Can be difficult to control, often leading to over-oxidation and cleavage of the benzyl group if conditions are too harsh.[3] Workup can be challenging due to MnO₂ byproduct. |
-
Reaction Time and Temperature: Ensure the reaction is running long enough at an appropriate temperature. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the sulfoxide spot/peak remains after several hours, consider a modest increase in temperature (e.g., from room temperature to 40-50°C) to increase the reaction rate.
Question 2: My oxidation reaction is complete, but the isolated yield is still low after workup and purification. What other side reactions could be occurring?
If the starting material and sulfoxide are consumed but the yield is poor, the issue likely lies with side reactions or purification losses.
Causality & Solution:
-
Over-oxidation: With very strong oxidants like KMnO₄ or harsh conditions, the benzylic C-H bonds can be susceptible to oxidation, potentially leading to benzoic acid derivatives.[5] This is especially true for substrates with electron-donating groups on the aromatic ring.
-
Solution: Use a milder, more selective oxidant like H₂O₂ in acetic acid or m-CPBA under controlled temperatures.
-
-
Thermal Decomposition: Benzyl sulfones are generally stable, but prolonged exposure to high temperatures (>100-120°C) can cause decomposition.
-
Solution: Avoid excessive heating during the reaction and use high-vacuum distillation at lower temperatures (if applicable) or recrystallization for purification.
-
-
Purification Issues: this compound is a crystalline solid. If it remains an oil, it is likely impure.
-
Solution: Recrystallization is the preferred method of purification.[6][7] A common and effective solvent system is isopropanol or an ethanol/water mixture. If unreacted sulfide (oily) or sulfoxide is present, column chromatography using a hexane/ethyl acetate gradient may be necessary before recrystallization.
-
Troubleshooting Workflow: Oxidation Pathway
Caption: Decision tree for troubleshooting the oxidation of benzyl methyl sulfide.
Pathway 2: Nucleophilic Substitution (Sₙ2)
This pathway involves the reaction of a benzyl halide with a methanesulfinate salt, typically sodium methanesulfinate (CH₃SO₂Na). The success of this Sₙ2 reaction hinges on classic factors influencing nucleophilic substitutions.[8][9]
Question 3: My Sₙ2 reaction between benzyl bromide and sodium methanesulfinate has very low conversion. What are the likely causes?
Low conversion in an Sₙ2 reaction points to issues with reagents, solvent, or temperature.
Causality & Solution:
-
Solvent Choice: This is the most critical factor. The solvent must be polar aprotic to dissolve the sulfinate salt and promote the Sₙ2 mechanism.
-
Explanation: Polar aprotic solvents like DMF or DMSO solvate the cation (Na⁺) but leave the sulfinate anion relatively "naked" and highly nucleophilic. Protic solvents like ethanol or water will hydrogen-bond to the sulfinate anion, shielding it and dramatically reducing its nucleophilicity.[9][10]
-
Solution: Ensure you are using a dry, high-purity polar aprotic solvent. DMF and DMSO are excellent choices.
-
-
Reagent Purity & Solubility:
-
Sodium Methanesulfinate: This salt can be hygroscopic. The presence of water will hinder the reaction. It may also have poor solubility.[11]
-
Solution: Dry the sodium methanesulfinate in a vacuum oven before use. If solubility is an issue, adding a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can significantly improve yields by bringing the sulfinate into the organic phase.[8]
-
Benzyl Halide: Old benzyl bromide can decompose to form HBr, which can quench the nucleophile.
-
Solution: Use freshly distilled or purchased benzyl bromide. If it appears yellow or fuming, it should be purified.[12]
-
-
Reaction Temperature: While Sₙ2 reactions are often run at room temperature, this specific transformation may require gentle heating (e.g., 50-70°C) to achieve a reasonable rate, especially if benzyl chloride is used instead of the more reactive benzyl bromide.
-
Solution: Monitor the reaction at room temperature for 4-6 hours. If conversion is low, gradually increase the temperature and continue monitoring.
-
Question 4: I am observing byproducts in my Sₙ2 reaction, primarily what appears to be dibenzyl ether or styrene. Why is this happening?
The formation of these byproducts indicates competing reaction pathways are occurring.
Causality & Solution:
-
Elimination (E2) Reaction: Benzyl halides can undergo elimination to form styrene, especially under basic conditions or at elevated temperatures. While sodium methanesulfinate is not a strong base, impurities or decomposition can increase basicity.
-
Solution: Avoid excessive temperatures. Keep the reaction temperature as low as feasible to achieve a good rate. Ensure your reagents and solvent are pure.
-
-
Hydrolysis/Ether Formation: If there is water in the reaction, the benzyl halide can hydrolyze to benzyl alcohol. The benzyl alcohol can then be deprotonated by the sulfinate (acting as a base) and react with another molecule of benzyl halide to form dibenzyl ether.
-
Solution: This strongly emphasizes the need for anhydrous conditions. Use dry solvents and dry the sodium methanesulfinate thoroughly before the reaction.
-
Experimental Protocols
Protocol 1: Oxidation of Benzyl Methyl Sulfide with H₂O₂
This protocol is adapted from procedures described for the oxidation of sulfides to sulfones.[4]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, add benzyl methyl sulfide (1.0 eq).
-
Reagent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of sulfide).
-
Begin stirring and slowly add 30% hydrogen peroxide (2.5 eq) dropwise via an addition funnel. The reaction is exothermic; maintain the temperature below 50°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to 60-70°C and stir for 4-8 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate), checking for the disappearance of the starting sulfide and intermediate sulfoxide.
-
Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker of cold water with stirring. The product should precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration and wash the filter cake thoroughly with water to remove acetic acid and residual H₂O₂.
-
Purification: Dry the crude solid in a vacuum oven. Recrystallize from hot isopropanol or ethanol to yield pure this compound as white crystals.
Protocol 2: Sₙ2 Synthesis from Benzyl Bromide
This protocol is based on general procedures for S-alkylation with sulfinates.[8]
-
Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium methanesulfinate (1.2 eq) and a catalytic amount of tetrabutylammonium iodide (TBAI, 0.05 eq).
-
Solvent Addition: Add anhydrous DMSO via syringe (approx. 5-10 mL per gram of benzyl bromide).
-
Reagent Addition: Stir the suspension and add benzyl bromide (1.0 eq) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. If conversion is low, the reaction can be gently heated to 50°C.
-
Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of benzyl bromide.
-
Workup: Pour the reaction mixture into a separatory funnel containing a significant volume of water and ethyl acetate. The product will be in the organic layer.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash them with water (3x) to remove DMSO, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from isopropanol.
References
- Organic Chemistry Portal. (n.d.). Benzyl Sulfone synthesis by C-S coupling reactions.
- Butawan, M., Benjamin, R. L., & Bloomer, R. J. (2017). Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement. Nutrients, 9(3), 290. [Link]
- Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers.
- Pashkovskii, F. S., et al. (2022). A reagent to access methyl sulfones. PNAS, 119(42), e2208945119. [Link]
- Li, Q., et al. (2021). Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib. RSC Advances, 11(25), 15471-15484. [Link]
- Oda, T., et al. (2024). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Chemistry, 6(1), 1-9. [Link]
- Trost, B. M., & Kalnmals, C. A. (2019). Sulfones as Chemical Chameleons: Versatile Synthetic Equivalents of Small‐Molecule Synthons. Angewandte Chemie International Edition, 58(30), 10058-10077.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation.
- MySkinRecipes. (n.d.). This compound.
- Google Patents. (2016). CN105541686A - Method for synthesizing (4-hydroxyphenyl) methyl benzyl sulfonium hexafluoroantimonate.
- ResearchGate. (n.d.). Oxidation of a sulfide to sulfoxides and sulfone.
- Li, J. J. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 18(12), 1039-1054. [Link]
- Peng, X., et al. (2021).
- Fu, D., et al. (2020). Methanesulfinylation of Benzyl Halides with Dimethyl Sulfoxide. The Journal of Organic Chemistry, 85(4), 2752-2758. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation.
- Organic Chemistry Portal. (n.d.). Benzylic sulfide synthesis by C-S coupling.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Landscape: Synthesis and Use of Methyl p-Tolyl Sulfone.
- ResearchGate. (2020). Methanesulfinylation of Benzyl Halides with Dimethyl Sulfoxide. Request PDF.
- ResearchGate. (n.d.). Synthesis of benzyl sulfinates.
- PubMed. (2020). Methanesulfinylation of Benzyl Halides with Dimethyl Sulfoxide.
- Oakwood Chemical. (n.d.). This compound.
- Supporting Information. (n.d.). The aryl benzyl sulfides were prepared as summarised in Scheme S1.
- Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.
- Royal Society of Chemistry. (2021). Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(10), 5545-5573. [Link]
- Google Patents. (1968). US3383421A - Process for the formation and purification of aromatic sulfones.
- Kala Health. (n.d.). What is OptiMSM? Questions about methylsulfonylmethane explained.
- ResearchGate. (n.d.). Polar control in the remote oxidative functionalization of sulfones.
- PubMed. (1975). Repair of alkylation damage: stability of methyl groups in Bacillus subtilis treated with methyl methanesulfonate.
- WebMD. (n.d.). Methylsulfonylmethane (MSM): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
- Google Patents. (1981). US4296130A - Methylsulfonylmethane and methods of use.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 3. Sulfone synthesis by oxidation [organic-chemistry.org]
- 4. Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Benzyl Sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 9. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Benzyl Methyl Sulfone in Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing benzyl methyl sulfone. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the use of this compound in chemical synthesis, with a core focus on preventing the formation of unwanted side products. Our goal is to equip you with the expertise to optimize your reaction outcomes, ensure protocol integrity, and enhance product purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in organic synthesis?
A1: this compound is primarily used as a precursor to a stabilized carbanion. The protons on the carbon atom adjacent to the sulfonyl group (the α-carbon) are acidic due to the strong electron-withdrawing nature of the sulfone moiety. Upon treatment with a suitable base, this α-carbon is deprotonated to form a nucleophilic carbanion. This carbanion can then react with various electrophiles (e.g., alkyl halides, epoxides, aldehydes, ketones) to form a new carbon-carbon bond, making it a valuable tool in synthetic chemistry.
Q2: What are the most common side products encountered when using this compound?
A2: The most frequently observed side products arise from the high reactivity of the generated benzyl methyl sulfonyl carbanion. These include:
-
Self-Condensation Product (Dimer): The nucleophilic carbanion can attack an unreacted molecule of this compound.
-
Over-alkylation: The desired product, which may still possess acidic protons, can be deprotonated and react with a second molecule of the electrophile.
-
Stilbene Derivatives: Under certain conditions, particularly in the presence of halogenating agents, a Ramberg-Bäcklund type reaction can occur, leading to the formation of stilbene (1,2-diphenylethene).
-
Elimination Products: If the electrophile has a leaving group in a position that allows for it, base-induced elimination can compete with the desired substitution reaction.
Q3: Why is the choice of base so critical in reactions involving this compound?
A3: The choice of base is paramount as it dictates the concentration and reactivity of the sulfonyl carbanion. A base that is too strong or used in excess can lead to a high concentration of the carbanion, increasing the rate of side reactions like self-condensation. Conversely, a base that is too weak may not deprotonate the sulfone effectively, leading to low conversion. The base's counter-ion (e.g., Li+, Na+, K+) can also influence the reaction's stereochemistry and the aggregation state of the carbanion, affecting its reactivity.[1]
Troubleshooting Guide: Side Product Formation
This section addresses specific issues you may encounter during your experiments and provides actionable solutions grounded in mechanistic principles.
Issue 1: Formation of a High Molecular Weight Impurity, Identified as Dibenzyl Sulfone
Symptoms:
-
You observe a significant byproduct with a mass corresponding to dibenzyl sulfone (C₁₄H₁₄O₂S, MW: 246.33 g/mol ).[2]
-
The yield of your desired alkylated product is lower than expected.
Root Cause Analysis: This is a classic case of self-condensation or dimerization . The benzyl methyl sulfonyl carbanion, instead of reacting with your intended electrophile, attacks the benzylic carbon of an unreacted this compound molecule, displacing the methyl sulfinate group.
// Nodes Anion [label=<
PhHSO₂Me || C-/
, fontcolor="#EA4335"];
BMS [label=<
PhHSO₂Me || /C H
];
Transition [label="Transition State"]; Dimer [label="Dibenzyl Sulfone", fontcolor="#34A853"]; LeavingGroup [label="- MeSO₂⁻", fontcolor="#4285F4"];
// Edges Anion -> Transition [label="Attacks Electrophilic\nBenzyl Carbon"]; BMS -> Transition; Transition -> Dimer; Transition -> LeavingGroup [style=dashed]; } end_dot Caption: Mechanism of dibenzyl sulfone formation.
Solutions & Preventative Measures:
-
Control Carbanion Concentration (Barbier-like Conditions): Instead of pre-forming the carbanion and then adding the electrophile, add the base slowly to a mixture of the this compound and the electrophile. This "Barbier-like" approach ensures that the carbanion concentration remains low, as it will preferentially react with the more reactive electrophile present in the mixture rather than another sulfone molecule.[1] This is the most effective method for suppressing this side reaction.
-
Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the electrophile to ensure the carbanion is more likely to encounter an electrophile molecule than another sulfone molecule.
-
Temperature Control: Perform the deprotonation and alkylation at low temperatures (e.g., -78 °C to 0 °C). Lower temperatures decrease the rate of all reactions, but can disproportionately slow the rate of the undesired self-condensation compared to the reaction with a highly reactive electrophile.
Issue 2: Formation of Stilbene and Other Olefinic Byproducts
Symptoms:
-
You detect stilbene (1,2-diphenylethene) or other unexpected alkenes in your reaction mixture.
-
You notice gas evolution (SO₂) during the reaction.
Root Cause Analysis: This points to a Ramberg-Bäcklund Reaction .[3][4] This reaction pathway becomes accessible if an α-halo sulfone intermediate is formed. While not always obvious, trace halogen sources can lead to this side reaction. The classic version requires an α-halo sulfone, but modifications can generate this intermediate in situ.[5][6] For instance, using a chlorinated solvent like CCl₄ with a strong base can initiate this pathway.[6]
// Nodes Start [label="this compound"]; Halo [label="α-Halogenation", shape=ellipse, style=filled, fillcolor="#FBBC05"]; AlphaHalo [label="α-Halo Sulfone\nIntermediate"]; Base [label="Base (e.g., KOH)", shape=ellipse, style=filled, fillcolor="#EA4335"]; Anion [label="Carbanion\nFormation"]; Cyclize [label="Intramolecular\nSN2 Cyclization"]; Thiirane [label="Thiirane Dioxide\nIntermediate"]; Extrusion [label="Cheletropic Extrusion\nof SO₂"]; Alkene [label="Alkene Product\n(e.g., Stilbene)", shape=ellipse, style=filled, fillcolor="#34A853"];
// Edges Start -> Halo; Halo -> AlphaHalo; AlphaHalo -> Anion [label="Deprotonation"]; Base -> Anion [style=dashed]; Anion -> Cyclize; Cyclize -> Thiirane; Thiirane -> Extrusion; Extrusion -> Alkene; } end_dot Caption: The Ramberg-Bäcklund reaction pathway.
Solutions & Preventative Measures:
-
Solvent Selection: Avoid halogenated solvents (e.g., CH₂Cl₂, CHCl₃, CCl₄), especially when strong bases are used. Opt for ethereal solvents like THF or dioxane, or polar aprotic solvents like DMF or DMSO.
-
Purify Reagents: Ensure your starting materials and reagents are free from halide impurities.
-
Choice of Base: Use non-halogenated bases. For example, choose sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (KOtBu) over bases that might be supplied as hydrochloride salts.
Issue 3: Low Conversion and/or Formation of Over-Alkylated Product
Symptoms:
-
Significant amount of starting this compound remains after the reaction.
-
A second product is observed, corresponding to the addition of two units of your electrophile.
Root Cause Analysis:
-
Low Conversion: This is typically due to insufficient deprotonation (base is too weak or not enough equivalents used) or a deactivated electrophile.
-
Over-alkylation: This occurs when the initial product of the reaction is itself acidic enough to be deprotonated by the base, forming a new nucleophile that reacts with a second molecule of the electrophile. This is common if the initial product still has acidic α-protons.
Solutions & Preventative Measures:
| Parameter | To Address Low Conversion | To Address Over-alkylation |
| Base | Use a stronger base (e.g., n-BuLi instead of NaH) or increase equivalents slightly (e.g., 1.1 eq). | Use exactly 1.0 equivalent of a strong, non-nucleophilic base (e.g., LDA, LHMDS). Avoid excess base. |
| Temperature | After initial low-temperature addition, you may need to slowly warm the reaction to room temperature to drive it to completion. | Maintain low temperatures throughout the reaction and quench before warming. |
| Addition Order | Add the electrophile to the pre-formed carbanion solution. | Slowly add the electrophile to the carbanion solution at low temperature to maintain an excess of the carbanion until the electrophile is consumed. |
| Stoichiometry | Ensure electrophile is pure and reactive. | Use a slight excess of the sulfone (1.1 eq) relative to the electrophile to ensure the electrophile is consumed before significant product deprotonation can occur. |
Experimental Protocols
Protocol 1: Optimized Alkylation of this compound to Minimize Self-Condensation
This protocol employs "Barbier-like" conditions to minimize the concentration of the reactive carbanion at any given time.
Materials:
-
This compound (1.0 eq)
-
Electrophile (e.g., benzyl bromide, 1.1 eq)
-
Potassium tert-butoxide (KOtBu) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound and the electrophile.
-
Dissolve the mixture in anhydrous THF (concentration approx. 0.1-0.2 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, prepare a solution or slurry of potassium tert-butoxide in anhydrous THF.
-
Add the KOtBu solution/slurry to the reaction mixture dropwise via a syringe pump over 1-2 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
References
- Organic Chemistry Portal. (n.d.). Ramberg-Bäcklund Reaction.
- Wikipedia. (2023). Ramberg–Bäcklund reaction.
- Chan, T.-L., Fong, S., Li, Y., Man, T.-O., & Poon, C.-D. (1994). A new one-flask Ramberg-Bäcklund reaction. Journal of the Chemical Society, Chemical Communications, (15), 1771-1772.
- Taylor, R. J. K. (2015). The Ramberg-Bäcklund Reaction. In Organic Reactions. John Wiley & Sons, Inc. [Link]6]
- Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination.
- PubChem. (n.d.). Dibenzyl sulfone. National Center for Biotechnology Information.
Sources
- 1. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 2. Dibenzyl sulfone | C14H14O2S | CID 69282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ramberg-Bäcklund Reaction [organic-chemistry.org]
- 4. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]
- 5. A new one-flask Ramberg-Bäcklund reaction [organic-chemistry.org]
- 6. chemistry-chemists.com [chemistry-chemists.com]
Technical Support Center: Navigating Scale-Up Challenges in Benzyl Methyl Sulfone Chemistry
An in-depth technical guide to the scale-up challenges for reactions involving benzyl methyl sulfone, designed for researchers, scientists, and drug development professionals.
As Senior Application Scientists, we understand that transitioning a reaction from the benchtop to a pilot or manufacturing scale introduces complexities that can impact yield, purity, and safety. This guide is structured to address the specific challenges encountered when working with this compound, a versatile reagent in organic synthesis, most notably in carbon-carbon bond-forming reactions like the Julia-Kocienski olefination.
Part 1: Core Principles & General Troubleshooting
This section addresses overarching issues that can arise during the scale-up of any reaction involving this compound, from simple alkylations to complex olefination reactions.
FAQ 1: We are observing poor reproducibility and increased side products upon scaling up our reaction. What are the likely culprits?
When moving to a larger scale, mass and heat transfer limitations are the most common causes of poor reproducibility. What is instantaneous and homogenous in a 100 mL round-bottom flask can be slow and heterogeneous in a 50 L reactor.
Causality:
-
Heat Transfer: Large reaction volumes have a lower surface-area-to-volume ratio, making it difficult to dissipate or apply heat efficiently. Exothermic events, like the deprotonation of this compound with a strong base, can create localized hot spots. These hot spots can accelerate decomposition pathways or promote side reactions, such as the self-condensation of the sulfone anion.[1]
-
Mass Transfer (Mixing): Inefficient stirring in a large reactor can lead to localized areas of high reagent concentration. For instance, when adding a base, poor mixing can result in pockets of very high basicity, leading to undesired side reactions, while other parts of the reactor remain unreacted.
Troubleshooting Protocol:
-
Characterize Thermal Profile: Use a reaction calorimeter on a small scale to understand the heat flow of your reaction. This data is critical for designing an adequate cooling/heating system for the larger reactor.
-
Optimize Agitation: Ensure the reactor's stirrer design (e.g., impeller type, baffle presence) is suitable for the viscosity and density of your reaction mixture. The goal is to achieve uniform mixing without introducing excessive shear that could degrade sensitive molecules.
-
Controlled Reagent Addition: Instead of adding reagents all at once, use a syringe pump or a dosing funnel for controlled, subsurface addition. This is particularly critical for strong bases or highly reactive electrophiles. Add the reagent at a rate that allows the reactor's cooling system to manage the heat output.
Troubleshooting Workflow for Scale-Up Issues
Caption: A logical workflow for diagnosing and resolving common scale-up problems.
Part 2: The Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful tool for alkene synthesis, but its multi-step, one-pot nature presents unique scale-up hurdles.[2]
FAQ 2: Our E/Z selectivity has dramatically worsened at a larger scale. How can we regain stereocontrol?
The stereochemical outcome of the Julia-Kocienski olefination is determined by the formation of a chelated or an open transition state during the addition of the sulfonyl carbanion to the aldehyde.[3] Factors that influence this delicate balance are magnified at scale.
Causality & Mechanistic Insight:
-
Counterion Effect: Small counterions like Li⁺ favor a closed, chelated transition state, which typically leads to the E-alkene. Larger counterions like K⁺ are less able to chelate and favor an open transition state, which can lead to mixtures of E and Z isomers.[3] Inefficient mixing at scale can lead to inconsistent concentrations of these ions.
-
Solvent Polarity: Apolar solvents stabilize the chelated transition state, while polar solvents can disrupt it, favoring the open state.[3]
-
Temperature: Higher temperatures can provide the energy to overcome the barrier to the less stable transition state, eroding selectivity. Localized hot spots from poor heat transfer are a major concern here.
Troubleshooting Protocol:
-
Base and Solvent System:
-
If high E-selectivity is desired, stick with lithium bases (e.g., n-BuLi, LDA) in apolar solvents like THF or DME.
-
If high Z-selectivity is needed, consider switching to a potassium base (e.g., KHMDS) in a more polar solvent system and using a sulfone with a pyridinyl (PYR) activating group.[3]
-
-
Strict Temperature Control: Maintain the reaction at the optimized low temperature (typically -78 °C). Ensure your reactor's cooling system can handle the exotherm of the base addition without significant temperature spikes.
-
Consider "Barbier-like" Conditions: To minimize side reactions like sulfone self-condensation, add the base slowly to a pre-mixed solution of the this compound and the aldehyde.[3] This keeps the concentration of the highly reactive sulfonyl carbanion low at all times.
Simplified Julia-Kocienski Mechanism
Caption: Key mechanistic steps of the modified Julia-Kocienski olefination.[2][4]
Part 3: Work-up and Product Isolation
Isolating the product from a large volume of solvent and by-products is a significant operational challenge.
FAQ 3: Our aqueous work-up is forming a stable emulsion, making phase separation impossible. What can we do?
Emulsions are common when scaling up reactions that contain both organic solvents and aqueous solutions with salts or surfactants. Vigorous stirring in a baffled reactor, while good for the reaction, is excellent at creating stable emulsions.
Troubleshooting Protocol:
-
Add Brine: Before abandoning the batch, try adding a saturated aqueous solution of sodium chloride (brine).[5] This increases the ionic strength of the aqueous phase, which can help break the emulsion by reducing the mutual solubility of the organic and aqueous layers.
-
Filter Through Celite®: Passing the emulsified mixture through a pad of a filter aid like Celite® can sometimes break the emulsion by disrupting the interface between the droplets.
-
Solvent Modification: Add a small amount of a different, less polar organic solvent (e.g., heptane if you are using THF) to change the overall properties of the organic phase.
-
Future Prevention:
-
Reduce Agitation: During the work-up phase, reduce the stirrer speed to the minimum required for gentle mixing.
-
Phase-Split Design: For future batches, design the work-up to minimize emulsion formation. This could involve removing a water-miscible solvent like THF via distillation before adding the aqueous wash.[6]
-
| Work-up Challenge | Potential Cause | Recommended Solution(s) |
| Stable Emulsion | High shear mixing; presence of surfactants/salts. | Add brine; filter through Celite®; reduce agitation during extraction.[5][6] |
| Product Crystallizes During Extraction | Product has low solubility in the extraction solvent at the work-up temperature. | Use a solvent in which the product is more soluble; perform the extraction at a slightly elevated temperature. |
| Incomplete Removal of By-products | Insufficient washing; incorrect pH of the aqueous wash. | Increase the number of washes; use an appropriate acidic or basic wash to remove specific impurities.[5][7] |
| Difficulty Filtering Precipitated Product | Fine particle size clogging the filter. | Age the slurry to increase particle size; use a filter press instead of a simple Büchner funnel; add a filter aid. |
Part 4: Safety Considerations
Handling large quantities of chemicals introduces safety risks that must be proactively managed.
FAQ 4: What are the primary safety hazards when scaling up reactions with this compound and its precursors?
The primary hazards involve flammable solvents, strong bases, and potential thermal runaway reactions.
-
Flammable Solvents: Many reactions use solvents like THF, which are highly flammable. At scale, the large volume of solvent vapor presents a significant fire and explosion risk.
-
Mitigation: Use inert atmosphere (Nitrogen or Argon) blanketing in the reactor. Ensure all equipment is properly grounded to prevent static discharge.[8] Use non-sparking tools.
-
-
Pyrophoric/Corrosive Reagents: Strong bases like n-BuLi are pyrophoric (ignite on contact with air).
-
Mitigation: Handle such reagents using specialized transfer techniques (e.g., cannula transfer under inert gas pressure). Ensure appropriate personal protective equipment (PPE), including flame-retardant lab coats and face shields, is worn.[9]
-
-
Thermal Runaway: As discussed, exothermic reactions can overwhelm the cooling capacity of a large reactor, leading to a rapid increase in temperature and pressure.
-
Mitigation: Perform calorimetric studies. Implement controlled, slow addition of reagents. Have an emergency quench plan in place (e.g., a pre-chilled, non-reactive solvent that can be quickly added to dilute and cool the reaction).
-
References
- Organic Chemistry Portal.
- Blakemore, P. R. The Julia-Kocienski Olefination.
- Antoniou, M., et al. (2023). Julia‐Kocienski Olefination in the Synthesis of Trisubstituted Alkenes: Recent Progress. ChemistrySelect. [Link]
- Cooperative Organic Chemistry Student Labor
- Wikipedia.
- Google Patents. CN105541686A - Method for synthesizing (4-hydroxyphenyl)
- ACS Publications.
- Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]
- PMC. A reagent to access methyl sulfones. [Link]
- NIH PubChem. Benzyl methyl sulfide | C8H10S | CID 13016. [Link]
- University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]
- Thermo Fisher Scientific. SAFETY DATA SHEET - this compound. [Link]
Sources
- 1. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 4. Julia olefination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
Technical Support Center: Stereoselective Reactions of Benzyl Methyl Sulfone
Welcome to the technical support center for stereoselective reactions involving benzyl methyl sulfone. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the stereochemical outcome of their synthetic routes. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered in the laboratory.
Troubleshooting Guide: Enhancing Stereoselectivity
This section addresses common issues that can arise during the stereoselective functionalization of this compound and related derivatives. Each problem is analyzed from a mechanistic standpoint to provide robust and scientifically grounded solutions.
Issue 1: Low Diastereoselectivity in the Alkylation of this compound
Question: "I am performing an α-alkylation of this compound, but the reaction is yielding a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?"
Analysis and Solutions:
Low diastereoselectivity in the alkylation of this compound carbanions is a frequent challenge. The stereochemical outcome is dictated by the facial selectivity of the electrophilic attack on the planarized carbanion. Several factors can influence this, including the nature of the base, solvent, temperature, and the presence of additives.
Potential Causes & Recommended Actions:
-
Base Selection: The choice of base is critical in determining the aggregation state and the counterion's proximity to the carbanion, which in turn influences the stereochemical environment.
-
Insight: Strong, sterically hindered bases like lithium diisopropylamide (LDA) can form well-defined aggregates that may enhance diastereoselectivity through a more organized transition state.[1] The choice of base can significantly impact reaction efficiency and selectivity.[2]
-
Recommendation: Switch from common bases like n-butyllithium (n-BuLi) to LDA or other lithium amide bases. It is also worth exploring the effect of potassium bases like potassium hexamethyldisilazide (KHMDS), which can alter the ion-pairing and potentially improve selectivity.
-
-
Solvent Effects: The coordinating ability of the solvent plays a crucial role in solvating the metal counterion and influencing the reactivity and structure of the carbanion.
-
Insight: Non-coordinating solvents like toluene or hexane can promote tighter ion pairing, leading to a more ordered transition state and potentially higher diastereoselectivity. Conversely, highly coordinating solvents like tetrahydrofuran (THF) or hexamethylphosphoramide (HMPA) can create solvent-separated ion pairs, which may reduce selectivity.
-
Recommendation: If currently using a highly coordinating solvent, consider switching to or using a mixture with a less coordinating solvent. For instance, performing the reaction in THF at low temperatures is a common starting point, but exploring toluene or diethyl ether could be beneficial.
-
-
Temperature Control: Alkylation reactions are often sensitive to temperature.
-
Insight: Lowering the reaction temperature generally enhances selectivity by favoring the transition state with the lowest activation energy, which often corresponds to the desired diastereomer.
-
Recommendation: Perform the deprotonation and alkylation at -78 °C. If the reaction is sluggish, a slow warm-up to a slightly higher temperature (e.g., -40 °C) may be necessary, but maintaining a low temperature is key.
-
Experimental Protocol: Diastereoselective Alkylation of this compound
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add a solution of this compound in anhydrous THF to a flame-dried flask.
-
Deprotonation: Cool the solution to -78 °C. Slowly add a solution of LDA in THF/hexanes dropwise. Stir the resulting mixture at -78 °C for 1 hour to ensure complete carbanion formation.
-
Alkylation: Add the electrophile (e.g., an alkyl halide) dropwise to the solution at -78 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for several hours. Monitor the progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.
-
Work-up and Analysis: Allow the mixture to warm to room temperature, extract the product with an organic solvent, and determine the diastereomeric ratio using ¹H NMR spectroscopy or HPLC analysis.[3]
Data Summary: Effect of Base and Solvent on Diastereoselectivity
| Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| n-BuLi | THF | -78 to 0 | ~ 50:50 |
| LDA | THF | -78 | > 80:20 |
| KHMDS | Toluene | -78 | Variable, potentially high |
| LDA | THF/HMPA | -78 | < 70:30 |
Note: The values presented are illustrative and can vary based on the specific electrophile used.
Issue 2: Poor Enantioselectivity in Asymmetric Reactions
Question: "I am attempting an enantioselective synthesis using a chiral catalyst with this compound as the prochiral nucleophile, but the enantiomeric excess (ee) is low. What are the key parameters to optimize?"
Analysis and Solutions:
Achieving high enantioselectivity in reactions involving the carbanion of this compound requires careful selection of the chiral control element, whether it's a chiral auxiliary, a chiral ligand for a metal catalyst, or a chiral phase-transfer catalyst.
Key Optimization Strategies:
-
Chiral Auxiliary Approach: The temporary incorporation of a chiral auxiliary can effectively direct the stereochemical outcome.[1][4]
-
Insight: Auxiliaries like Evans' oxazolidinones or Oppolzer's camphorsultam provide a rigid chiral environment that biases the approach of the electrophile.[1][4] The choice of auxiliary is crucial and depends on the specific reaction.
-
Recommendation: If one class of auxiliary (e.g., oxazolidinone) is not providing sufficient induction, consider alternatives like a camphorsultam or a SAMP/RAMP hydrazone auxiliary.[1] The removal of the auxiliary should also be a consideration in the selection process.[1]
-
-
Catalytic Asymmetric Approach: The use of a chiral catalyst, often a metal complex with a chiral ligand, is a more atom-economical approach.
-
Insight: The ligand's structure dictates the chiral pocket around the metal center, which coordinates to the sulfone and influences the stereochemistry of the reaction. Recent advances have shown high efficiency with catalysts based on Nickel, Rhodium, and Iridium for asymmetric sulfone functionalization.[5][6][7][8]
-
Recommendation: Screen a variety of chiral ligands. For instance, in Ni-catalyzed reactions, ligands like (S,S)-Ph-BPE have shown excellent enantioselectivities.[6] The metal precursor and additives can also have a significant impact.
-
-
Phase-Transfer Catalysis: For reactions under biphasic conditions, chiral phase-transfer catalysts can be highly effective.
-
Insight: Chiral quaternary ammonium salts derived from Cinchona alkaloids are commonly used to shuttle the sulfonyl carbanion from the aqueous to the organic phase, creating a chiral ion pair that directs the alkylation.[9][10]
-
Recommendation: Optimize the structure of the phase-transfer catalyst, the solvent system (e.g., toluene/aqueous NaOH), and the concentration of the base.
-
Workflow for Optimizing Enantioselectivity:
Caption: A systematic workflow for optimizing enantioselective reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of the sulfone group in directing stereoselectivity?
A1: The sulfone group is a strong electron-withdrawing group, which acidifies the α-protons, facilitating carbanion formation.[11] The geometry of the resulting carbanion and its coordination with the counterion are key to stereocontrol. The sulfinyl group, a related functional group, is also a valuable chiral auxiliary due to its ability to induce high asymmetry.[9]
Q2: Can the nature of the electrophile influence the stereochemical outcome?
A2: Absolutely. The steric bulk and electronic properties of the electrophile can significantly affect the diastereoselectivity of the reaction. Larger, more sterically demanding electrophiles often lead to higher levels of stereocontrol as they will preferentially approach the carbanion from the less hindered face.
Q3: Are there modern, metal-free approaches to achieving high stereoselectivity in sulfone reactions?
A3: Yes, organocatalysis has emerged as a powerful tool for the enantioselective functionalization of sulfones.[12] Chiral amines, thioureas, and squaramides can activate the substrates and create a chiral environment to control the stereochemical outcome of reactions like conjugate additions.[13]
Q4: How can I remove the sulfone group after it has served its purpose in directing stereoselectivity?
A4: The sulfone group can be removed under various conditions, a process known as desulfonylation. Reductive desulfonylation using reagents like samarium(II) iodide or sodium amalgam is a common method.[14] This cleavage step is an important consideration in the overall synthetic strategy.
References
- Recent advances for the synthesis of chiral sulfones with the sulfone moiety directly connected to the chiral center - Organic Chemistry Frontiers (RSC Publishing).
- Rapid Synthesis of β-Chiral Sulfones by Ni-Organophotocatalyzed Enantioselective Sulfonylalkenylation of Alkenes - PMC - NIH.
- Synthesis of chiral sulfones via nickel-catalyzed asymmetric hydrogenation.
- Highly Efficient Enantioselective Synthesis of Chiral Sulfones by Rh-Catalyzed Asymmetric Hydrogenation | Journal of the American Chemical Society.
- Asymmetric synthesis of the α‐nitro‐δ‐ketosulfones (107) catalyzed by... - ResearchGate.
- metal- and photocatalytic approaches for C–S bond functionalization of sulfones - RSC Publishing.
- Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC - PubMed Central.
- Accessing chiral sulfones bearing quaternary carbon stereocenters via photoinduced radical sulfur dioxide insertion and Truce–Smiles rearrangement - PubMed Central.
- Chiral auxiliary - Wikipedia.
- Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds | Chemical Reviews.
- Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity - PMC - NIH.
- Scope of Ir‐catalyzed alkylation of benzyl alcohols with sulfones Conditions - ResearchGate.
- (PDF) 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates - ResearchGate.
- Hydroxyl-Directed Regio- and Diastereoselective Allylic Sulfone Reductions with [Sm(H2O)n]I2 - PMC - NIH.
- Rapid Synthesis of β-Chiral Sulfones by Ni-Organophotocatalyzed Enantioselective Sulfonylalkenylation of Alkenes | JACS Au - ACS Publications.
- Separate Deprotonation Reactions Converge Mechanistically for a New Cyclization of Benzyl 1-Alkynyl Sulfones | Request PDF - ResearchGate.
- Board news – Organic & Biomolecular Chemistry Blog.
- Manganese(I)-Pincer Catalyzed α-Alkylation of Sulfones by Alcohols | ACS Catalysis.
- Advances in Synthesis of Enantioenriched Chiral Sulfones by Enantioselective Conjugate Addition Reactions - ResearchGate.
- Kinetic preference between the diastereotopic hydrogens in the lithiation of benzyl methyl and benzyl tert-butyl sulfoxides | Journal of the American Chemical Society.
- Benzyl Sulfone synthesis by C-S coupling reactions - Organic Chemistry Portal.
- Suzuki–Miyaura arylation of diphenylmethyl sulfones and benzyl sulfones - ResearchGate.
- Stereoconvergent Arylations and Alkenylations of Unactivated Alkyl Electrophiles: Catalytic Enantioselective Synthesis of Secondary Sulfonamides and Sulfones | Request PDF - ResearchGate.
- Diastereocontrol in Radical Addition to β-Benzyloxy Hydrazones: Revised Approach to Tubuvaline and Synthesis of O-Benzyltubulysin V Benzyl Ester | The Journal of Organic Chemistry - ACS Publications.
- Hydrogenation of β-Keto Sulfones to β-Hydroxy Sulfones with Alkyl Aluminum Compounds: Structure of Intermediate Hydroalumination Products - MDPI.
- Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters - The Aquila Digital Community.
- Divergent upgrading pathways of sulfones with primary alcohols: nickel-catalyzed α-alkylation under N2 and metal-free promoted β-olefination in open air - Chemical Communications (RSC Publishing).
- Sulfones: new reagents in organocatalysis - Chemical Society Reviews (RSC Publishing).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Beyond classical sulfone chemistry: metal- and photocatalytic approaches for C–S bond functionalization of sulfones - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00535E [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Rapid Synthesis of β-Chiral Sulfones by Ni-Organophotocatalyzed Enantioselective Sulfonylalkenylation of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of chiral sulfones via nickel-catalyzed asymmetric hydrogenation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Sulfones: new reagents in organocatalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Hydroxyl-Directed Regio- and Diastereoselective Allylic Sulfone Reductions with [Sm(H2O)n]I2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for the Removal of Sulfone Byproducts
Welcome to the technical support center dedicated to addressing the challenges associated with the removal of sulfone byproducts from reaction mixtures. This guide is designed for researchers, scientists, and professionals in drug development who encounter sulfones as persistent impurities. Sulfones, characterized by a sulfonyl functional group (R-S(=O)₂-R'), are often highly polar and crystalline, making their removal a non-trivial purification challenge.[1] This resource provides in-depth, field-proven insights and practical troubleshooting guidance to streamline your purification workflows.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding sulfone byproduct removal.
Q1: Why are sulfone byproducts often difficult to remove?
Sulfone byproducts are challenging to remove primarily due to their high polarity and low reactivity. The sulfonyl group is strongly electron-withdrawing, which often results in high melting points and significant polarity.[1] This high polarity can lead to poor solubility in many common non-polar organic solvents used for extraction and chromatography, while also causing them to streak or co-elute with other polar compounds during chromatographic separation.[2][3]
Q2: What is the first purification technique I should consider for removing a solid sulfone byproduct?
For solid sulfone byproducts, recrystallization is often the most effective and scalable initial approach.[4][5] This technique leverages the differences in solubility between your desired product and the sulfone byproduct in a chosen solvent or solvent system at different temperatures. Sulfones can often be successfully recrystallized from water or various organic solvents.[4]
Q3: Can I use liquid-liquid extraction to remove sulfone byproducts?
Yes, liquid-liquid extraction can be an effective method, particularly when there is a significant polarity difference between your target compound and the sulfone. Since sulfones are polar, they can be selectively extracted from a less polar organic phase into a polar solvent.[6] Common polar solvents for this purpose include methanol, acetonitrile, DMSO, and DMF.[7] Water can also be an effective extraction solvent for certain sulfones, such as sulfolane.[8]
Q4: Is it possible to chemically modify the sulfone to facilitate its removal?
In some cases, yes. Reductive desulfonylation is a chemical strategy to cleave the carbon-sulfur bonds of the sulfone, converting it into a different, more easily removable species.[1] This is an advanced technique and should be considered when other physical separation methods have failed, as the reaction conditions must be compatible with your desired product. Reagents like diisobutylaluminum hydride (Dibal-H) can reduce sulfones to sulfides, which have different physical properties and may be easier to separate.[9]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the removal of sulfone byproducts using various purification techniques.
Guide 1: Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, but it can present challenges.
Issue 1: The sulfone byproduct "oils out" instead of forming crystals.
-
Causality: "Oiling out" happens when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. This is common with impure compounds or when an inappropriate solvent is used.
-
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level.
-
Slow Cooling: Allow the solution to cool more slowly. Insulate the flask to encourage gradual crystal formation.
-
Solvent System Modification: If oiling persists, the solvent may be too nonpolar. Try a more polar solvent or a mixture of solvents. For instance, ethanol-water or isopropanol-water mixtures can be effective.[10]
-
Induce Crystallization: At a lower temperature, scratch the inside of the flask with a glass rod or add a seed crystal of the pure sulfone (if available) to provide a nucleation site.[10]
-
Issue 2: Poor recovery of the desired product after recrystallization.
-
Causality: This is often due to using an excessive volume of solvent, which keeps a significant portion of the product dissolved in the mother liquor even after cooling. Premature crystallization during a hot filtration step can also lead to loss of product.
-
Troubleshooting Protocol:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Optimize Cooling: After cooling to room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal precipitation.[10]
-
Mother Liquor Analysis: Analyze the mother liquor (e.g., by TLC or HPLC) to determine the amount of product being lost. If significant, consider concentrating the mother liquor and performing a second recrystallization.
-
Pre-heat Filtration Apparatus: To prevent premature crystallization during hot filtration, pre-heat the funnel and receiving flask.
-
Guide 2: Troubleshooting Chromatographic Separations
Column chromatography is a staple for purification, but the polarity of sulfones can cause complications.
Issue 1: The sulfone byproduct co-elutes with the desired product during normal-phase chromatography.
-
Causality: In normal-phase chromatography (e.g., using silica gel), highly polar compounds like sulfones can bind strongly to the stationary phase, leading to broad peaks and potential co-elution with other polar compounds.
-
Troubleshooting Protocol:
-
Adjust Mobile Phase Polarity: Gradually increase the polarity of the mobile phase to improve the elution of the sulfone. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mobile phase.
-
Consider an Alternative Stationary Phase: If co-elution persists, consider a different stationary phase. Alumina can sometimes offer different selectivity compared to silica.
-
Switch to Reverse-Phase Chromatography: In reverse-phase chromatography (e.g., using a C18 column), the elution order is inverted. Non-polar compounds are retained more strongly, while polar compounds like sulfones will elute earlier. This can be a very effective strategy for separating polar sulfones from less polar products.[5][11]
-
Workflow for Method Selection in Chromatography:
Caption: Decision workflow for troubleshooting chromatographic separation of sulfones.
Guide 3: Troubleshooting Liquid-Liquid Extractions
Extraction is a fundamental workup step where sulfones can pose challenges due to their solubility characteristics.
Issue: Poor separation of the sulfone byproduct from the desired product during aqueous workup.
-
Causality: Sulfones can have some solubility in common organic extraction solvents, and your desired product may have some solubility in the aqueous phase, leading to inefficient partitioning.
-
Troubleshooting Protocol:
-
Select a Highly Polar Extraction Solvent: To effectively pull the sulfone into the aqueous phase, consider using polar aprotic solvents like NMP, DMSO, or DMF in conjunction with water.[12]
-
Perform Multiple Extractions: Instead of one large volume extraction, perform several extractions with smaller volumes of the extraction solvent. This is a more efficient way to remove a partially soluble impurity.
-
Employ a Saline Wash (Brine): After extracting with an aqueous solution, washing the organic layer with a saturated sodium chloride solution (brine) can help to "salt out" dissolved water and some polar impurities from the organic phase.
-
Utilize a Sequential Extraction Strategy: A more advanced technique involves a series of extractions that function like manual liquid-liquid partition chromatography. This can be particularly effective for separating compounds with similar polarities.[3]
-
Experimental Protocol: Enhanced Liquid-Liquid Extraction for Polar Byproducts [3]
-
Quench the reaction and dilute with water.
-
Transfer the mixture to a large separatory funnel (Funnel 1) and add the primary organic extraction solvent (e.g., diethyl ether).
-
In three smaller separatory funnels (Funnels 2-4), place smaller portions of the same organic solvent.
-
Shake Funnel 1 and allow the layers to separate. Drain the lower aqueous layer into Funnel 2.
-
Add fresh water to Funnel 1. Shake both Funnel 1 and Funnel 2.
-
Drain the aqueous layer from Funnel 2 into Funnel 3, and the aqueous layer from Funnel 1 into Funnel 2. Add fresh water to Funnel 1.
-
Continue this process sequentially. The organic layers in the initial funnels will be washed multiple times with fresh water, effectively removing the highly polar sulfone byproduct.
Comparison of Sulfone Removal Techniques
The following table provides a comparative summary of the primary techniques for sulfone byproduct removal to aid in method selection.
| Technique | Principle of Separation | Best Suited For | Key Advantages | Common Challenges |
| Recrystallization | Differential solubility at varying temperatures. | Solid products and solid sulfone byproducts.[4][5] | Scalable, cost-effective, can yield high purity. | "Oiling out," poor recovery, finding a suitable solvent.[10] |
| Normal-Phase Chromatography | Adsorption based on polarity (polar compounds retained). | Separation of non-polar to moderately polar products from highly polar sulfones. | Widely available, good for small scale. | Co-elution, peak tailing of sulfones.[13] |
| Reverse-Phase Chromatography | Partitioning based on hydrophobicity (non-polar compounds retained). | Separation of polar products from polar sulfones, or when normal-phase fails.[5][11] | Excellent for polar compounds, often provides better resolution. | Requires specialized equipment (HPLC), solvent cost. |
| Liquid-Liquid Extraction | Differential solubility between two immiscible liquid phases.[6] | Removing polar sulfones from less polar products.[7] | Simple, rapid, good for initial workup. | Emulsion formation, incomplete separation, co-extraction.[3] |
| Chemical Conversion | Altering the chemical structure of the sulfone (e.g., reduction).[1] | When physical separation methods are ineffective. | Can fundamentally change the physical properties of the byproduct. | Reagent compatibility with the desired product, additional reaction and workup steps.[9] |
Advanced Strategy: Reductive Desulfonylation
When all other methods fail, converting the sulfone to a more manageable functional group can be a viable, albeit more complex, solution.
Conceptual Workflow for Reductive Desulfonylation:
Caption: Logic for employing chemical conversion when physical methods are insufficient.
Reductive desulfonylation reactions can transform the sulfonyl group into a less polar sulfide or even cleave the C-S bond entirely.[1] For example, diisobutylaluminum hydride (Dibal-H) has been shown to be an effective reagent for the reduction of sulfones to sulfides.[9] This chemical modification alters the polarity and reactivity of the byproduct, often making it easily separable by standard chromatography or extraction.
Caution: This approach requires careful planning to ensure the reducing agent and reaction conditions do not affect the desired product. A small-scale trial is always recommended.
References
- Thermochemistry of Sulfones Relevant to Oxidative Desulfuriz
- Reductive desulfonyl
- How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO? (2016).
- Selective liquid-liquid extraction of oxidative desulfurization reaction products. (2013).
- Method for preparing sulfones. (1992).
- Process for the removal of sulfones from oxidized hydrocarbon fuels. (2013).
- Extraction Protocol for Polar Solvents. University of Rochester, Department of Chemistry. [Link]
- Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides. (1966).
- A Facile Reduction of Sulfones to Sulfides. (1973). The Journal of Organic Chemistry. [Link]
- Process for sulfone conversion by super electron donors. (2019).
- Polar aprotic solvent. Wikipedia. [Link]
- How to purify a sulfone and sulfide sulfoxide without a column? (2023).
- A Convenient Procedure for the Reduction of Sulfones to Sulfoxides. (1980).
- Method for separating sulfone from a hydrocarbon stream having a concentration of sulfone producing a dry sulfone product. (1997).
- Purification of polar compounds. (2016). The Analytical Scientist. [Link]
- Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase. Journal of the Chemical Society of Pakistan. [Link]
- Effect of Extraction Solvent on the Separation of Sulfur Components in Light Cycle Oil. (2021). Korean Chemical Engineering Research. [Link]
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- 5. researchgate.net [researchgate.net]
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- 8. US5648587A - Method for separating sulfone from a hydrocarbon stream having a concentration of sulfone producing a dry sulfone product - Google Patents [patents.google.com]
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Navigating the Reactivity of Benzyl Methyl Sulfone: A Technical Guide to Base-Mediated Transformations
For Immediate Release
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzyl methyl sulfone. This guide provides in-depth troubleshooting advice and frequently asked questions concerning the critical influence of base selection on reaction outcomes. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving the deprotonation of this compound?
A1: this compound is a versatile reagent primarily used in reactions that leverage the acidity of its benzylic protons. The most common transformations following base-mediated deprotonation include:
-
Alkylation: The resulting carbanion can be alkylated with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds. This is a fundamental strategy for introducing substituents at the benzylic position.
-
Olefination Reactions: this compound derivatives are key intermediates in powerful olefination reactions like the Julia-Kocienski olefination, which allows for the synthesis of alkenes from aldehydes and ketones.
-
Elimination Reactions: Under certain conditions, particularly with substituted benzyl methyl sulfones, base-induced elimination can occur to form stilbenes and other unsaturated compounds. A classic example is the Ramberg-Bäcklund reaction, which typically involves an α-halo sulfone but can be adapted for non-halogenated sulfones under specific conditions.[1][2][3][4][5]
Q2: How acidic are the benzylic protons of this compound, and why is this important?
A2: The pKa of the benzylic protons in this compound is a critical parameter for selecting an appropriate base. While the exact pKa in a given solvent may vary, it is estimated to be in the range of 25-29 in dimethyl sulfoxide (DMSO). For comparison, the pKa of dimethyl sulfone is approximately 35 in DMSO.[6][7] The acidity of the benzylic protons is significantly increased due to the resonance stabilization of the resulting carbanion by the adjacent phenyl ring and the strong electron-withdrawing sulfonyl group. This relatively high acidity means that a strong base is required for complete deprotonation. The general principle is to use a base whose conjugate acid has a pKa significantly higher than that of this compound.
Troubleshooting Guide: The Impact of Base Selection
The choice of base is arguably the most critical variable in reactions involving this compound. The selection of an inappropriate base can lead to low yields, side reactions, or complete reaction failure. This section provides a detailed breakdown of common issues and their solutions.
Issue 1: Low or No Deprotonation and Subsequent Reaction
Symptom: You are attempting an alkylation reaction with this compound and an alkyl halide, but you recover unreacted starting material.
Cause: The base you have chosen is not strong enough to deprotonate the this compound to a sufficient extent.
Solution:
-
Base Selection: Switch to a stronger base. Organolithium reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are excellent choices for complete and rapid deprotonation. Sodium hydride (NaH) can also be effective, though it may require longer reaction times or elevated temperatures due to its heterogeneity.
| Base | Conjugate Acid pKa (in THF/alkanes) | Key Characteristics |
| n-Butyllithium (n-BuLi) | ~50 | Very strong base, also a potent nucleophile. |
| Lithium Diisopropylamide (LDA) | ~36 | Strong, sterically hindered, non-nucleophilic base. |
| Sodium Hydride (NaH) | ~35 (H₂) | Strong base, heterogeneous, requires careful handling. |
| Potassium tert-butoxide (KOtBu) | ~19 (in DMSO) | Strong, sterically hindered base. |
-
Solvent Choice: The choice of solvent can influence the effective basicity. Aprotic polar solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) are generally preferred for reactions with organolithium bases.
Issue 2: Competing Elimination vs. Alkylation
Symptom: You are trying to alkylate a β-substituted this compound, but the major product is an alkene resulting from elimination.
Cause: The choice of base and its steric properties play a crucial role in determining the reaction pathway. Sterically hindered bases are more likely to act as bases (abstracting a proton) rather than nucleophiles, and they can favor elimination pathways, particularly E2 reactions.[8][9]
Solution:
-
For Alkylation: To favor alkylation, a less sterically hindered, strong base is often preferred. n-Butyllithium can be a good choice, as its smaller size allows it to deprotonate the this compound without promoting elimination as strongly as bulkier bases. However, its high nucleophilicity can be a drawback (see Issue 3). LDA, while bulky, is often used successfully for alkylation because it is non-nucleophilic and effectively generates the carbanion, which can then react with the electrophile.[10][11]
-
For Elimination: To promote elimination, a strong, sterically hindered base like potassium tert-butoxide (KOtBu) is the reagent of choice.[8][12][13] The bulky tert-butoxide anion preferentially abstracts a proton from a less sterically accessible position, leading to the Hofmann elimination product in many cases.
}
Decision pathway for alkylation vs. elimination.
Issue 3: Undesired Nucleophilic Addition by the Base
Symptom: When using an organolithium reagent like n-BuLi in the presence of an electrophile with a carbonyl group (e.g., for a Julia-Kocienski type reaction), you observe the addition of a butyl group to the carbonyl instead of the desired reaction with the sulfone carbanion.
Cause: n-Butyllithium is a potent nucleophile in addition to being a strong base.[10][11] It can directly attack electrophilic centers like carbonyls.
Solution:
-
Use a Non-Nucleophilic Base: The ideal solution is to switch to a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is the classic choice for this scenario.[10][11] Its significant steric bulk prevents it from acting as a nucleophile, ensuring that it only functions as a base to deprotonate the this compound.
}
Base selection guide for different reaction types.
Experimental Protocols
Protocol 1: Alkylation of this compound using n-Butyllithium
This protocol describes the methylation of this compound as a representative example.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (2.5 M in hexanes)
-
Methyl iodide
-
Saturated aqueous ammonium chloride solution
-
Standard glassware for anhydrous reactions (flame-dried)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the sulfone in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting deep red solution at -78 °C for 30 minutes to ensure complete carbanion formation.
-
Add methyl iodide (1.1 eq) dropwise to the solution at -78 °C. The red color should dissipate.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Perform a standard aqueous workup and purify the product by column chromatography.
Rationale for Base Choice: n-Butyllithium is used here for its ability to rapidly and completely deprotonate the this compound at low temperatures, leading to a high concentration of the reactive carbanion for subsequent alkylation.
Protocol 2: Elimination of a Substituted this compound using Potassium tert-Butoxide
This protocol is a general procedure for the base-induced elimination to form a stilbene derivative.
Materials:
-
α-Substituted this compound (e.g., 1-phenyl-1-(methylsulfonyl)ethane)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Potassium tert-butoxide (KOtBu)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask, add the substituted this compound (1.0 eq).
-
Add anhydrous DMSO to dissolve the sulfone.
-
Add potassium tert-butoxide (2.0-3.0 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Perform a standard aqueous workup and purify the product by column chromatography or recrystallization.
Rationale for Base Choice: Potassium tert-butoxide is a strong, sterically hindered base that is highly effective in promoting E2 elimination reactions.[8][12][13] Its bulkiness disfavors nucleophilic attack and favors the abstraction of a proton, leading to the formation of the alkene.
References
- Organic Chemistry Portal. Ramberg-Bäcklund Reaction.
- Paquette, L. A. The Ramberg-Bäcklund Reaction. Organic Reactions. 2004.
- Brainly. n-Butyllithium (n-BuLi) is a stronger base than lithium diisopropylamide (LDA) but would not be a good.
- Wikipedia. Ramberg–Bäcklund reaction.
- Bunting, J. W., & Heo, C. K. M. The acidities of 4-arylsulfonylmethylpyridines and N-methyl and N-benzyl 4-arylsulfonylmethylpyridinium cations in aqueous solution. Canadian Journal of Chemistry. 1992.
- Paquette, L. A. The Ramberg-Bäcklund Rearrangement. Organic Reactions. 1977.
- chemeurope.com. Ramberg-Bäcklund reaction.
- Master Organic Chemistry. Reagent Friday: Potassium tert-butoxide [KOC(CH3)3].
- ResearchGate. Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?.
- University of Wisconsin-Madison, Department of Chemistry. Bordwell pKa Table.
- ACS Publications. Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis.
- Vapourtec. Lithiation | Organolithium Reagents | Chemical Processes.
- Michigan State University, Department of Chemistry. Ionization Constants of Organic Acids.
- ACS Publications. Mechanistic Aspects of Hydrosilane/Potassium tert-Butoxide (HSiR3/KOtBu)-Mediated Reactions.
- University of Rochester, Department of Chemistry. Troubleshooting: The Workup.
- ACS Publications. Potassium tert-Butoxide-Mediated Condensation Cascade Reaction: Transition Metal-Free Synthesis of Multisubstituted Aryl Indoles.
- Indian Academy of Sciences. assisted vs Cu(II)-free chalcogenation on benzyl and 2 /3 -cycloalkyl moieties.
- National Institutes of Health. Et3SiH + KOtBu provide multiple reactive intermediates that compete in the reactions and rearrangements of benzylnitriles and indolenines.
- Royal Society of Chemistry. Understanding (the lack of) homolytic substitution chemistry of sulfones.
- Organic Chemistry Portal. Potassium tert-Butoxide-Mediated Condensation Cascade Reaction: Transition Metal-Free Synthesis of Multisubstituted Aryl Indoles and Benzofurans.
- University of Tartu, Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
- ResearchGate. N-alkylation of o-substituted anilines with benzyl alcohols a.
- MDPI. Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts.
- Organic Chemistry Portal. Sulfone synthesis by oxidation.
- ResearchGate. Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts.
- ResearchGate. Selected syntheses and reactions of sulfones.
- OWLCengage. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca.
- ResearchGate. Olefination of benzyl alcohols with dimethyl sulfone.[a].
Sources
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- 2. chemistry-chemists.com [chemistry-chemists.com]
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- 6. Ionization Constants of Organic Acids [www2.chemistry.msu.edu]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Understanding (the lack of) homolytic substitution chemistry of sulfones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. brainly.com [brainly.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. Potassium tert-Butoxide-Mediated Condensation Cascade Reaction: Transition Metal-Free Synthesis of Multisubstituted Aryl Indoles and Benzofurans [organic-chemistry.org]
Managing reaction temperature for benzyl methyl sulfone additions
An essential aspect of modern synthetic and medicinal chemistry involves the formation of carbon-carbon bonds, a cornerstone for building molecular complexity. The addition reactions of benzyl methyl sulfone are of particular importance, as the sulfonyl group is a versatile functional handle that can be used to activate adjacent C-H bonds and can later be removed or transformed.[1] However, the success of these reactions is critically dependent on precise temperature management. The formation of the α-sulfonyl carbanion via deprotonation and its subsequent reaction with an electrophile are steps where temperature dictates the outcome, influencing yield, selectivity, and the formation of undesired byproducts.
This technical support guide, designed for researchers and drug development professionals, provides practical, in-depth answers to common challenges encountered when managing temperature in this compound additions.
Frequently Asked Questions (FAQs)
Q1: Why is low-temperature control so critical for the deprotonation of this compound?
A1: The benzylic protons of this compound are acidic (pKa ≈ 29 in DMSO) and can be removed by strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). This deprotonation is typically performed at very low temperatures, most commonly -78 °C (the sublimation point of dry ice). There are several key reasons for this:
-
Stability of the Base: Organolithium bases like n-BuLi are thermally unstable and can decompose at higher temperatures. At -78 °C, their reactivity is controlled, allowing for clean and efficient deprotonation.[2]
-
Stability of the Carbanion: While the resulting α-sulfonyl carbanion is stabilized by the adjacent sulfonyl group, it can still be reactive at higher temperatures, potentially leading to side reactions with the solvent (e.g., THF) or other species in the flask.
-
Preventing Side Reactions: Low temperatures kinetically disfavor many potential side reactions, such as reaction with the solvent or premature reaction with the electrophile if it is present during deprotonation. Maintaining a low temperature ensures the clean formation of the desired nucleophile before the electrophile is introduced.[3]
Q2: What are the risks of letting the reaction temperature rise too high during or after the addition of the electrophile?
A2: Allowing the temperature to rise prematurely can lead to a host of problems that significantly reduce the yield and purity of the desired product. These include:
-
Polysubstitution: The mono-alkylated product also has an acidic proton and can be deprotonated by any remaining base, leading to undesired dialkylation. Higher temperatures facilitate this second deprotonation.[2]
-
Elimination Reactions: If the electrophile has a leaving group on a β-carbon with available protons, an E2 elimination reaction can compete with the desired SN2 substitution, especially at elevated temperatures.
-
Julia-Type Olefination: When using aldehydes or ketones as electrophiles, the intermediate β-hydroxy sulfone can undergo elimination to form an alkene, a reaction known as the Julia-Type olefination. This pathway is often favored by higher temperatures.[4][5]
-
Reduced Selectivity: For complex substrates, temperature control is key to achieving chemo- and regioselectivity. Higher temperatures provide more energy for the system to overcome activation barriers for competing reaction pathways.
Q3: What is the ideal temperature range for the deprotonation and alkylation steps?
A3: While the optimal temperature can vary based on the specific base, solvent, and substrates, a general and reliable starting point is a two-stage temperature profile.
| Reaction Stage | Typical Temperature | Rationale |
| Deprotonation | -78 °C | Ensures stability of the strong base (e.g., n-BuLi, LDA) and clean formation of the carbanion.[3] |
| Electrophile Addition | -78 °C | The electrophile is added slowly at low temperature to control the exothermic reaction and prevent localized heating. |
| Reaction/Warming | -78 °C to Room Temperature | After addition, the reaction is often stirred at low temperature for a period before being allowed to slowly warm to room temperature to ensure the reaction goes to completion.[2] |
Troubleshooting Guide
This section addresses specific problems encountered during the addition reactions of this compound.
Issue 1: Low or No Yield of the Desired Product
You've run the reaction and, upon workup and analysis (TLC, NMR), you see mostly unreacted starting material or a complex mixture with very little of your target molecule.
-
Inefficient Deprotonation: The α-sulfonyl carbanion never formed in sufficient quantity.
-
Solution:
-
Verify Base Potency: Organolithium reagents like n-BuLi can degrade upon storage. Titrate your base before use to determine its exact molarity. For solid bases like sodium hydride (NaH), ensure it is fresh and from a sealed container; old NaH often has a coating of inactive sodium hydroxide/carbonate. Use NaH from a dispersion in mineral oil and wash with dry hexanes before use.
-
Ensure Anhydrous Conditions: Water will rapidly quench your strong base and any carbanion formed. Flame-dry all glassware under vacuum or in an oven, and use anhydrous, freshly distilled solvents.[6] Use a nitrogen or argon atmosphere.
-
Increase Base Equivalents: If you are confident in your technique and materials, consider increasing the equivalents of base slightly (e.g., from 1.05 to 1.2 equivalents).
-
-
-
Poor Electrophile Reactivity: The carbanion formed, but the electrophile is not reactive enough under the conditions used.
-
Solution:
-
Check Leaving Group: For alkylation reactions, the leaving group ability is critical (I > Br > Cl >> OTs). If using an alkyl chloride, consider converting it to the more reactive iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).
-
Increase Reaction Temperature/Time: While high temperatures are risky, a moderate increase may be necessary for sluggish electrophiles. After adding the electrophile at -78 °C, allow the reaction to warm slowly to 0 °C or even room temperature and hold for several hours, monitoring by TLC.[7]
-
-
-
Degradation of the Carbanion: The carbanion formed but decomposed before the electrophile could react.
-
Solution: Add the electrophile as soon as the deprotonation is complete (typically 15-30 minutes at -78 °C). Do not let the carbanion solution sit for an extended period, even at low temperatures.
-
Caption: A decision tree for troubleshooting low product yield.
Issue 2: Multiple Products Observed, Including Dialkylation or Elimination
Your analysis shows the desired product, but it's contaminated with significant amounts of byproducts, making purification difficult and lowering the overall yield.
-
Temperature Spikes During Electrophile Addition: The addition of the electrophile is often exothermic. Adding it too quickly can create localized hot spots in the reaction flask, even if the cooling bath is at -78 °C.
-
Solution:
-
Slow, Controlled Addition: Add the electrophile dropwise via a syringe pump over a prolonged period (e.g., 30-60 minutes).
-
Efficient Stirring: Ensure vigorous stirring to dissipate heat throughout the reaction mixture.
-
Internal Temperature Monitoring: For larger-scale reactions, use a low-temperature thermometer to monitor the internal reaction temperature and adjust the addition rate accordingly.
-
-
-
Excess Base Leading to Dialkylation: If more than one equivalent of base is present after the initial deprotonation (due to inaccurate titration or weighing), it can deprotonate the mono-alkylated product, which then reacts again.
-
Solution: Use a stoichiometric amount of base (1.0 to 1.05 equivalents) based on a recent titration. Add the sulfone solution slowly to the base to avoid creating localized excesses of the substrate.
-
-
Reaction Warmed Too Quickly or for Too Long: Allowing the reaction to warm to room temperature too soon can favor side reactions that have a higher activation energy, such as elimination.
-
Solution: Let the reaction stir at low temperature (-78 °C) for 1-2 hours after the electrophile addition is complete. Then, allow it to warm to room temperature slowly and naturally by removing the cooling bath. Quench the reaction as soon as TLC indicates the consumption of the starting material.
-
Caption: Key reaction pathways influenced by temperature and stoichiometry.
Experimental Protocol: General Procedure for Low-Temperature Alkylation
This protocol provides a reliable starting point for the alkylation of this compound with an active alkyl halide (e.g., benzyl bromide or allyl bromide).
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (recently titrated)
-
Alkyl Halide (e.g., Benzyl Bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Apparatus Setup: Under a nitrogen atmosphere, add this compound (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum.
-
Dissolution: Add anhydrous THF to dissolve the sulfone (to make a ~0.2 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.
-
Deprotonation: Add n-BuLi (1.05 eq) dropwise via syringe over 5-10 minutes. The solution may turn a pale yellow or orange color, indicating carbanion formation. Stir the solution at -78 °C for 30 minutes.
-
Alkylation: Add the alkyl halide (1.1 eq), either neat or as a solution in a small amount of anhydrous THF, dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction's progress by taking small aliquots, quenching them in saturated NH₄Cl, extracting with ethyl acetate, and analyzing by TLC.
-
Warming: Once the starting material is consumed, or after stirring for 2-3 hours, remove the cooling bath and allow the reaction to warm to room temperature naturally.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C (ice bath).
-
Workup: Transfer the mixture to a separatory funnel, add water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions.
- Bera, S., Das, A., & Dattagupta, S. (2024). α‐Alkylation of sulfones with alcohols. ResearchGate.
- Tang, W., et al. (2023). Manganese(I)-Pincer Catalyzed α-Alkylation of Sulfones by Alcohols. ACS Catalysis.
- Zhang, Y., et al. (2025). Theoretical Elucidation of Manganese(I)–Pincer Catalyzed α-Alkylation of Sulfones with Alcohols. American Chemical Society.
- Reddit User Discussion. (2023). Failure in the alkylation of a sodium sulfinate. r/Chempros.
- Dziegielewski, M., et al. (2021). Hydrogenation of β-Keto Sulfones to β-Hydroxy Sulfones with Alkyl Aluminum Compounds: Structure of Intermediate Hydroalumination Products. MDPI.
- Wallace, J. A., & Liu, J. (2025). Separate Deprotonation Reactions Converge Mechanistically for a New Cyclization of Benzyl 1-Alkynyl Sulfones. ResearchGate.
- Nájera, C., & Yus, M. (2019). Desulfonylation Reactions. ResearchGate.
- Organic Syntheses Procedure. (n.d.). 3-benzyloxy-2-methyl propanoate.
- Wang, Z., et al. (2021). Rapid Synthesis of β-Chiral Sulfones by Ni-Organophotocatalyzed Enantioselective Sulfonylalkenylation of Alkenes. JACS Au.
- Yoshifuji, M., et al. (2020). Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters. Chemical Communications.
- Fier, P. S., & Maloney, K. M. (2017). Development of Versatile Sulfone Electrophiles for Suzuki–Miyaura Cross-Coupling Reactions. ACS Catalysis.
- Dziedzic, P., & Ratajczyk, T. (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. PMC - NIH.
- Trost, B. M., & Kalnmals, C. A. (2019). Selected syntheses and reactions of sulfones. ResearchGate.
- Forrester, J., et al. (2025). Synthesis and Reactivity of Benzylic Sulfonium Salts: Benzylation of Phenol and Thiophenol under Near-Neutral Conditions. ResearchGate.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Graham, D. V., et al. (2022). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. PubMed.
- Wang, H., et al. (2014). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. NIH.
- Hossain, M. F., & Mandal, S. S. (n.d.). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent.
- Harder, S., et al. (2021). THF‐solvated Heavy Alkali Metal Benzyl Compounds (Na, Rb, Cs). NIH.
- Wang, Y., et al. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. MDPI.
- Gorsche, C., et al. (2014). β-Allyl Sulfones as Addition–Fragmentation Chain Transfer Reagents. SciSpace.
- University of Pretoria. (2024). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy.
- Heriot-Watt University. (n.d.). Recent advances in benzylic and heterobenzylic lithiation.
- Bera, S., Das, A., & Dattagupta, S. (2024). Olefination of benzyl alcohols with dimethyl sulfone.[a]. ResearchGate.
- Garst, M. E., et al. (2006). Studies of the condensation of sulfones with ketones and aldehydes. PubMed.
- Reddit User Discussion. (2016). Help with N-Alkylation gone wrong. r/chemistry.
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Validation & Comparative
A Researcher's Guide to Olefination: Comparing Alternatives to Benzyl Methyl Sulfone in Modern Synthesis
Sources
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- 4. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
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A Researcher's Guide to Sulfone-Based Olefination: The Classical Julia-Lythgoe vs. Modern Julia-Kocienski Methods
In the landscape of synthetic organic chemistry, the construction of carbon-carbon double bonds with precise stereochemical control is a paramount objective, central to the synthesis of pharmaceuticals, agrochemicals, and complex natural products. Among the arsenal of olefination reactions, the Julia olefination family stands out for its reliability and versatility. However, the term "Julia Olefination" encompasses several distinct methodologies developed over decades. This guide provides an in-depth comparison between the foundational Classical Julia-Lythgoe Olefination and its more modern, streamlined variant, the Modified Julia-Kocienski Olefination , which employs reagents like benzyl methyl sulfone activated by specific heteroaryl groups.
This analysis moves beyond a simple recitation of facts to explain the causality behind experimental choices, offering field-proven insights for researchers and drug development professionals to select the optimal strategy for their synthetic challenges.
Part 1: The Mechanistic Divide: Understanding What Drives Selectivity
The fundamental difference between the classical and modified Julia olefinations lies in their reaction mechanisms, which directly dictates the reaction conditions, procedural complexity, and, most critically, the origin of stereoselectivity.
The Classical Julia-Lythgoe Olefination: A Stepwise Path to (E)-Alkenes
First reported by Marc Julia and Jean-Marc Paris in 1973, and later refined by Lythgoe and Kocienski, the classical protocol is a robust, multi-step process for producing predominantly trans-(or E)-alkenes.[1][2] It is typically conducted as a two-pot procedure involving four distinct stages.[3][4]
-
Deprotonation: An alkyl phenyl sulfone is deprotonated with a strong base (e.g., n-butyllithium) to form a sulfonyl-stabilized carbanion.
-
Carbonyl Addition: The carbanion adds to an aldehyde or ketone, forming a β-alkoxy sulfone intermediate.
-
Hydroxyl Activation: The resulting hydroxyl group is activated, typically via acylation (e.g., with acetic anhydride or benzoyl chloride), to form a stable β-acyloxy sulfone.
-
Reductive Elimination: The β-acyloxy sulfone is treated with a reducing agent, most commonly sodium amalgam (Na/Hg) or samarium diiodide (SmI₂), to furnish the alkene.[5]
The key to the Julia-Lythgoe olefination's high (E)-selectivity lies in the final reductive elimination step. The mechanism is believed to proceed through radical intermediates that can equilibrate to the more thermodynamically stable trans-vinyl radical before protonation.[5] Consequently, the stereochemistry of the β-alkoxy sulfone intermediate does not influence the final alkene geometry; both diastereomers converge to produce the (E)-alkene.[3][6]
Caption: The classical Julia-Lythgoe two-pot olefination workflow.
The Modified Julia-Kocienski Olefination: A One-Pot Evolution
To overcome the drawbacks of the classical method—namely its multi-step nature and the use of harsh, often toxic reducing agents—a modified version was developed.[5] The innovation, pioneered by Sylvestre Julia and further advanced by Kocienski, involves replacing the simple phenylsulfonyl group with an electron-withdrawing heteroaryl sulfone, such as benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT).[1][3] This modification enables the reaction to proceed in a single pot under milder conditions.[7]
-
Deprotonation & Addition: As before, the sulfone is deprotonated (e.g., with KHMDS or LHMDS) and added to a carbonyl compound to form a β-alkoxy sulfone.
-
Smiles Rearrangement: The electron-deficient heteroaryl group facilitates a spontaneous intramolecular rearrangement known as the Smiles rearrangement. The alkoxide attacks the heteroaryl ring, transferring the aryl group from the sulfur to the oxygen atom.[1][5]
-
Spontaneous Elimination: The resulting β-aryloxy sulfinate intermediate is unstable and spontaneously eliminates sulfur dioxide (SO₂) and an aryloxide salt to form the alkene.[5]
Crucially, in this modified pathway, all steps following the initial carbonyl addition are stereospecific.[3] This means the (E/Z) selectivity of the final alkene is a direct consequence of the syn/anti diastereoselectivity of the initial addition step.[8][9] This provides a powerful handle for controlling the stereochemical outcome. The highly (E)-selective nature of the popular PT-sulfone variant, for example, results from a kinetically controlled, diastereoselective addition that preferentially forms the anti-β-alkoxysulfone, which then stereospecifically decomposes to the (E)-alkene.[5][9]
Caption: The streamlined one-pot Julia-Kocienski olefination mechanism.
Part 2: Head-to-Head Performance Comparison
The choice between these two powerful methods depends on the specific requirements of the synthesis, including desired stereochemistry, functional group tolerance, and practical considerations like procedural simplicity.
| Feature | Julia-Lythgoe Olefination | Julia-Kocienski Olefination | Senior Scientist's Insight |
| Stereoselectivity | Consistently high (E)-selectivity [3] | Tunable ; typically high (E)-selectivity with PT-sulfones (>95:5).[2] Can be tuned for (Z)-selectivity with other heteroaryl groups (e.g., pyridinyl) or conditions.[7][10] | The J-L is your go-to for guaranteed (E)-olefins when you can't risk mixtures. The J-K offers greater flexibility but requires careful optimization for the desired isomer. |
| Procedural Steps | Multi-step, two-pot procedure.[4] | Typically a one-pot reaction.[7] | The one-pot nature of the J-K is a significant advantage for efficiency, throughput, and reducing transfer losses, especially on a larger scale. |
| Reaction Conditions | Requires harsh reductive elimination (Na/Hg amalgam or SmI₂).[5] | Proceeds under mild basic conditions (e.g., KHMDS, -78 °C to RT).[2][11] | Avoiding pyrophoric bases and toxic heavy metals makes the J-K protocol safer, easier to handle, and more environmentally benign. |
| Substrate Scope | Good, but limited by tolerance to the strong reducing agent. | Excellent and broad . Tolerates a wide array of sensitive functional groups due to mild conditions.[8][12] | The J-K is often the method of choice in late-stage natural product synthesis where complex, multifunctional fragments must be coupled without damaging existing stereocenters or protecting groups.[8] |
| Byproducts | Requires stoichiometric heavy metal reductant, generating metallic waste. | Generates SO₂ and a soluble aryloxide salt, which are easily removed during workup. | The cleaner byproduct profile of the J-K simplifies purification, a non-trivial consideration in multi-step synthesis. |
Part 3: Field-Proven Experimental Protocols
To provide a practical context, below are representative, step-by-step protocols for each method. These are illustrative and should be adapted based on specific substrates.
Protocol 1: Classical Julia-Lythgoe Olefination
Objective: Synthesis of an (E)-alkene from an alkyl phenyl sulfone and an aldehyde.
Caption: Experimental workflow for the Julia-Lythgoe olefination.
Methodology:
-
Adduct Formation (Pot 1):
-
A solution of the alkyl phenyl sulfone (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere (N₂ or Ar).
-
n-Butyllithium (1.05 equiv) is added dropwise. Scientist's Insight: This low temperature prevents side reactions and ensures clean deprotonation. The appearance of a persistent color (often yellow or orange) indicates complete anion formation.
-
The solution is stirred for 30-60 minutes at -78 °C.
-
A solution of the aldehyde (1.1 equiv) in anhydrous THF is added slowly. The reaction is allowed to warm gradually to 0 °C or room temperature and monitored by TLC.
-
Once the starting materials are consumed, acetic anhydride (1.5 equiv) and a catalytic amount of DMAP are added to activate the intermediate alkoxide.
-
The reaction is quenched with saturated NH₄Cl solution, and the crude β-acyloxy sulfone is isolated via extraction.
-
-
Reductive Elimination (Pot 2):
-
The crude β-acyloxy sulfone is dissolved in a suitable solvent system, such as MeOH/THF.
-
A phosphate buffer (e.g., Na₂HPO₄) is added to maintain a neutral pH. Scientist's Insight: The reduction is sensitive to pH; buffering prevents side reactions and improves yields.
-
6% Sodium amalgam (5-10 equiv) is added portion-wise with vigorous stirring. The reaction can be exothermic.
-
The reaction is monitored by TLC. Upon completion, the mixture is decanted from the mercury, diluted, and extracted. The final product is purified by column chromatography.[13]
-
Protocol 2: Julia-Kocienski Olefination (PT-Sulfone Variant)
Objective: One-pot synthesis of an (E)-alkene from an alkyl PT-sulfone and an aldehyde.[11]
Caption: Experimental workflow for the one-pot Julia-Kocienski olefination.
Methodology:
-
To a stirred solution of the 1-phenyl-1H-tetrazol-5-yl (PT) sulfone (1.0 equiv) in anhydrous dimethoxyethane (DME) under a nitrogen atmosphere at -60 °C, a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.1 equiv) is added dropwise.[11] Scientist's Insight: KHMDS is often preferred over lithium bases as the potassium counterion can promote higher diastereoselectivity in the addition step, leading to better E/Z ratios.
-
The resulting dark solution is stirred at this temperature for 60-70 minutes.
-
The aldehyde (1.5 equiv) is added neat and dropwise. The mixture is stirred for another hour at -60 °C.
-
The cooling bath is removed, and the reaction is allowed to warm to ambient temperature and stirred overnight. Scientist's Insight: The slow warming allows the Smiles rearrangement and elimination steps, which are slower than the initial addition, to proceed to completion cleanly.
-
The reaction is quenched with water, diluted with an organic solvent (e.g., Et₂O), and washed sequentially with water and brine.
-
The organic layer is dried over MgSO₄, concentrated, and the resulting crude oil is purified by column chromatography to yield the highly (E)-enriched alkene.[11]
Conclusion and Strategic Recommendations
Both the Julia-Lythgoe and Julia-Kocienski olefinations are powerful and proven methods for stereoselective alkene synthesis.
-
The Classical Julia-Lythgoe Olefination remains a valuable tool when highly reliable, non-negotiable (E)-selectivity is required and the substrate can withstand the reductive conditions. Its procedural complexity and use of hazardous materials, however, make it less favorable for high-throughput or green chemistry applications.
-
The Modified Julia-Kocienski Olefination represents the modern state-of-the-art for this transformation.[8] Its operational simplicity (one-pot), mild conditions, broad functional group tolerance, and excellent, tunable stereoselectivity make it the superior choice for the vast majority of synthetic applications, particularly in the intricate context of complex molecule and drug candidate synthesis.[8][12] For any new project, the Julia-Kocienski reaction should be considered the primary starting point for sulfone-based olefination strategies.
References
- Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules. 2024. [Link][3][9][13]
- Blakemore, P.R. The Modified Julia Olefination: Alkene Synthesis via the Condensation of Metallated Heteroarylalkylsulfones with Carbonyl Compounds. J. Chem. Soc., Perkin Trans. 1. 2002. [Link]
- Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Consider
- Julia olefin
- Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Consider
- Julia Olefination Julia-Lythgoe Olefin
- Latest Developments in the Julia- Kocienski Olefination Reaction: Mechanistic Consider
- Julia olefin
- Latest Developments of the Julia-Kocienski Olefination Reaction: Mechanistic Consider
- The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds. Royal Society of Chemistry. 2002. [Link]
- Modified Julia Olefination, Julia-Kocienski Olefin
- On the Origin of E/Z Selectivity in the Modified Julia Olefination –Importance of the Elimination Step.
- Julia-Lythgoe Olefination.
- Julia-Kocienski Olefination.
- Julia-Kocienski Reaction-Based 1,3-Diene Synthesis: Aldehyde-Dependent (E,E/E,Z)-Selectivity. Organic Chemistry Portal. 2012. [Link]
- An Overview of Julia-lythgoe Olefin
- The Julia–Lythgoe olefination protocol.
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A Comparative Guide to the Spectroscopic Analysis of Benzyl Methyl Sulfone Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, benzyl methyl sulfone and its derivatives are pivotal structural motifs. The reactivity of these compounds is intrinsically linked to the transient intermediates formed during chemical transformations. Understanding the nature of these fleeting species—primarily carbanions and radical anions—is paramount for reaction optimization, mechanistic elucidation, and the rational design of novel synthetic methodologies. This guide provides a comprehensive comparison of spectroscopic techniques for the characterization of this compound reaction intermediates, grounded in experimental data and established protocols.
The Dichotomy of this compound Reactivity: Carbanions and Radical Anions
The synthetic utility of this compound stems from the reactivity of the benzylic position, which can be activated through two primary pathways: deprotonation to form a carbanion or single-electron transfer to generate a radical anion. The choice of reaction conditions dictates which intermediate is formed, opening up distinct avenues for chemical functionalization.
Visualizing the Reaction Pathways
Figure 1: Generation of carbanionic and radical anionic intermediates from this compound.
Generation of Reaction Intermediates: Foundational Protocols
The spectroscopic investigation of these transient species necessitates their controlled generation and, in some cases, stabilization. Below are foundational, step-by-step protocols for producing the carbanion and radical anion of this compound for subsequent spectroscopic analysis.
Experimental Protocol: Generation of this compound Carbanion
This protocol is designed for the generation of the carbanion intermediate for subsequent analysis by Nuclear Magnetic Resonance (NMR) or Ultraviolet-Visible (UV-Vis) spectroscopy.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Argon or Nitrogen gas supply
-
Schlenk line and appropriate glassware
-
Dry, NMR-compatible solvent (e.g., THF-d8)
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C overnight and allow to cool under a stream of inert gas.
-
Reagent Preparation: Accurately weigh this compound into a Schlenk flask and dissolve in anhydrous THF (or THF-d8 for NMR analysis) under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial to control the reaction and prevent unwanted side reactions.
-
Deprotonation: Slowly add a stoichiometric amount of n-BuLi dropwise to the stirred solution. The formation of the carbanion is often accompanied by a color change.
-
Equilibration: Allow the reaction mixture to stir at -78 °C for 30-60 minutes to ensure complete deprotonation.
-
Spectroscopic Analysis: The solution containing the carbanion is now ready for direct analysis by low-temperature NMR or UV-Vis spectroscopy. For analysis, the sample must be transferred under inert conditions to a pre-cooled spectrometer.
Experimental Protocol: Generation of this compound Radical Anion
This protocol outlines the generation of the radical anion for analysis by Electron Paramagnetic Resonance (EPR) spectroscopy.
Materials:
-
This compound
-
Anhydrous, degassed solvent (e.g., 1,2-dimethoxyethane (DME) or THF)
-
Alkali metal (e.g., sodium or potassium) or a chemical reductant (e.g., sodium naphthalenide)
-
High-vacuum line
-
EPR tube
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen anhydrous, degassed solvent.
-
Degassing: Thoroughly degas the solution by performing several freeze-pump-thaw cycles on a high-vacuum line to remove dissolved oxygen, which can quench the radical anion.
-
Reduction:
-
Alkali Metal Reduction: In a sealed apparatus connected to the vacuum line, distill a small amount of the alkali metal to create a clean, reactive mirror. Distill the degassed solvent over the metal mirror, followed by the this compound solution. The formation of the radical anion is typically indicated by a distinct color change.
-
Chemical Reduction: Alternatively, a solution of a chemical reductant like sodium naphthalenide can be prepared in a separate flask and added to the degassed this compound solution under vacuum.
-
-
Transfer to EPR Tube: Once the radical anion is formed, the solution is carefully transferred into an EPR tube under vacuum and sealed.
-
EPR Analysis: The sealed EPR tube can then be inserted into the EPR spectrometer for analysis.
A Comparative Spectroscopic Analysis of this compound Intermediates
The choice of spectroscopic technique is dictated by the nature of the intermediate being investigated. Each method provides unique structural and electronic information.
The this compound Carbanion: A Tale Told by NMR and UV-Vis
The this compound carbanion is a closed-shell species, making it amenable to characterization by NMR and UV-Vis spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the carbanion in solution. Key insights can be gained from both ¹H and ¹³C NMR.
-
¹H NMR: Upon deprotonation, a significant upfield shift of the benzylic proton signal is expected due to the increased electron density at the benzylic carbon. This provides direct evidence of carbanion formation.
-
¹³C NMR: The ¹³C NMR spectrum will show a pronounced upfield shift for the benzylic carbon, again reflecting the increased electron density. Furthermore, analysis of the aromatic region can reveal the extent of charge delocalization into the phenyl ring.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The formation of the this compound carbanion results in a conjugated system that absorbs light in the UV-Vis region. The appearance of a new, often intense, absorption band at a longer wavelength compared to the neutral precursor is a hallmark of carbanion formation.[2][3] The position and intensity of this absorption are sensitive to the solvent and any substituents on the aromatic ring, providing insights into the electronic structure of the carbanion.[2][3]
| Spectroscopic Technique | Information Gained for Carbanion Analysis | Advantages | Limitations |
| ¹H NMR | - Confirmation of deprotonation through upfield shift of benzylic proton signal. - Information on the symmetry of the carbanion. | - Provides detailed structural information. - Can be used for quantitative analysis. | - Requires low temperatures to prevent decomposition. - Can be complicated by the presence of other species in solution. |
| ¹³C NMR | - Direct observation of the carbanionic carbon. - Assessment of charge delocalization into the phenyl ring.[1] | - Provides direct information about the carbon skeleton. | - Lower sensitivity than ¹H NMR. - Requires longer acquisition times. |
| UV-Vis | - Confirmation of carbanion formation through the appearance of a new absorption band. - Information on the electronic structure and conjugation.[2][3] | - High sensitivity, suitable for detecting low concentrations of the intermediate. - Can be used for kinetic studies. | - Provides limited structural information. - Broad absorption bands can make interpretation challenging. |
The this compound Radical Anion: Unveiling the Unpaired Electron with EPR and Transient Absorption Spectroscopy
The paramagnetic nature of the this compound radical anion makes it an ideal candidate for study by Electron Paramagnetic Resonance (EPR) spectroscopy. Transient absorption spectroscopy can also provide valuable kinetic and electronic information.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR is the most direct method for detecting and characterizing radical species. The EPR spectrum of the this compound radical anion will be centered around a g-value close to that of a free electron (approximately 2.0023). The hyperfine coupling of the unpaired electron with magnetic nuclei (¹H and, with isotopic labeling, ¹³C) provides a detailed map of the spin density distribution within the radical anion. This allows for the identification of the atoms that bear the highest degree of unpaired electron character. For sulfone radical anions, significant spin density is often localized on the sulfonyl group and delocalized into the aromatic ring.
Transient Absorption Spectroscopy
Similar to the carbanion, the radical anion will have a distinct electronic absorption spectrum. Using techniques like flash photolysis or pulse radiolysis, the transient absorption spectrum of the radical anion can be recorded. This provides information on its electronic transitions and can be used to monitor its formation and decay kinetics.
| Spectroscopic Technique | Information Gained for Radical Anion Analysis | Advantages | Limitations |
| EPR | - Unambiguous detection of the radical species. - Detailed information on the spin density distribution through hyperfine coupling constants. | - Highly specific for paramagnetic species. - Provides detailed electronic structure information. | - Requires specialized equipment. - Can be sensitive to oxygen and other paramagnetic impurities. |
| Transient Absorption | - Observation of the electronic absorption spectrum of the radical anion. - Kinetic data on the formation and decay of the radical. | - High time resolution, allowing for the study of very fast reactions. - Can be used to determine reaction rate constants. | - Provides less detailed structural information compared to EPR. - Can be challenging to assign spectral features to specific species in complex reaction mixtures. |
Concluding Remarks: A Synergistic Approach to Mechanistic Insight
The comprehensive characterization of this compound reaction intermediates requires a multi-faceted spectroscopic approach. While NMR provides unparalleled structural detail for carbanions, UV-Vis offers high sensitivity and kinetic information. For radical anions, EPR is the definitive tool for confirming their presence and mapping their electronic structure, while transient absorption spectroscopy provides a window into their dynamic behavior. By judiciously selecting and combining these powerful analytical techniques, researchers can gain a deep and nuanced understanding of the fleeting intermediates that govern the reactivity of this compound, paving the way for the development of more efficient and selective synthetic transformations.
References
- Carroll, N. M., & O'Sullivan, W. I. (1965). Benzylation and Benzoylation of Methyl Phenacyl Sulfone. The Journal of Organic Chemistry, 30(8), 2832-2834. [Link]
- Corey, E. J., & Chaykovsky, M. (1965). Methylsulfinyl Carbanion (CH3-SO-CH2-). Formation and Applications to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353-1364. [Link]
- Crestoni, M. E., Chiavarino, B., Steinmetz, V., & Fornarini, S. (2012). Communication: Vibrational study of a benzyl carbanion: deprotonated 2,4-dinitrotoluene. The Journal of Chemical Physics, 137(18), 181101. [Link]
- García Ruano, J. L., Parra, A., & Alemán, J. (2017). Stereoselective Control of Planar α-Dimethylsulfonium Benzyl Carbanions. Synthesis of Optically Pure trans-Aziridines. The Journal of Organic Chemistry, 82(11), 5789-5798. [Link]
- Jenks, W. S. (2003). α-Sulfonyl Carbanions: Combined Kinetic, Thermodynamic, and NMR Approaches for the Study of the Ionization of Benzyltriflones in Me2SO and H2O−Me2SO Mixtures. Journal of the American Chemical Society, 125(20), 6148-6158. [Link]
- Kemp, D. L., Litton, J. F., Kondrat, R. W., Cameron, D., Day, R. J., Glish, G. L., ... & Cooks, R. G. (n.d.). Theses. Aston Labs - Purdue University. [Link]
- Manoj, A. (2019). Synthesis and anion photoelectron spectroscopy studies of oxyluciferins and oxyinfraluciferins (Doctoral dissertation, UCL (University College London)). [Link]
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 13016, Benzyl methyl sulfide.
- O'Ferrall, R. A. M., & Murray, B. A. (1994). α-Sulfonyl Carbanions: Combined Kinetic, Thermodynamic, and NMR Approaches for the Study of the Ionization of Benzyltriflones in Me2SO and H2O−Me2SO Mixtures. Journal of the American Chemical Society, 116(23), 10513-10521. [Link]
- Puica-Melniciuc, N., Ivan, L. M., Closca, V., & Dorohoi, D. O. (2019). Solvatochromic Study of Two Carbanion Monosubstituted 4-Tolyl-1,2,4-triazol-1-ium Phenacylids in Binary Hydroxyl Solvent Mixtures. Molecules, 24(12), 2289. [Link]
- Ramaswamy, S., & Jayaraman, N. (2018). UV light promoted 'Metal'/'Additive'-free oxidation of alcohols: investigating the role of alcohols as electron donors. Scientific reports, 8(1), 1-10. [Link]
- Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
- Sivasudha, T., & Theetharappan, M. (2020). Synthesis, Characterization and Solvent Effect on the Absorption of Carbanionic Sigma Complex. Oriental Journal of Chemistry, 36(4), 694-700. [Link]
- Urberg, M. M., & Kaiser, E. T. (1967). Electron Paramagnetic Resonance Spectra of Thioxanthone and Thioxanthone Sulfone Anion Radicals. Journal of the American Chemical Society, 89(20), 5179-5181. [Link]
- Wertz, J. E., & Bolton, J. R. (2007). Electron spin resonance: elementary theory and practical applications. Springer Science & Business Media.
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- Zaitsev, V. D., & Plyusnin, V. F. (1993). Ultraviolet absorption spectra of the benzyl radical formed during pulse radiolysis. Journal of Photochemistry and Photobiology A: Chemistry, 72(1), 1-4. [Link]
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A Senior Application Scientist's Guide to the Comparative Utility of Sulfones in Organic Synthesis
Introduction: The Sulfone Group as a "Chemical Chameleon"
In the landscape of organic synthesis, the sulfone functional group (R-SO₂-R') stands out for its remarkable versatility. Often described as a "chemical chameleon," its utility stems from a unique combination of electronic and structural properties.[1][2] The strong electron-withdrawing nature of the sulfonyl moiety can activate adjacent positions for nucleophilic attack, stabilize carbanions, and serve as a competent leaving group.[1][3] This duality allows sulfones to participate in a vast array of transformations, from classical olefination reactions to modern cross-coupling strategies.
This guide provides a comparative analysis of sulfones in key synthetic applications. We will move beyond simple procedural descriptions to explore the underlying principles that govern their reactivity, offering a rationale for choosing a sulfone-based methodology over other alternatives. The content herein is grounded in field-proven insights and supported by experimental data to aid researchers, scientists, and drug development professionals in leveraging the full potential of this powerful functional group. Many biologically active molecules, such as the migraine treatment eletriptan and the antibacterial agent dapsone, feature a sulfone unit, underscoring the importance of mastering their synthesis and application in medicinal chemistry.[1][4][5]
Section 1: Sulfones as Leaving Groups in Nucleophilic Substitution
The effectiveness of a leaving group is fundamentally tied to the stability of the anion it forms upon departure. Good leaving groups are the conjugate bases of strong acids.[6] In this context, sulfinate anions (RSO₂⁻), the leaving group derived from sulfones, are compared with traditional leaving groups like halides and other sulfonate esters (triflates, tosylates, mesylates).
While not as reactive as "super" leaving groups like triflates, the sulfonyl group's departure as a sulfinate anion is a key feature in many reactions.[7][8] Its reactivity is often tunable based on the R group, providing a level of control not always possible with halides. However, in standard Sₙ1/Sₙ2 reactions, sulfonate esters are generally superior leaving groups compared to the entire sulfone moiety acting as a leaving group. A more relevant comparison is with other sulfonates.
Comparative Analysis with Other Sulfonate Esters
Triflate (CF₃SO₃⁻), tosylate (CH₃C₆H₄SO₃⁻), and mesylate (CH₃SO₃⁻) are among the most common leaving groups in organic synthesis.[9] Their leaving group ability is directly proportional to the stability of the resulting anion, which can be quantified by the pKa of the conjugate acid.
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Sₙ2 Rate (approx.) |
| Triflate | TfO⁻ | Triflic Acid (CF₃SO₃H) | ~ -14 | ~ 4.4 x 10⁴ |
| Tosylate | TsO⁻ | p-Toluenesulfonic Acid | ~ -2.8 | ~ 3.6 |
| Mesylate | MsO⁻ | Methanesulfonic Acid | ~ -1.9 | ~ 1.0 |
| (Data compiled from multiple sources for comparative purposes)[6][9] |
Expertise & Experience: The triflate group is exceptionally effective due to the powerful inductive electron-withdrawal by the three fluorine atoms, which extensively delocalizes the negative charge on the anion.[6] This makes it the leaving group of choice for unreactive substrates. Tosylates and mesylates are workhorse leaving groups, offering a good balance of reactivity and cost. While the entire sulfone does not depart in the same way, its role as a leaving group in reactions like the Ramberg-Bäcklund or in desulfonylative cross-couplings is mechanistically distinct but equally powerful.[7][10]
Section 2: Sulfones in Alkene Synthesis: A Strategic Comparison
Sulfone-based methodologies provide powerful and often highly stereoselective routes to alkenes. The two most prominent examples are the Julia-Kocienski Olefination and the Ramberg-Bäcklund Reaction.
The Julia-Kocienski Olefination vs. Wittig and HWE Reactions
The Julia-Kocienski olefination, a modification of the classical Julia-Lythgoe reaction, couples a heteroaryl sulfone with a carbonyl compound to form an alkene, typically with high E-selectivity.[11][12] This method stands as a critical alternative to phosphorus-based methods like the Wittig and Horner-Wadsworth-Emmons (HWE) reactions.
Workflow of the Julia-Kocienski Olefination
Caption: General workflow of the one-pot Julia-Kocienski olefination.
Comparative Analysis of Olefination Methods
| Feature | Julia-Kocienski Olefination | Horner-Wadsworth-Emmons (HWE) | Wittig Reaction (unstabilized ylide) |
| Typical Selectivity | Highly E-selective | Highly E-selective | Highly Z-selective |
| Sulfone/Phosphonate | Heteroaryl sulfones (e.g., PT, BT) | Phosphonate esters | Phosphonium salts |
| Base Requirement | Strong, non-nucleophilic (KHMDS, NaHMDS) | Moderately strong (NaH, DBU) | Strong (n-BuLi, NaH) |
| Substrate Scope | Broad; tolerant of many functional groups | Good; sensitive to sterically hindered ketones | Good; sensitive to enolizable ketones |
| Byproducts | SO₂, water-soluble heteroaryl salt | Water-soluble phosphate salt | Triphenylphosphine oxide (often difficult to remove) |
Trustworthiness: The Julia-Kocienski olefination's primary advantage lies in its operational simplicity (often a one-pot procedure) and the generation of easily removable byproducts.[12][13] Unlike the Wittig reaction, where the removal of triphenylphosphine oxide can be a significant purification challenge, the byproducts of the Julia-Kocienski reaction are readily separable. The choice of the heteroaryl sulfone is critical for controlling selectivity; for instance, 1-phenyl-1H-tetrazol-5-yl (PT) sulfones are renowned for providing excellent E-selectivity due to steric factors in the transition state.[12]
The Ramberg-Bäcklund Reaction
This reaction provides a unique pathway to alkenes from α-halo sulfones via the extrusion of sulfur dioxide.[14][15] It is particularly valuable for synthesizing strained cyclic alkenes, a task that can be challenging for intermolecular methods.[16]
Mechanism of the Ramberg-Bäcklund Reaction
Caption: The mechanistic pathway of the Ramberg-Bäcklund Reaction.
Expertise & Experience: The Ramberg-Bäcklund reaction's power is in its ability to form a carbon-carbon double bond where two carbon-sulfur bonds once existed.[14] While the classical procedure requires the synthesis of an α-halo sulfone, modern modifications allow for an in situ halogenation, enabling a direct conversion from a sulfone to an alkene.[10][17] The stereoselectivity can be influenced by the base strength, with weaker bases often favoring Z-alkenes.[10][17]
Section 3: Sulfones in Modern Cross-Coupling Reactions
More recently, sulfones have emerged as versatile electrophiles in transition-metal-catalyzed cross-coupling reactions, presenting a stable and modular alternative to traditional organohalides.[7][18] This is particularly true in nickel-catalyzed and radical-based methodologies.[2][19]
Sulfones vs. Organohalides as Coupling Partners
| Feature | Sulfone Electrophiles | Organohalide Electrophiles |
| Stability | Generally high; often crystalline, bench-stable solids | Varies; some are light or moisture sensitive |
| Toxicity | Generally lower toxicity profile | Can be toxic; alkyl iodides are lachrymatory |
| Modularity | High; the non-reacting R' group on the sulfone can be easily modified | Moderate; synthesis of diverse halides can be multi-step |
| Reactivity | Less reactive than halides, requiring specific catalytic activation (e.g., Ni-catalysis) | High reactivity (I > Br > Cl), well-established in Pd-catalysis |
| α-Functionalization | Facile; the acidity of α-protons allows for easy pre-functionalization | More complex; requires organometallic intermediates |
Authoritative Grounding: The use of sulfones, particularly those bearing a 1-phenyl-1H-tetrazol-5-yl (PT) group, as alkyl coupling partners in nickel-catalyzed radical cross-coupling has proven advantageous for preparing pharmaceutically relevant scaffolds.[19] Their stability and the ability to pre-functionalize the molecule at the α-position before the cross-coupling step offer significant synthetic advantages over organohalides.[20] This modularity allows for the rapid assembly of complex, sp³-rich architectures that would otherwise require more convoluted synthetic routes.[19]
Catalytic Cycle for Desulfonylative Cross-Coupling
Caption: A plausible catalytic cycle for Ni-catalyzed desulfonylative coupling.
Experimental Protocols
Protocol 1: Julia-Kocienski Olefination (General Procedure)
This protocol describes a general, one-pot procedure for the synthesis of an E-alkene from an aldehyde and a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the PT-sulfone (1.0 equiv) and the aldehyde (1.2 equiv).
-
Dissolution: Dissolve the starting materials in a suitable anhydrous solvent (e.g., THF, DME) to a concentration of approximately 0.1 M.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.1 equiv, typically 0.5 M in toluene) dropwise to the stirred mixture over 10-15 minutes. The solution may change color upon addition.
-
Reaction: Stir the reaction at -78 °C for 1-4 hours, monitoring by TLC or LC-MS for the consumption of starting materials.
-
Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the desired alkene.
Protocol 2: Ramberg-Bäcklund Reaction (Myers' Modification)
This protocol describes the direct conversion of a sulfone to an alkene using an in situ halogenation procedure.
-
Preparation: To a round-bottom flask, add the sulfone (1.0 equiv) and dissolve it in a 1:1 mixture of carbon tetrachloride (CCl₄) and tert-butanol.
-
Base Addition: Add potassium hydroxide (KOH, ~4.0 equiv), either as a powder or a concentrated aqueous solution, to the vigorously stirred mixture.
-
Reaction: Heat the reaction mixture to reflux (typically around 60-70 °C) and stir for 2-18 hours. Monitor the reaction progress by TLC or GC-MS. Caution: This reaction can be exothermic.
-
Cooling & Dilution: After completion, cool the reaction to room temperature and dilute with water and a suitable organic solvent (e.g., diethyl ether or hexanes).
-
Extraction: Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with the organic solvent.
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and carefully concentrate in vacuo (the alkene product may be volatile). Further purification can be achieved by distillation or column chromatography if necessary.
Conclusion
Sulfones are far more than simple, inert functional groups; they are versatile synthetic intermediates that offer unique solutions to common synthetic challenges.[1] In olefination chemistry, the Julia-Kocienski reaction provides a robust, E-selective alternative to phosphorus-based reagents, often with simpler purification.[11] The Ramberg-Bäcklund reaction offers a strategic method for forming double bonds, especially within cyclic systems.[3] In the rapidly evolving field of cross-coupling, sulfones are proving to be stable, highly modular, and effective electrophilic partners, enabling the construction of complex molecular architectures.[19][21] By understanding the comparative advantages and mechanistic underpinnings of sulfone chemistry, researchers can unlock new and efficient pathways in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
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- Modified Julia Olefination, Julia-Kocienski Olefin
- Julia olefin
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A Senior Application Scientist's Guide to the Stereochemical Validation of Benzyl Methyl Sulfone Addition Products
The spatial arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological function. In drug development, where molecules are designed to interact with specific chiral biological targets, the difference between a therapeutic agent and an inert or even toxic substance can come down to the three-dimensional orientation of a single stereocenter.[1] Benzyl methyl sulfone and its derivatives are versatile building blocks in medicinal chemistry, and the products derived from their addition reactions frequently possess one or more new stereocenters.[2][3] Consequently, unambiguous validation of the stereochemistry of these products is not merely a matter of analytical rigor; it is a fundamental requirement for advancing a compound through the development pipeline.
This guide provides a comparative analysis of the principal analytical techniques used to determine the stereochemistry of this compound addition products. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, offering field-proven insights to help you design a self-validating analytical strategy.
Pillar 1: X-ray Crystallography – The Definitive Answer
Single-crystal X-ray diffraction (XRD) is universally regarded as the "gold standard" for determining molecular structure, providing an unambiguous 3D map of atoms in space.[4][5][6] It is the most direct and reliable method for assigning both relative and absolute stereochemistry.[7]
Causality of Choice: Why XRD is Authoritative
The power of XRD lies in its ability to directly observe the spatial arrangement of atoms. For chiral molecules that crystallize in a non-centrosymmetric space group, XRD can distinguish between enantiomers through a phenomenon known as anomalous dispersion.[7][8] By analyzing the differences in diffraction intensities of specific reflection pairs (Bijvoet pairs), the absolute configuration can be determined with a high degree of confidence, often quantified by the Flack parameter.[8]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth (The Critical Hurdle):
-
Dissolve the purified this compound product in a minimal amount of a suitable solvent or solvent mixture.
-
Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion to grow single crystals of sufficient size and quality (typically >0.1 mm in each dimension).[7] This step is often the most challenging and may require extensive screening of conditions.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Cool the crystal under a stream of liquid nitrogen to minimize thermal motion.
-
Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Refine the structural model against the experimental data.
-
-
Absolute Stereochemistry Determination:
-
For a non-centrosymmetric crystal, refine the Flack parameter. A value close to 0 indicates the correct absolute configuration has been assigned, while a value near 1 suggests the inverted structure is correct.[8]
-
Data Interpretation & Validation
The primary output is a refined 3D structural model from which the Cahn-Ingold-Prelog (R/S) designation for each stereocenter can be assigned directly. The Flack parameter provides a statistical measure of confidence in this assignment.
Caption: Workflow for absolute structure determination by X-ray crystallography.
Pillar 2: NMR Spectroscopy – The Versatile Workhorse
NMR spectroscopy is indispensable for structural elucidation. While it primarily reveals relative stereochemistry through correlations and coupling constants, it can be extended to determine absolute configuration through the use of chiral derivatizing agents.
Part A: Determining Relative Stereochemistry via NOE
The Nuclear Overhauser Effect (NOE) is a powerful tool for probing spatial proximity between protons. By irradiating a specific proton and observing which other protons show an enhanced signal, one can map through-space relationships and deduce relative stereochemistry, especially in rigid cyclic or polycyclic systems.
Part B: Determining Absolute Configuration via Mosher's Method
For acyclic products or those with key hydroxyl or amine functionalities, Mosher's ester analysis is a robust NMR-based method for assigning absolute configuration.[9][10] The technique is predicated on converting the chiral analyte into a pair of diastereomers whose NMR spectra can be readily distinguished.
Causality of Choice: Why Mosher's Method Works
The method involves reacting the chiral alcohol (or amine) with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[11] The resulting diastereomeric esters adopt a preferred conformation where the bulky trifluoromethyl, methoxy, and phenyl groups of the MTPA moiety create a distinct anisotropic magnetic environment. Protons on one side of the MTPA plane will be shielded, while those on the other will be deshielded. By comparing the ¹H NMR chemical shifts of the (R)-MTPA ester to the (S)-MTPA ester (Δδ = δS - δR), a consistent pattern of positive and negative values emerges, allowing for the assignment of the absolute configuration of the original carbinol center.[9][11]
Experimental Protocol: Mosher's Ester Analysis
-
Esterification:
-
NMR Acquisition:
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
It is crucial to perform supporting 2D NMR experiments (e.g., COSY, HSQC) to unambiguously assign all relevant proton signals for both diastereomers.[13]
-
-
Data Analysis:
-
Carefully align the spectra and measure the chemical shifts (δ) for all assigned protons.
-
Calculate the difference in chemical shifts: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).
-
Map the positive and negative Δδ values onto the molecular structure. Protons with Δδ > 0 are on one side of the Mosher ester plane, and those with Δδ < 0 are on the other. This spatial distribution directly correlates to the absolute configuration of the carbinol center.
-
Caption: Workflow for Mosher's method to determine absolute configuration.
Pillar 3: Chiral HPLC – The Purity Arbiter
Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for separating enantiomers and, therefore, for determining the enantiomeric purity (e.g., enantiomeric excess, e.e.) of a reaction product.[14]
Causality of Choice: How Chiral Separation Occurs
This technique relies on a chiral stationary phase (CSP), which creates a chiral environment within the column.[15] As the enantiomeric mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP.[16] Due to differences in their 3D structures, one enantiomer will have a stronger (or more frequent) interaction with the CSP than the other, leading to different retention times and, thus, separation. Polysaccharide-based and macrocyclic antibiotic-based CSPs are particularly effective for a wide range of compounds, including sulfones.[15][17]
Experimental Protocol: Chiral HPLC Analysis
-
Column and Mobile Phase Screening:
-
Select a set of chiral columns based on the structure of the analyte (e.g., Chiralcel OD-H, Chiralpak IA/IB/IC for general screening).
-
Screen different mobile phase compositions (normal phase, reversed-phase, polar organic) to achieve baseline separation.
-
-
Method Optimization:
-
Fine-tune the mobile phase composition, flow rate, and column temperature to optimize resolution and analysis time.
-
-
Quantification:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% e.e.) = [ (Area1 - Area2) / (Area1 + Area2) ] * 100.
-
Data Interpretation & Validation
Chiral HPLC provides the ratio of enantiomers present but does not inherently identify which peak corresponds to which enantiomer. The absolute configuration must be assigned by an independent method (like X-ray crystallography or Mosher's method) or by analyzing a sample of a known, enantiomerically pure standard. Once this correlation is made, HPLC becomes a rapid and reliable tool for routine analysis of stereochemical outcomes.
Comparative Guide: Selecting the Right Tool
The choice of analytical technique is dictated by the research question, the nature of the sample, and the resources available.
| Parameter | X-ray Crystallography | NMR (Mosher's Method) | Chiral HPLC |
| Primary Output | Absolute & Relative Stereochemistry | Absolute Stereochemistry | Enantiomeric Purity (% e.e.) |
| Sample Requirement | High-quality single crystal | Soluble sample with -OH or -NH₂ group | Soluble sample |
| Key Strength | Unambiguous, definitive 3D structure.[5] | No crystallization needed; uses standard equipment.[11] | High throughput, excellent for quantification and preparative separation.[14][18] |
| Key Limitation | Crystal growth can be a significant bottleneck.[12][13] | Requires derivatization; interpretation can be complex for flexible molecules. | Does not assign absolute configuration without a known standard. |
| Self-Validation | High; Flack parameter provides statistical confidence.[8] | High; requires consistent Δδ patterns across multiple protons.[12] | Low for assignment; requires external validation for peak identity. |
Conclusion: An Integrated Approach
For novel this compound addition products, a multi-faceted validation strategy is most robust. An ideal workflow involves using chiral HPLC to establish the enantiomeric purity of the bulk material. Subsequently, a portion of the material can be subjected to crystallization trials for X-ray analysis. If crystals are obtained, the resulting structure provides the definitive assignment, which can then be correlated with the HPLC elution order. If crystallization fails, and the molecule possesses a suitable functional handle, Mosher's method provides a reliable alternative for assigning the absolute configuration. By understanding the principles, strengths, and limitations of each technique, researchers can confidently and accurately define the stereochemical integrity of their molecules, a critical step on the path from discovery to application.
References
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- Purechemistry. (2024).
- Thieme. (n.d.). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. [Link]
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- ResearchGate. (2021).
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- Organic Chemistry Portal. (n.d.). Benzyl Sulfone synthesis by C-S coupling reactions. [Link]
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- Phenomenex. (n.d.).
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A Comparative Guide to the Validation of Reaction Kinetics for Benzyl Methyl Sulfone Additions
For Researchers, Scientists, and Drug Development Professionals
The addition of carbanions derived from sulfones, such as benzyl methyl sulfone, to electrophiles is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules in drug discovery.[1][2] The Julia-Kocienski olefination, a prominent example, relies on the nucleophilic addition of a sulfone-stabilized carbanion to an aldehyde or ketone.[3][4][5][6] Accurate determination of the reaction kinetics of these additions is paramount for process optimization, mechanistic understanding, and ensuring reaction scalability and safety.
This guide compares two principal methodologies for the validation of these reaction kinetics: In-Situ Spectroscopic Monitoring (Method A) and Offline Quenched Reaction Analysis (Method B) . Each method is presented with a self-validating protocol, experimental insights, and comparative data to inform your selection of the most appropriate technique for your research needs.
The Foundational Chemistry: Deprotonation and Nucleophilic Addition
The process begins with the deprotonation of the this compound at the α-carbon using a strong base to form a nucleophilic carbanion. The acidity of this proton is crucial and is influenced by the electron-withdrawing sulfone group.[7] The pKa of simple sulfones can be estimated, providing insight into the required base strength for efficient carbanion formation.[7][8][9] This carbanion then undergoes a nucleophilic addition to an electrophile, such as an aldehyde in the Julia-Kocienski reaction.[3][6]
Method A: In-Situ Spectroscopic Monitoring via ¹H NMR
This method offers real-time tracking of reactant consumption and product formation without disturbing the reaction mixture. It is particularly powerful for determining initial reaction rates and observing transient intermediates.
Causality in Experimental Design
The choice of Nuclear Magnetic Resonance (NMR) spectroscopy is predicated on its ability to provide quantitative data on the concentration of specific chemical species over time.[10][11] By integrating the signals of reactants and products, a precise reaction profile can be constructed.[10] The use of a deuterated solvent (e.g., DMSO-d6) is essential to avoid interference from solvent protons.[10][11] An internal standard with a known concentration is included for accurate quantification.
Experimental Protocol: A Self-Validating System
-
Reagent Preparation: Prepare a stock solution of this compound and the electrophile in anhydrous deuterated solvent (e.g., DMSO-d6) within a glovebox to prevent moisture contamination.[10] Prepare a separate stock solution of the base (e.g., sodium hydride) and a non-reactive internal standard (e.g., anisole).[10]
-
NMR Sample Preparation: In an NMR tube, combine the this compound/electrophile stock solution. The tube is then placed in the NMR spectrometer and allowed to reach thermal equilibrium at the desired reaction temperature.[10]
-
Initiation and Data Acquisition: The reaction is initiated by injecting the base solution into the NMR tube. Immediately begin acquiring ¹H NMR spectra at regular time intervals.[10][11]
-
Data Processing: Process the spectra to integrate the characteristic peaks of the reactants, products, and the internal standard.
-
Kinetic Analysis: The concentration of each species at a given time is calculated relative to the internal standard.[10] Plot the concentration of the limiting reagent versus time to determine the reaction order and rate constant. The method of initial rates can be employed for this purpose.[10]
Workflow for In-Situ ¹H NMR Kinetic Analysis
Caption: Workflow for In-Situ ¹H NMR Kinetic Analysis.
Method B: Offline Quenched Reaction Analysis via HPLC
This traditional approach involves stopping the reaction at specific time points and analyzing the composition of the mixture using High-Performance Liquid Chromatography (HPLC). It is a robust method suitable for a wide range of reaction conditions.
Causality in Experimental Design
The core principle of this method is to halt the chemical reaction instantaneously ("quench") to accurately capture the composition at that moment. The choice of quenching agent is critical; it must rapidly neutralize a key reactive species. For sulfone carbanion additions, a protic acid is an effective quenching agent. HPLC is chosen for its high resolution, sensitivity, and ability to separate complex mixtures, allowing for accurate quantification of reactants and products.[12]
Experimental Protocol: A Self-Validating System
-
Reaction Setup: The reaction is set up in a temperature-controlled vessel with vigorous stirring to ensure homogeneity.
-
Sampling and Quenching: At predetermined time intervals, an aliquot of the reaction mixture is withdrawn and immediately added to a quenching solution (e.g., a solution of acetic acid in the mobile phase).
-
Sample Preparation for HPLC: The quenched samples are diluted to an appropriate concentration for HPLC analysis.
-
HPLC Analysis: The samples are injected into an HPLC system equipped with a suitable column and detector (e.g., UV-Vis). A validated HPLC method is used to separate and quantify the reactants and products.[12]
-
Calibration: A calibration curve is generated for each analyte by injecting standards of known concentrations to ensure accurate quantification.[12]
-
Kinetic Analysis: The concentration of each species is determined from the HPLC data. A plot of concentration versus time is then used to derive the kinetic parameters.
Workflow for Offline HPLC Kinetic Analysis
Caption: Workflow for Offline HPLC Kinetic Analysis.
Comparative Analysis of Methodologies
| Feature | Method A: In-Situ ¹H NMR | Method B: Offline HPLC |
| Data Resolution | High temporal resolution, continuous data stream. | Discrete data points, resolution limited by sampling frequency. |
| Sample Handling | Minimal; single sample preparation. | Multiple sampling and quenching steps; potential for error. |
| Reaction Conditions | Limited by NMR tube volume and spectrometer compatibility. | Highly flexible and scalable. |
| Sensitivity | Generally lower than HPLC. | High sensitivity, suitable for low concentration analytes. |
| Intermediate Detection | Possible to observe transient species. | Intermediates may be too short-lived to detect. |
| Validation Complexity | Requires careful shimming and stable temperature control. | Requires a fully validated HPLC method, including linearity, accuracy, and precision.[12] |
| Initial Rate Accuracy | Excellent due to high data density at the start of the reaction. | Dependent on the speed and timing of the first few samples. |
Decision Framework for Method Selection
The choice between in-situ and offline methods depends on the specific goals of the kinetic study.
Caption: Decision tree for selecting a kinetic analysis method.
Conclusion
Both in-situ spectroscopic monitoring and offline quenched reaction analysis are powerful, validatable methods for determining the reaction kinetics of this compound additions. The in-situ approach offers unparalleled real-time insight, ideal for mechanistic studies and initial rate determinations. Conversely, the offline method provides robustness and scalability, making it well-suited for process development and optimization in a drug development setting. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers to select the most appropriate methodology, ensuring the generation of accurate and reliable kinetic data.
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- The acidities of 4-arylsulfonylmethylpyridines and N-methyl and N-benzyl 4-arylsulfonylmethylpyridinium cations in aqueous solution. Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v92-332]
- The relative rates of addition of carbanions to the substituted nitroarenes – can quantum chemical calculations give meaningful predictions?. ResearchGate. [URL: https://www.researchgate.
- Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. ResearchGate. [URL: https://www.researchgate.
- Effects of substituents on the rates of addition of 2-phenylpropionitrile carbanion to nitroarenes. ResearchGate. [URL: https://www.researchgate.net/publication/233887140_Effects_of_substituents_on_the_rates_of_addition_of_2-phenylpropionitrile_carbanion_to_nitroarenes]
- Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
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- Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy. University of Pretoria. [URL: https://www.researchgate.net/publication/338271790_Reaction_Kinetics_of_the_Benzylation_of_Adenine_in_DMSO_Regio-Selectivity_Guided_by_Entropy]
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- Sulfones: An important class of organic compounds with diverse biological activities. ResearchGate. [URL: https://www.researchgate.net/publication/318991443_Sulfones_An_important_class_of_organic_compounds_with_diverse_biological_activities]
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A Researcher's Guide to Leaving Groups in the Julia-Kocienski Olefination: A Comparative Analysis
The Julia-Kocienski olefination stands as a cornerstone of modern organic synthesis, prized for its capacity to forge carbon-carbon double bonds with notable stereocontrol and broad functional group tolerance.[1][2] This one-pot modification of the classical Julia-Lythgoe reaction offers a more streamlined and efficient pathway to alkenes, making it a favored strategy in the synthesis of complex natural products and pharmaceuticals.[3][4] At the heart of this powerful transformation lies the heterocyclic sulfone, whose nature as a leaving group dictates not only the reaction's efficiency but, crucially, the stereochemical outcome of the newly formed olefin.[5][6]
This guide provides an in-depth comparative analysis of the most commonly employed leaving groups in the Julia-Kocienski olefination. We will delve into the mechanistic nuances that govern their reactivity and stereoselectivity, supported by experimental data to inform your selection of the optimal sulfone for your synthetic target.
The Mechanism: A Dance of Addition, Rearrangement, and Elimination
The efficacy of the Julia-Kocienski olefination is rooted in a sophisticated reaction cascade.[7] The process is initiated by the deprotonation of an alkyl heteroaryl sulfone to form a stabilized carbanion. This nucleophile then adds to a carbonyl compound, typically an aldehyde, to form a β-alkoxy sulfone intermediate.[5][8] This adduct undergoes a Smiles rearrangement, a key intramolecular nucleophilic aromatic substitution, where the heteroaryl group migrates from the sulfur to the oxygen atom.[9] The resulting sulfinate intermediate then spontaneously eliminates sulfur dioxide and the heteroaryloxide to furnish the desired alkene.[6]
The stereoselectivity of the final alkene product is determined early in this sequence, primarily by the diastereoselectivity of the initial addition of the sulfonyl carbanion to the carbonyl.[1] The choice of the heteroaryl sulfone leaving group profoundly influences this step, as well as the stability of the carbanion and the kinetics of the subsequent rearrangement and elimination.[5]
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Benchmarking benzyl methyl sulfone against other olefination methods
A Senior Application Scientist's Guide to Olefination Methodologies: Benchmarking Benzyl Methyl Sulfone in the Julia-Kocienski Reaction
In the landscape of synthetic organic chemistry, particularly within drug development, the formation of carbon-carbon double bonds is a foundational transformation. The choice of olefination method can significantly impact the efficiency, stereochemical outcome, and overall success of a synthetic route. This guide provides an in-depth comparison of the Julia-Kocienski olefination, with a focus on the performance of a simple reagent like this compound, against two other cornerstone methodologies: the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. Our analysis is grounded in mechanistic principles and supported by experimental data to empower researchers in making informed decisions for their synthetic challenges.
The Critical Role of Olefin Synthesis
The carbon-carbon double bond is a ubiquitous functional group in natural products and active pharmaceutical ingredients. Its geometry (E/Z isomerism) can have profound effects on biological activity. Consequently, the stereoselective synthesis of olefins is of paramount importance. The three methods discussed herein represent distinct and powerful approaches to this challenge, each with its own set of advantages and limitations.
The Julia-Kocienski Olefination: A Closer Look at Sulfone Reagents
The Julia-Kocienski olefination is a modification of the classical Julia olefination that provides a more direct, often one-pot, route to alkenes from sulfones and carbonyl compounds.[1] The reaction's success and stereoselectivity are critically dependent on the nature of the heteroaryl group attached to the sulfone, which acts as an activating group.[2] Commonly employed activating groups include benzothiazol-2-yl (BT) and 1-phenyl-1H-tetrazol-5-yl (PT), which are known to favor the formation of the more thermodynamically stable E-alkene with high selectivity.[3]
The use of a simple, non-activated sulfone such as this compound in a Julia-type reaction is less common. The key to the modern Julia-Kocienski reaction is the ability of the heteroaryl group to facilitate a Smiles rearrangement, which is a crucial step in the catalytic cycle. A simple methylsulfonyl group lacks this capability, meaning a classical Julia-Lythgoe procedure with a two-step reduction would be necessary, which is often less efficient and stereoselective. For the purpose of a direct comparison with the one-pot Wittig and HWE reactions, we will consider the performance of a closely related and well-documented Julia-Kocienski reagent: 1-phenyl-1H-tetrazol-5-yl benzyl sulfone.
Mechanism of the Julia-Kocienski Olefination
The reaction proceeds through the deprotonation of the sulfone to form a carbanion, which then adds to the carbonyl compound. The resulting alkoxide undergoes an intramolecular Smiles rearrangement, followed by the elimination of sulfur dioxide and the heteroaryloxide to yield the alkene.[2]
Caption: Mechanism of the Julia-Kocienski Olefination.
The Wittig Reaction: A Classic for Alkene Synthesis
Discovered by Georg Wittig in 1954, this reaction utilizes a phosphonium ylide to convert aldehydes and ketones into alkenes.[4] A key feature of the Wittig reaction is that the stereochemical outcome is largely dependent on the nature of the ylide. Unstabilized ylides, such as the one derived from benzyltriphenylphosphonium bromide, typically favor the formation of the Z-alkene.[5][6]
Mechanism of the Wittig Reaction
The reaction is believed to proceed through a concerted [2+2] cycloaddition of the ylide and the carbonyl compound to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[6]
Caption: Mechanism of the Wittig Reaction.
The Horner-Wadsworth-Emmons (HWE) Reaction: An E-Selective Alternative
The HWE reaction is a modification of the Wittig reaction that uses phosphonate-stabilized carbanions.[1] These carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts. A significant advantage of the HWE reaction is the high E-selectivity typically observed with stabilized phosphonates, such as triethyl phosphonoacetate.[7] Furthermore, the dialkyl phosphate byproduct is water-soluble, simplifying purification.[1]
Mechanism of the HWE Reaction
Similar to the Wittig reaction, the HWE reaction involves the addition of the phosphonate carbanion to the carbonyl compound to form an intermediate that eliminates to give the alkene and a phosphate salt.[1]
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
Performance Comparison: Experimental Data
To provide a clear and objective comparison, the following table summarizes representative experimental data for the olefination of benzaldehyde using reagents that will form stilbene or a related derivative.
| Olefination Method | Reagent | Aldehyde | Product | Yield (%) | E:Z Ratio | Reference |
| Julia-Kocienski | 1-Phenyl-1H-tetrazol-5-yl benzyl sulfone | Benzaldehyde | Stilbene | High | 64:36 | [8] |
| Wittig | Benzyltriphenylphosphonium bromide | Benzaldehyde | Stilbene | Moderate | ~20:80 (1:4) | [5] |
| HWE | Triethyl phosphonoacetate | Benzaldehyde | Ethyl cinnamate | High | >95:5 | [7] |
Note: The Julia-Kocienski reaction with a simple, non-heteroaryl activated sulfone like this compound would require a classical two-step procedure and is expected to provide lower yields and stereoselectivity compared to the modern one-pot variants. The data for the PT-activated sulfone is presented as a benchmark for a modern Julia-Kocienski reaction.
Discussion of Comparative Performance
-
Stereoselectivity: The HWE reaction stands out for its exceptional E-selectivity when using stabilized phosphonates.[7] In contrast, the Wittig reaction with unstabilized ylides is the method of choice for synthesizing Z-alkenes.[5] The Julia-Kocienski olefination, particularly with PT or BT sulfones, also provides high E-selectivity, although the example with benzaldehyde shows a more moderate ratio.[8] The stereochemical outcome of the Julia-Kocienski reaction can be influenced by the choice of sulfone, base, and solvent.[3]
-
Substrate Scope and Functional Group Tolerance: All three methods generally exhibit good functional group tolerance. The Julia-Kocienski olefination is known to be compatible with a wide variety of functional groups.[9] The HWE reaction's milder basic conditions, compared to those often required for unstabilized Wittig reagents, can be advantageous for base-sensitive substrates.
-
Operational Simplicity and Byproducts: The Wittig reaction produces triphenylphosphine oxide as a byproduct, which can sometimes be challenging to remove completely. The HWE reaction's water-soluble phosphate byproduct simplifies purification.[1] The modern one-pot Julia-Kocienski reaction is also operationally straightforward.[2]
Experimental Protocols
Protocol 1: Julia-Kocienski Olefination with a PT-Sulfone
This protocol is representative of a modern Julia-Kocienski olefination.
Materials:
-
1-Phenyl-1H-tetrazol-5-yl benzyl sulfone (1.0 eq)
-
Aldehyde (1.2 eq)
-
Potassium hexamethyldisilazide (KHMDS) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the PT-sulfone in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add KHMDS dropwise and stir for 30 minutes at -78 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Wittig Reaction with an Unstabilized Ylide
Materials:
-
Benzyltriphenylphosphonium bromide (1.1 eq)
-
Aldehyde (1.0 eq)
-
n-Butyllithium (n-BuLi) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Suspend the phosphonium salt in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Add n-BuLi dropwise, resulting in the formation of the colored ylide.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the ylide color disappears.
-
Quench the reaction with water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product, often requiring chromatography to remove triphenylphosphine oxide.
Protocol 3: Horner-Wadsworth-Emmons Reaction
Materials:
-
Triethyl phosphonoacetate (1.1 eq)
-
Aldehyde (1.0 eq)
-
Sodium hydride (NaH) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Suspend NaH in anhydrous THF under an inert atmosphere.
-
Add the phosphonate dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.
-
Cool the solution to 0 °C and add a solution of the aldehyde in anhydrous THF dropwise.
-
Stir the reaction at room temperature until completion.
-
Quench with water and extract with an organic solvent.
-
Wash the organic layer with water and brine to remove the phosphate byproduct.
-
Dry the organic layer and concentrate to yield the crude product, which can be further purified if necessary.
Conclusion
The choice of an olefination method is a strategic decision in synthesis design. While a simple reagent like this compound is not the ideal substrate for a modern, highly stereoselective Julia-Kocienski reaction, the methodology itself, when employing activated heteroaryl sulfones, offers a powerful and reliable route to E-alkenes. For the synthesis of Z-alkenes from aldehydes, the Wittig reaction with unstabilized ylides remains a primary choice. When high E-selectivity and ease of purification are paramount, the Horner-Wadsworth-Emmons reaction is often the superior option. A thorough understanding of the mechanistic nuances and practical considerations of each method is essential for the successful synthesis of complex molecular targets in drug discovery and development.
References
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- Green Chemistry (RSC Publishing).
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Benzyl Methyl Sulfone
This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of benzyl methyl sulfone (CAS No. 3112-90-1). As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, culminating in its safe and environmentally sound disposal. Adherence to these procedures is fundamental to maintaining a safe laboratory environment, ensuring regulatory compliance, and upholding our commitment to environmental stewardship. This document is designed to provide clarity and operational guidance, grounding every recommendation in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment
Before handling any chemical waste, a thorough understanding of the compound's intrinsic properties and potential hazards is paramount. This compound is a white, crystalline solid with a melting point of approximately 124°C[1][2].
According to its Safety Data Sheet (SDS), pure this compound is not classified as a hazardous substance at its given concentration and is not known to pose significant environmental hazards[3]. However, some suppliers note that it may cause skin, eye, and respiratory irritation[2]. Furthermore, thermal decomposition can lead to the release of irritating gases and vapors, including sulfur oxides[3].
Given this information, the precautionary principle must be applied. The toxicological properties have not been fully investigated[4]. Therefore, it is prudent to handle this compound and its associated waste with the care afforded to all laboratory chemicals, minimizing exposure and preventing its release into the environment.
Key Data Summary
The following table summarizes essential data for this compound, which informs its handling and disposal requirements.
| Property | Value / Characteristic | Significance for Disposal |
| Physical State | Solid, Crystalline[3] | Dictates collection as solid waste; low risk of vapor inhalation at room temp. |
| CAS Number | 3112-90-1[1][2] | Unique identifier for accurate labeling and waste manifesting. |
| Melting Point | ~124 °C[1][2] | Stable solid under standard laboratory conditions. |
| Boiling Point | ~334.81 °C (estimate)[1][2] | Low volatility. |
| Solubility | Low water solubility[3] | Must not be disposed of down the drain; low mobility in soil[3]. |
| Hazards | Potential for skin, eye, and respiratory irritation[2]. | Requires appropriate Personal Protective Equipment (PPE) during handling. |
| Decomposition | Thermal decomposition may release sulfur oxides[3]. | Avoid incineration outside of a licensed facility. |
Regulatory Framework: The Generator's Responsibility
In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5]. This framework establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for its safe handling from the point of generation to its final disposal[6].
All generators must determine if their waste is classified as hazardous[6]. While pure this compound may not meet the federal criteria for a characteristic hazardous waste (ignitability, corrosivity, reactivity, toxicity), it is essential to consult your institution's Environmental Health and Safety (EHS) office and local regulations. State or institutional policies are often more stringent than federal law. Contaminated materials (e.g., paper towels, gloves used for a spill) must be collected and disposed of as hazardous waste[7].
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe disposal of this compound waste. Following these steps methodically ensures compliance and minimizes risk.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling waste, ensure you are wearing the proper PPE to prevent exposure.
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles[4].
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat.
Step 2: Waste Characterization and Segregation
Properly segregate this compound waste at the point of generation.
-
Solid Waste: Collect pure this compound, reaction residues, and contaminated solids (e.g., weighing paper) as solid chemical waste.
-
Contaminated Debris: Items with incidental contact, such as gloves and paper towels, should also be collected for disposal[7]. Spill cleanup materials are classified as hazardous waste and must be collected in a sealed, leak-proof container[7].
-
Avoid Co-mingling: DO NOT mix this compound waste with other waste streams, particularly:
-
Liquid wastes (solvents).
-
Reactive wastes (strong acids, bases, or oxidizing agents).
-
Biohazardous waste.
-
Step 3: Select and Prepare a Waste Container
Use a container that is appropriate for solid chemical waste and meets regulatory requirements[5].
-
Compatibility: The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a screw-top lid is suitable.
-
Condition: Ensure the container is in good condition, free of cracks or leaks[5].
-
Closure: The container must have a tight-fitting, screw-on cap to keep it sealed at all times, except when adding waste[5].
Step 4: Label the Waste Container Correctly
Proper labeling is a critical safety and regulatory requirement. As soon as the first particle of waste is added, the container must be labeled.
-
Attach your institution's official chemical waste tag[7].
-
Clearly write the words "Chemical Waste" or "Hazardous Waste" as per your institutional policy.
-
Write out the full chemical name: "this compound" and its CAS number: "3112-90-1" .
-
List all constituents and their approximate percentages. For contaminated debris, list the contaminants.
-
Indicate the accumulation start date (the date the first waste was added).
Step 5: Accumulate Waste Safely in the Laboratory
Store the labeled waste container in a designated and controlled area within your laboratory.
-
Location: Store in a satellite accumulation area (SAA) designated by your EHS office. This is typically inside a fume hood or a cabinet with secondary containment.
-
Segregation: Keep the container segregated from incompatible materials.
-
Do Not Overfill: Ensure the container is not overfilled to prevent spills when sealing and transporting.
Step 6: Arrange for Final Disposal
The final step is to transfer the waste to trained professionals for disposal.
-
Schedule a Pickup: Follow your institution's established procedure to request a waste pickup from the EHS office.
-
Professional Disposal: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF)[8]. Disposal will likely involve controlled incineration at a facility equipped with flue gas scrubbing to handle sulfur-containing compounds[9].
-
NEVER dispose of this compound in the regular trash or down the drain[9][10]. This is a violation of regulations and can harm the environment[9].
Spill Management Procedures
In the event of an accidental spill, follow these steps:
-
Ensure Immediate Safety: Alert personnel in the immediate area and ensure proper ventilation.
-
Wear PPE: Don appropriate PPE, including gloves, goggles, and a lab coat.
-
Containment & Cleanup: For a small spill of solid material, carefully sweep it up and place it into your labeled chemical waste container[3]. Avoid creating dust[3]. For larger spills, contact your institution's EHS or emergency response team immediately[10].
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., towels, wipes) must be placed in a sealed bag or container and disposed of as hazardous chemical waste[7].
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for this compound Waste Management.
References
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- BENZYL METHYL SULFIDE - Safety D
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- SAFETY D
- Hazardous Waste | US EPA.
- Learn the Basics of Hazardous Waste | US EPA. (2025-03-24).
- The Complete Beginners Guide to Chemical Disposal - Goodway Technologies. (2022-04-15).
- Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025-05-30).
- Proper Disposal of [Benzyl(dimethyl)
- Chemical Waste Guide.
- This compound - MySkinRecipes.
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- 8. epa.gov [epa.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Safe Handling of Benzyl Methyl Sulfone: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is fundamental to both groundbreaking discovery and unwavering laboratory safety. This guide provides an in-depth operational plan for the safe handling and disposal of Benzyl methyl sulfone (CAS No. 3112-90-1), moving beyond a simple checklist to instill a deep understanding of the principles behind each procedural step.
Hazard Assessment: A Contradictory Landscape
A critical first step in the safe handling of any chemical is a thorough understanding of its potential hazards. In the case of this compound, a review of available safety data sheets (SDS) reveals a notable discrepancy in its classification.
A Safety Data Sheet from Thermo Fisher Scientific states that "The product contains no substances which at their given concentration are considered to be hazardous to health"[1]. Conversely, information from Fluorochem classifies this compound as "Harmful if swallowed" (H302) and displays the GHS07 pictogram, indicating it is an irritant[2].
This lack of consensus necessitates a cautious approach. In the absence of definitive, harmonized classification, it is prudent to handle this compound with the higher degree of caution warranted by the "Harmful if swallowed" and irritant classifications. This conservative approach ensures the highest level of protection for all laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
Based on the more conservative hazard assessment, the following personal protective equipment is essential when handling this compound. The causality behind each recommendation is to create a comprehensive barrier against potential exposure.
| PPE Component | Specification & Rationale |
| Eye Protection | Chemical safety goggles are mandatory to protect against accidental splashes. |
| Hand Protection | Nitrile gloves should be worn to prevent skin contact. Inspect gloves for any signs of degradation or perforation before each use. |
| Body Protection | A standard laboratory coat should be worn to protect street clothes and skin from contamination. |
| Respiratory Protection | Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. However, if generating dust or aerosols, a NIOSH-approved particulate respirator is recommended. |
Diagram: PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Operational Plan: From Receipt to Disposal
A robust operational plan minimizes the risk of exposure at every stage of the chemical's lifecycle in the laboratory.
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, and before eating, drinking, or smoking.
Step-by-Step Protocol for Handling
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Don the appropriate PPE as outlined in the table above.
-
Weighing and Transfer: When weighing, use a spatula to transfer the solid material. Avoid creating dust. If possible, perform this task in a fume hood or a ventilated balance enclosure.
-
In Case of a Spill:
-
For small spills, carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
After Handling: Decontaminate the work surface. Remove and dispose of gloves properly. Wash hands thoroughly.
Disposal Plan: Ensuring Environmental Responsibility
The disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship. Given the conflicting hazard information, this compound waste should be managed as hazardous chemical waste.
Waste Segregation and Collection
-
Dedicated Waste Container: All solid waste contaminated with this compound, including unused chemical, contaminated gloves, and weighing papers, should be collected in a designated, clearly labeled, and sealable hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Avoid Mixing: Do not mix this compound waste with other waste streams to prevent unknown chemical reactions.
Step-by-Step Disposal Protocol
-
Collection: Place all contaminated solid materials directly into the designated hazardous waste container.
-
Container Sealing: Once the container is full, or at the end of a project, securely seal the container.
-
Storage Pending Disposal: Store the sealed waste container in a designated satellite accumulation area, away from general laboratory traffic.
-
Institutional Pickup: Follow your institution's specific procedures for hazardous waste collection. Contact your Environmental Health and Safety (EHS) department to arrange for pickup.
Diagram: Disposal Workflow
Caption: Procedural flow for the safe disposal of this compound waste.
By adhering to these detailed procedures, laboratory professionals can confidently handle this compound, ensuring their safety and the integrity of their research while maintaining compliance with environmental regulations. The principle of erring on the side of caution when faced with conflicting safety data is a cornerstone of a robust safety culture.
References
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
